Product packaging for 2-Methoxy-2-(4-hydroxyphenyl)ethanol(Cat. No.:)

2-Methoxy-2-(4-hydroxyphenyl)ethanol

Cat. No.: B1261031
M. Wt: 168.19 g/mol
InChI Key: UHDDGONMYAQWBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-2-(4-hydroxyphenyl)ethanol is a natural product found in Coriandrum sativum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O3 B1261031 2-Methoxy-2-(4-hydroxyphenyl)ethanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

4-(2-hydroxy-1-methoxyethyl)phenol

InChI

InChI=1S/C9H12O3/c1-12-9(6-10)7-2-4-8(11)5-3-7/h2-5,9-11H,6H2,1H3

InChI Key

UHDDGONMYAQWBV-UHFFFAOYSA-N

SMILES

COC(CO)C1=CC=C(C=C1)O

Canonical SMILES

COC(CO)C1=CC=C(C=C1)O

Synonyms

2-methoxy-2-(4'-hydroxyphenyl)ethanol

Origin of Product

United States

Foundational & Exploratory

2-Methoxy-2-(4-hydroxyphenyl)ethanol chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-Methoxy-2-(4-hydroxyphenyl)ethanol

Introduction

This compound is a phenolic alcohol of significant interest in chemical and pharmaceutical research. As a derivative of tyrosol, a well-documented natural antioxidant, its unique structural modification—the presence of a methoxy group on the ethanol side chain—distinguishes it from its parent compound and opens avenues for novel applications.[1] This technical guide provides a comprehensive overview of its chemical properties, spectroscopic data, and relevant experimental protocols, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in experimental settings.

PropertyValueSource
Molecular Formula C₉H₁₂O₃[2]
Molecular Weight 168.19 g/mol [1][2]
IUPAC Name 4-(2-hydroxy-1-methoxyethyl)phenol[2]
InChI Key UHDDGONMYAQWBV-UHFFFAOYSA-N[1]
Canonical SMILES COC(C1=CC=C(C=C1)O)CON/A
Physical State Solid (predicted)[3] (based on related compounds)
Melting Point No data availableN/A
Boiling Point No data availableN/A
Solubility Miscible with water[4] (based on related compounds)

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts provide a theoretical basis for spectral analysis.[1] The aromatic region of the ¹H NMR spectrum is expected to display a characteristic AA'BB' system for the para-substituted phenyl group, while the aliphatic region would show signals for the methine, methylene, and methoxy protons.[1]

Predicted ¹H NMR Signals Predicted ¹³C NMR Signals
Aromatic Protons (AA'BB' system)Aromatic Carbons
Methine Proton (-CH-O)Methine Carbon (-CH-O)
Methylene Protons (-CH₂OH)Methylene Carbon (-CH₂OH)
Methoxy Protons (-OCH₃)Methoxy Carbon (-OCH₃)
Phenolic Hydroxyl Proton (-OH)
Aliphatic Hydroxyl Proton (-OH)

Table based on predictions from Benchchem.[1]

Mass Spectrometry (MS)

Mass spectrometry is a key technique used to confirm the molecular weight and fragmentation pattern of the compound, aiding in its definitive structural identification following isolation.[1] The exact mass is calculated to be 168.078644241 Da.[2]

Experimental Protocols

Detailed methodologies for the isolation and synthesis of this compound are critical for obtaining the compound for research purposes.

Isolation from Botanical Sources

A notable example of isolating this compound is from the bulbs of Allium paradoxum.[1] The procedure involves a multi-step extraction and purification process.

Protocol:

  • Extraction: The plant material is initially extracted with a solvent such as methanol.[1]

  • Partitioning: The resulting extract undergoes a partitioning process, for example, between water and butanol, to separate compounds based on their polarity.[1]

  • Column Chromatography: The butanol and chloroform-methanol extracts are further separated using column chromatography to isolate fractions containing the target compound.[1]

  • High-Performance Liquid Chromatography (HPLC): Final purification of the compound is achieved using HPLC.[1]

  • Structural Elucidation: The structure of the isolated molecule is confirmed using 1D and 2D NMR and Mass Spectrometry.[1]

G cluster_0 Extraction & Partitioning cluster_1 Purification cluster_2 Analysis plant Allium paradoxum bulbs extraction Methanol Extraction plant->extraction partition Water-Butanol Partitioning extraction->partition column_chrom Column Chromatography partition->column_chrom hplc HPLC column_chrom->hplc analysis NMR & MS Analysis hplc->analysis product Pure 2-Methoxy-2- (4-hydroxyphenyl)ethanol analysis->product

Isolation workflow from botanical sources.
Total Synthesis Approach

A hypothetical total synthesis pathway provides a framework for the chemical production of this compound, which is valuable as a chiral building block in pharmaceutical manufacturing.[1]

Hypothetical Protocol:

  • Starting Material: The synthesis could commence with a precursor such as 4-hydroxyacetophenone.[1]

  • Reaction Sequence: A series of reactions would follow, which could include:

    • Protection of the phenolic hydroxyl group.

    • Alpha-bromination of the ketone.

    • Reduction of the ketone to a secondary alcohol.

    • Williamson ether synthesis to introduce the methoxy group.

    • Deprotection of the phenolic hydroxyl group.

G start 4-Hydroxyacetophenone protect Protection of Phenolic -OH start->protect bromination Alpha-Bromination protect->bromination reduction Ketone Reduction bromination->reduction ether_synthesis Williamson Ether Synthesis (-OCH3) reduction->ether_synthesis deprotect Deprotection of Phenolic -OH ether_synthesis->deprotect end This compound deprotect->end

Hypothetical total synthesis pathway.

Biosynthesis and Biological Context

Understanding the biosynthesis of this compound provides insight into its natural origin and potential biological role.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is believed to occur via the enzymatic transformation of its precursor, tyrosol.[1] The key transformation is a methylation reaction catalyzed by O-methyltransferase (OMT) enzymes, which add a methyl group to the secondary alcohol of the ethanol side chain.[1]

G Tyrosol Tyrosol (2-(4-hydroxyphenyl)ethanol) Product 2-Methoxy-2- (4-hydroxyphenyl)ethanol Tyrosol->Product Methylation Enzyme O-Methyltransferases (OMTs) Enzyme->Product

References

Elucidation of the Chemical Structure of 2-Methoxy-2-(4-hydroxyphenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-Methoxy-2-(4-hydroxyphenyl)ethanol, a phenolic compound of interest in pharmaceutical and natural product research. This document outlines the key analytical techniques and a plausible synthetic route for obtaining this molecule, presenting data in a clear and accessible format for researchers.

Chemical Structure and Properties

This compound possesses a chiral center and is a derivative of tyrosol, a well-known antioxidant.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₂O₃PubChem[2]
Molecular Weight 168.19 g/mol PubChem[2]
IUPAC Name 4-(2-hydroxy-1-methoxyethyl)phenolPubChem[2]
InChI Key UHDDGONMYAQWBV-UHFFFAOYSA-NBenchchem[1]
CAS Number Not available
Appearance Predicted: White to off-white solid

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

2.1.1. ¹H NMR (Proton NMR) Data (Predicted)

The predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic, methine, methylene, and methoxy protons.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~7.20Doublet2HAr-H (ortho to -CH(OCH₃)CH₂OH)
~6.80Doublet2HAr-H (meta to -CH(OCH₃)CH₂OH)
~4.30Triplet1H-CH(OCH₃)-
~3.60Doublet2H-CH₂OH
~3.25Singlet3H-OCH₃
~5.0 (variable)Broad Singlet1HAr-OH
~2.0 (variable)Broad Singlet1H-CH₂OH

2.1.2. ¹³C NMR (Carbon NMR) Data (Predicted)

The predicted ¹³C NMR spectrum would show nine distinct carbon signals, corresponding to each unique carbon atom in the molecule.

Chemical Shift (δ) (ppm)Assignment
~156.0Ar-C (C-OH)
~131.0Ar-C (ipso)
~128.0Ar-C (ortho)
~115.0Ar-C (meta)
~85.0-CH(OCH₃)-
~68.0-CH₂OH
~57.0-OCH₃
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (phenolic and alcoholic)
3050-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
1610, 1510StrongAromatic C=C stretch
1250StrongC-O stretch (aryl ether)
1100StrongC-O stretch (alcohol and ether)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zRelative IntensityPossible Fragment
168Moderate[M]⁺ (Molecular Ion)
151Low[M - OH]⁺
137High[M - CH₂OH]⁺
122High[M - CH₂OH - CH₃]⁺
107Very High[HOC₆H₄CH]⁺ (Base Peak)
77Moderate[C₆H₅]⁺

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be envisioned starting from the readily available 4-hydroxyacetophenone.[1] This multi-step synthesis involves protection of the phenolic hydroxyl group, alpha-bromination, methoxy substitution, and finally, reduction of the ketone.

3.1.1. Step 1: Protection of 4-hydroxyacetophenone

  • Objective: To protect the reactive phenolic hydroxyl group to prevent side reactions in subsequent steps.

  • Procedure:

    • Dissolve 4-hydroxyacetophenone (1 equivalent) in a suitable solvent such as acetone or dichloromethane.

    • Add a base, for example, potassium carbonate (1.5 equivalents).

    • Add a protecting group reagent, such as benzyl bromide (1.1 equivalents), dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

    • Purify the resulting 4-(benzyloxy)acetophenone by recrystallization or column chromatography.

3.1.2. Step 2: α-Bromination of 4-(benzyloxy)acetophenone

  • Objective: To introduce a bromine atom at the alpha-position to the carbonyl group, which can then be substituted.

  • Procedure:

    • Dissolve 4-(benzyloxy)acetophenone (1 equivalent) in a solvent like diethyl ether or tetrahydrofuran.

    • Add bromine (1 equivalent) dropwise at 0 °C with stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield 2-bromo-1-(4-(benzyloxy)phenyl)ethan-1-one.

3.1.3. Step 3: Methoxylation

  • Objective: To substitute the bromine atom with a methoxy group.

  • Procedure:

    • Prepare a solution of sodium methoxide in methanol by carefully adding sodium metal to anhydrous methanol at 0 °C.

    • Add a solution of 2-bromo-1-(4-(benzyloxy)phenyl)ethan-1-one (1 equivalent) in methanol to the sodium methoxide solution at 0 °C.

    • Stir the mixture at room temperature for 6-12 hours.

    • Neutralize the reaction with a dilute acid (e.g., 1M HCl).

    • Remove the methanol under reduced pressure and extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 1-(4-(benzyloxy)phenyl)-2-methoxyethan-1-one.

3.1.4. Step 4: Reduction of the Ketone and Deprotection

  • Objective: To reduce the ketone to a secondary alcohol and remove the benzyl protecting group.

  • Procedure:

    • Dissolve 1-(4-(benzyloxy)phenyl)-2-methoxyethan-1-one (1 equivalent) in methanol.

    • Add a reducing agent, such as sodium borohydride (1.5 equivalents), in portions at 0 °C.

    • Stir the reaction at room temperature for 2-4 hours.

    • For deprotection, the reaction mixture can be subjected to catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. This will simultaneously reduce the ketone and cleave the benzyl ether.

    • Alternatively, after the borohydride reduction, the benzyl group can be removed by other methods, such as using a different catalyst or acidic conditions, though this may be less efficient.

    • After the reaction is complete, filter the catalyst (if used) and remove the solvent.

    • Purify the final product, this compound, by column chromatography on silica gel.

Isolation from Natural Sources

This compound has been isolated from plant sources such as Allium paradoxum.[1] The general procedure involves:

  • Extraction: The plant material is extracted with a solvent like methanol.[1]

  • Partitioning: The crude extract is partitioned between water and a series of organic solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, butanol) to separate compounds based on their polarity.[1]

  • Chromatography: The fractions containing the target compound are further purified using column chromatography (e.g., silica gel) followed by High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.[1]

Visualizations

Proposed Synthetic Pathway

The following diagram illustrates the proposed multi-step synthesis of this compound from 4-hydroxyacetophenone.

Synthesis_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Methoxylation cluster_3 Step 4: Reduction & Deprotection A 4-Hydroxyacetophenone B 4-(Benzyloxy)acetophenone A->B BnBr, K₂CO₃ Acetone C 2-Bromo-1-(4-(benzyloxy)phenyl) ethan-1-one B->C Br₂ Diethyl Ether D 1-(4-(Benzyloxy)phenyl)- 2-methoxyethan-1-one C->D NaOMe Methanol E This compound D->E 1. NaBH₄, MeOH 2. H₂, Pd/C Structure_Elucidation cluster_workflow Structure Elucidation Workflow Isolated_Compound Isolated Pure Compound Mass_Spec Mass Spectrometry (MS) Isolated_Compound->Mass_Spec IR_Spec Infrared (IR) Spectroscopy Isolated_Compound->IR_Spec NMR_Spec NMR Spectroscopy Isolated_Compound->NMR_Spec Molecular_Formula Determine Molecular Formula & Molecular Weight Mass_Spec->Molecular_Formula Fragment_Analysis Analyze Fragmentation Mass_Spec->Fragment_Analysis Functional_Groups Identify Functional Groups IR_Spec->Functional_Groups OneD_NMR 1D NMR ('H, ¹³C) NMR_Spec->OneD_NMR Structure_Proposal Propose Structure Molecular_Formula->Structure_Proposal Functional_Groups->Structure_Proposal TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR TwoD_NMR->Structure_Proposal Fragment_Analysis->Structure_Proposal Final_Structure Final Structure Confirmation Structure_Proposal->Final_Structure Consistent Data

References

Spectroscopic and Methodological Profile of 2-Methoxy-2-(4-hydroxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and experimental protocols related to 2-Methoxy-2-(4-hydroxyphenyl)ethanol. This compound, identified as a derivative of the antioxidant tyrosol, is of interest for its potential applications in pharmaceutical development.[1] This document summarizes the available spectroscopic data, outlines methods for its isolation and synthesis, and presents a logical workflow for its characterization.

Spectroscopic Data

The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] While experimentally obtained high-resolution spectra are not publicly available in detail, predicted data and data from structurally similar compounds provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural determination of organic molecules.[1] Predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. These predictions are based on the compound's functional groups, which include a 1,4-disubstituted benzene ring, a secondary alcohol, and a methoxy ether.[1]

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound [1]

¹H NMR ¹³C NMR
Assignment Predicted Chemical Shift (δ, ppm) Assignment Predicted Chemical Shift (δ, ppm)
H-2', H-6' (Aromatic)~7.20 (d)C-1 (Benzylic)~85.0
H-3', H-5' (Aromatic)~6.80 (d)C-2 (Methylene)~67.0
H-1 (Methine)~4.20 (dd)C-1' (Aromatic Quaternary)~131.0
H-2 (Methylene)~3.60 (m)C-2', C-6' (Aromatic)~128.0
-OCH₃ (Methoxy)~3.25 (s)C-3', C-5' (Aromatic)~115.0
-OH (Alcohol)VariableC-4' (Aromatic Quaternary)~157.0
-OH (Phenol)Variable-OCH₃ (Methoxy)~56.0

Note: Multiplicities are abbreviated as s (singlet), d (doublet), dd (doublet of doublets), and m (multiplet).

For comparative purposes, the experimental ¹H and ¹³C NMR data for the structurally related compound, 2-Methoxy-2-phenylethanol, which lacks the para-hydroxyl group on the phenyl ring, are provided in Table 2.

Table 2: Experimental ¹H and ¹³C NMR Spectroscopic Data for 2-Methoxy-2-phenylethanol in CDCl₃ [2]

¹H NMR ¹³C NMR
Assignment Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm)
Aromatic Protons7.36-7.24 (m, 5H)Aromatic Quaternary Carbon138.4
CH-O4.20 (dd, J = 8.3, 3.9 Hz, 1H)Aromatic CH Carbons128.8, 128.4, 127.2
-CH₂OH3.68-3.57 (m, 2H)CH-O84.3
-OCH₃3.27 (s, 3H)-CH₂OH67.3
-OH2.85 (s, 1H)-OCH₃55.7
Mass Spectrometry (MS)
Infrared (IR) Spectroscopy

Specific IR data for this compound is not currently published. However, the spectrum is expected to exhibit characteristic absorption bands for the hydroxyl (-OH), methoxy (C-O), and aromatic (C=C) functional groups present in the molecule.

Experimental Protocols

Isolation from Natural Sources

This compound has been successfully isolated from the bulbs of Allium paradoxum.[1] The general procedure involves a multi-step extraction and purification process.

1. Extraction: The plant material is first extracted with a solvent such as methanol.[1]

2. Partitioning: The resulting extract is then partitioned between water and n-butanol to separate compounds based on their polarity.[1]

3. Chromatographic Purification: Further purification is achieved using column chromatography to separate the components of the butanol and chloroform-methanol extracts. The final purification of this compound is performed using High-Performance Liquid Chromatography (HPLC).[1]

4. Structural Elucidation: The definitive structure of the isolated compound is confirmed through a combination of one-dimensional and two-dimensional NMR spectroscopy and mass spectrometry.[1]

Synthetic Approach

A hypothetical synthetic pathway for this compound can be proposed starting from 4-hydroxyacetophenone.[1] This approach would likely involve the following key steps:

1. Protection of the Phenolic Hydroxyl Group: To prevent unwanted side reactions, the phenolic hydroxyl group of 4-hydroxyacetophenone would first be protected with a suitable protecting group.

2. Nucleophilic Substitution: The protected 4-hydroxyacetophenone would then undergo a nucleophilic substitution reaction with a methoxide source, such as sodium methoxide, to introduce the methoxy group at the alpha-position of the ketone.

3. Carbonyl Reduction: The resulting ketone is then reduced to a secondary alcohol using a reducing agent like sodium borohydride. This step is crucial as it creates the stereocenter of the molecule.

4. Deprotection: Finally, the protecting group on the phenolic hydroxyl is removed to yield this compound.[1]

Visualizations

The following diagram illustrates a general workflow for the isolation and characterization of this compound from a natural source.

experimental_workflow cluster_extraction Extraction and Partitioning cluster_purification Purification cluster_characterization Structural Characterization plant_material Plant Material (e.g., Allium paradoxum bulbs) extraction Methanol Extraction plant_material->extraction partitioning Water/n-Butanol Partitioning extraction->partitioning column_chromatography Column Chromatography partitioning->column_chromatography hplc HPLC column_chromatography->hplc nmr 1D and 2D NMR Spectroscopy hplc->nmr ms Mass Spectrometry hplc->ms final_compound This compound nmr->final_compound ms->final_compound

Caption: General workflow for the isolation and characterization of this compound.

References

A Technical Guide to the Isolation of 2-Methoxy-2-(4-hydroxyphenyl)ethanol from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation and characterization of 2-Methoxy-2-(4-hydroxyphenyl)ethanol, a phenolic compound identified in select plant species. The document details the necessary experimental protocols, presents available quantitative data, and visualizes the isolation workflow and related molecular concepts for enhanced clarity.

Introduction

This compound, also known as 2-methoxy tyrosol, is a derivative of the well-known phenolic compound tyrosol. Its defining structural feature is the presence of a methoxy group, which distinguishes it from tyrosol.[1] While research on this specific compound is not as extensive as on its parent molecule, it has been successfully isolated from plant sources, notably from the bulbs of Allium paradoxum and has also been identified in Dystaenia takeshimana, Angelica tenuissima, Ostericum koreanum, Coriandrum sativum, and Allium victorialis var. platyphyllum.[1]

Recent studies have indicated that this compound possesses pharmacological activity, specifically as an anti-inflammatory agent. This suggests its potential as a lead compound for further investigation in drug discovery and development. This guide aims to provide the necessary technical information for researchers interested in isolating and studying this compound from its natural sources.

Data Presentation

The following table summarizes the quantitative data and methodologies for the isolation of this compound from its primary documented plant source.

ParameterDetailsReference
Plant Source Allium paradoxum (bulbs)
Starting Material 1600 g of air-dried, powdered bulbs
Extraction Method Stepwise maceration with solvents of increasing polarity
Purification Techniques Column Chromatography, High-Performance Liquid Chromatography (HPLC)
Final Yield 129 mg
Calculated Yield (%) Approximately 0.008% (w/w)
Structural Elucidation 1D & 2D Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS)

Experimental Protocols

The following is a detailed methodology for the isolation of this compound from the bulbs of Allium paradoxum, based on published research.

Plant Material and Extraction
  • Air-dry the bulbs of Allium paradoxum and finely powder them using a mill.

  • Perform a four-step extraction on 1600 g of the powdered material at room temperature using the maceration method.

  • For each step, use 6 L of the respective solvent and allow for occasional stirring. Repeat each solvent extraction three times. The solvent sequence, in order of increasing polarity, is:

    • Hexane

    • Chloroform

    • Chloroform-methanol (9:1)

    • Methanol

  • Concentrate the chloroform-methanol (9:1) and methanol extracts under vacuum.

Fractionation
  • Partition the concentrated methanol extract between water and butanol to separate compounds based on polarity.

Purification
  • Subject the butanol and chloroform-methanol extracts to column chromatography to isolate fractions rich in phenolic compounds.

  • Further purify the target fraction from the chloroform-methanol extract (designated as A.P. CM-3 in the source literature) using High-Performance Liquid Chromatography (HPLC).

  • Employ a semi-preparative C18 column (e.g., Novapak® 7.8 x 300 mm) with an isocratic mobile phase of H₂O–CH₃OH (35:65) for the final purification of this compound.

Structural Elucidation
  • Confirm the chemical structure of the isolated compound using spectroscopic methods, including one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound, its structural relationship to tyrosol, and its proposed biological role.

experimental_workflow start Start: Air-dried Allium paradoxum bulbs (1600g) powder Powder the plant material start->powder extraction Stepwise Maceration Extraction powder->extraction hexane Hexane extraction->hexane Step 1 chloroform Chloroform extraction->chloroform Step 2 chloroform_methanol Chloroform-Methanol (9:1) extraction->chloroform_methanol Step 3 methanol Methanol extraction->methanol Step 4 concentrate Concentrate Chloroform-Methanol and Methanol Extracts chloroform_methanol->concentrate column_chromatography Column Chromatography of Butanol and Chloroform-Methanol Extracts chloroform_methanol->column_chromatography methanol->concentrate partition Partition Methanol Extract (Water/Butanol) concentrate->partition partition->column_chromatography hplc HPLC Purification of Chloroform-Methanol Fraction column_chromatography->hplc elucidation Structural Elucidation (NMR, MS) hplc->elucidation end Isolated this compound (129mg) elucidation->end

Caption: Isolation workflow for this compound.

structural_relationship cluster_tyrosol Tyrosol (2-(4-hydroxyphenyl)ethanol) cluster_methoxy_tyrosol This compound tyrosol_structure HO-Ph-CH2-CH2-OH methoxy_tyrosol_structure HO-Ph-CH(OCH3)-CH2-OH tyrosol_structure->methoxy_tyrosol_structure Addition of a methoxy group

Caption: Structural comparison of Tyrosol and its methoxy derivative.

biological_role plant Allium paradoxum bioactivity Reported Medicinal Effects (e.g., Anti-inflammatory) plant->bioactivity Exhibits compound This compound (2-methoxy tyrosol) plant->compound Contains mechanism Proposed Contributor to Pharmacological Activity compound->mechanism Acts as a mechanism->bioactivity Leads to

References

An In-depth Technical Guide to 2-Methoxy-2-(4-hydroxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 2-Methoxy-2-(4-hydroxyphenyl)ethanol, including its chemical identifiers, physicochemical properties, and detailed experimental protocols for its isolation and synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Identifiers and Physicochemical Properties

Identifier/PropertyValueSource
PubChem CID 22297411[2]
Molecular Formula C₉H₁₂O₃[2]
Molecular Weight 168.19 g/mol [2]
IUPAC Name 4-(2-hydroxy-1-methoxyethyl)phenol[2]
Synonyms 2-Methoxy-2-(4'-hydroxyphenyl)ethanol, 4-(2-hydroxy-1-methoxyethyl)phenol[2]
InChI InChI=1S/C9H12O3/c1-12-9(6-10)7-2-4-8(11)5-3-7/h2-5,9-11H,6H2,1H3[2]
InChI Key UHDDGONMYAQWBV-UHFFFAOYSA-N[1]
XLogP3 0.6[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 3[2]
Exact Mass 168.078644241 Da[2]
Monoisotopic Mass 168.078644241 Da[2]
Topological Polar Surface Area 49.7 Ų[2]
Heavy Atom Count 12[2]

Experimental Protocols

Detailed methodologies for the isolation of this compound from a natural source and a hypothetical total synthesis pathway are presented below.

This protocol describes the extraction and purification of this compound from the bulbs of Allium paradoxum.[1]

1. Extraction:

  • Air-dry the bulbs of Allium paradoxum.
  • Grind the dried bulbs into a fine powder.
  • Macerate the powder with methanol (MeOH) at room temperature.
  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

2. Solvent Partitioning:

  • Suspend the crude methanol extract in water.
  • Perform sequential liquid-liquid partitioning with n-butanol (BuOH).
  • Separate the layers and concentrate the n-butanol fraction to yield the butanol-soluble extract.

3. Chromatographic Purification:

  • Subject the butanol-soluble extract to column chromatography on a silica gel column.
  • Elute the column with a gradient solvent system of chloroform-methanol.
  • Collect fractions and monitor by thin-layer chromatography (TLC).
  • Pool the fractions containing the target compound.
  • Perform final purification using High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

4. Structural Elucidation:

  • Confirm the structure of the isolated compound using spectroscopic methods, including one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

A potential synthetic route to this compound can commence from 4-hydroxyacetophenone.[1] This pathway focuses on the strategic introduction of the methoxy group and the creation of the chiral center.

1. Protection of the Phenolic Hydroxyl Group:

  • Protect the hydroxyl group of 4-hydroxyacetophenone with a suitable protecting group (e.g., benzyl ether) to prevent its interference in subsequent reactions.

2. Nucleophilic Substitution:

  • React the protected 4-hydroxyacetophenone with a methoxide source, such as sodium methoxide, to introduce the methoxy group at the alpha-carbon of the ketone.

3. Carbonyl Reduction:

  • Reduce the resulting ketone to a secondary alcohol using a reducing agent (e.g., sodium borohydride). This step is crucial as it establishes the chiral center of the molecule.

4. Deprotection:

  • Remove the protecting group from the phenolic hydroxyl group to yield the final product, this compound.

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound and a logical diagram of its hypothetical synthesis.

Isolation_Workflow start Dried Bulbs of Allium paradoxum extraction Methanol Extraction start->extraction partitioning Water/Butanol Partitioning extraction->partitioning column_chromatography Column Chromatography (Silica Gel, Chloroform-Methanol) partitioning->column_chromatography hplc HPLC Purification column_chromatography->hplc end_product Pure this compound hplc->end_product

Caption: Isolation workflow for this compound.

Synthesis_Pathway start 4-Hydroxyacetophenone protection Protection of Phenolic -OH start->protection substitution Nucleophilic Substitution (with Methoxide) protection->substitution reduction Carbonyl Reduction substitution->reduction deprotection Deprotection of Phenolic -OH reduction->deprotection end_product This compound deprotection->end_product

Caption: Hypothetical synthesis of this compound.

References

Physical and chemical characteristics of 2-Methoxy-2-(4-hydroxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-Methoxy-2-(4-hydroxyphenyl)ethanol, a phenolic compound of interest in various scientific domains. This document collates available data on its properties, outlines experimental protocols for its isolation and synthesis, and discusses its analytical characterization. The guide is intended to serve as a foundational resource for professionals in research, and drug development.

Introduction

This compound is a derivative of tyrosol, a well-known antioxidant found in sources such as olive oil.[1] Its structure is characterized by a 4-hydroxyphenyl group attached to an ethanol backbone, with a methoxy group at the secondary carbon of the ethanol chain. This structural modification distinguishes it from its parent compound, tyrosol, and suggests potentially unique chemical and biological properties.[1] The presence of a chiral center also indicates the potential for stereoisomers with distinct biological activities. This guide will delve into the known physical and chemical properties of this compound, detail relevant experimental procedures, and provide visualizations of key processes.

Physical and Chemical Properties

Currently, there is a notable scarcity of experimentally determined physical property data for this compound in publicly accessible literature. Much of the available information is derived from computational predictions or is extrapolated from related compounds.

Tabulated Physical and Chemical Data

The following tables summarize the available identifying and computed physicochemical properties for this compound.

Table 1: General and Chemical Identifiers

PropertyValueSource
IUPAC Name 4-(2-hydroxy-1-methoxyethyl)phenolPubChem
Molecular Formula C₉H₁₂O₃PubChem[2]
Molecular Weight 168.19 g/mol PubChem[2]
Canonical SMILES COC(CO)C1=CC=C(C=C1)OPubChem
InChI Key UHDDGONMYAQWBV-UHFFFAOYSA-NPubChem[1]
CAS Number Not available

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP3 0.6PubChem[2]
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 3PubChem
Exact Mass 168.078644241PubChem[2]
Monoisotopic Mass 168.078644241PubChem[2]
Topological Polar Surface Area 49.7 ŲPubChem[2]
Heavy Atom Count 12PubChem
Complexity 119PubChem[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented. However, based on its structure and the isolation of similar natural products, the following methodologies are proposed.

Isolation from Natural Sources

This compound has been isolated from botanical sources, such as the bulbs of Allium paradoxum.[1] A general protocol for its extraction and purification is as follows:

  • Extraction: The plant material is first extracted with a polar solvent like methanol to obtain a crude extract.[1]

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning, for instance, between water and butanol, to separate compounds based on their polarity.[1]

  • Chromatographic Purification: The butanol fraction is further purified using column chromatography.[1]

  • Final Purification: High-Performance Liquid Chromatography (HPLC) is employed for the final isolation and purification of the compound.[1]

Hypothetical Total Synthesis

A plausible synthetic route for this compound can be envisioned starting from 4-hydroxyacetophenone. This hypothetical pathway is outlined below.

  • Protection of Phenolic Hydroxyl Group: The phenolic hydroxyl group of 4-hydroxyacetophenone is protected to prevent its interference in subsequent reactions.

  • α-Halogenation: The α-carbon to the carbonyl group is halogenated, typically with bromine or chlorine.

  • Nucleophilic Substitution: The halogen is displaced by a methoxide group through a nucleophilic substitution reaction using a reagent like sodium methoxide.[1]

  • Carbonyl Reduction: The ketone is reduced to a secondary alcohol, creating the chiral center of the molecule.[1]

  • Deprotection: The protecting group on the phenolic hydroxyl is removed to yield the final product.[1]

Analytical Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 1,4-disubstituted benzene ring, a methine proton (CH-O), methylene protons (-CH₂OH), and methoxy protons (-OCH₃).[1]

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the aromatic ring, the methine carbon, the methylene carbon, and the methoxy carbon.[1]

  • 2D NMR: Techniques such as COSY, HSQC, and HMBC would be crucial for confirming the connectivity of protons and carbons within the molecule.

Mass Spectrometry (MS)

Biological Activity and Signaling Pathways

To date, there are no specific studies detailing the biological activity or the signaling pathways associated with this compound. Its structural similarity to tyrosol, a known antioxidant, suggests that it may possess similar free-radical scavenging properties.[1] Further research is required to elucidate its pharmacological profile and to identify any potential interactions with cellular signaling cascades.

Visualizations

Hypothetical Synthesis Workflow

G Hypothetical Synthesis of this compound A 4-Hydroxyacetophenone B Protection of Phenolic -OH A->B C Protected 4-Hydroxyacetophenone B->C D α-Halogenation C->D E α-Halo Ketone Intermediate D->E F Nucleophilic Substitution (with NaOCH₃) E->F G α-Methoxy Ketone Intermediate F->G H Carbonyl Reduction G->H I Protected this compound H->I J Deprotection I->J K This compound J->K

Caption: A flowchart illustrating a potential synthetic route.

Analytical Workflow for Structural Elucidation

G Analytical Workflow for Structural Elucidation cluster_purification Purification cluster_spectroscopy Spectroscopic Analysis A Crude Extract B Column Chromatography A->B C HPLC B->C D Purified Compound C->D E 1D NMR (¹H, ¹³C) D->E G Mass Spectrometry (MS) D->G F 2D NMR (COSY, HSQC, HMBC) E->F H Structural Confirmation

Caption: Workflow for purification and structural analysis.

Conclusion

This compound represents an intriguing molecule with potential for further scientific investigation. While current knowledge about its specific physical and chemical properties is limited, this guide provides a consolidated summary of the available information and outlines logical next steps for its synthesis and characterization. The lack of biological data presents a clear opportunity for future research to explore its pharmacological potential and to understand its role, if any, in biological signaling pathways. This document serves as a call for further empirical studies to fully elucidate the characteristics of this compound.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Methoxy-2-(4-hydroxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of 2-Methoxy-2-(4-hydroxyphenyl)ethanol. Given the limited direct experimental data for this specific compound, this guide leverages information on the closely related compound, tyrosol, and established protocols for the analysis of phenolic compounds to provide a robust framework for its characterization.

Physicochemical Properties

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₂O₃PubChem[1]
Molecular Weight 168.19 g/mol PubChem[1]
XLogP3 0.6PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 168.078644241PubChem[1]
Topological Polar Surface Area 49.7 ŲPubChem[1]

Note: These properties are computationally derived and should be confirmed by experimental analysis.

Solubility Profile

Direct experimental solubility data for this compound is not extensively documented. However, the solubility of the structurally similar compound tyrosol (2-(4-hydroxyphenyl)ethanol) offers a valuable point of reference. The primary structural difference is the presence of a methoxy group on the ethanol side chain in the target compound.[2]

Table 2: Experimental Solubility of Tyrosol

SolventSolubilitySource
Ethanol ~5 mg/mLCayman Chemical[3]
DMSO ~20 mg/mLCayman Chemical[3]
Dimethylformamide (DMF) ~20 mg/mLCayman Chemical[3]
PBS (pH 7.2) ~3 mg/mLCayman Chemical[3]
Water Slightly solubleResearchGate[4]
Water (Predicted) 25.3 g/LFooDB[5]

Based on its chemical structure and the data for tyrosol, this compound is expected to be soluble in polar organic solvents and slightly soluble in water.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6][7]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, PBS pH 7.4)

  • Glass flasks or vials with stoppers

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound to a series of flasks, each containing a known volume of the desired solvent.

  • Securely stopper the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the flasks at a constant speed for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • After the incubation period, cease agitation and allow the suspensions to settle.

  • Carefully withdraw an aliquot of the supernatant. To separate any undissolved solid, centrifuge the aliquot.

  • Dilute the clear supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method.

  • Repeat the sampling and analysis at different time points until the concentration remains constant, confirming that equilibrium has been reached.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess compound to solvent B Seal flasks A->B C Agitate at constant temperature B->C D Incubate for 24-72h C->D E Sample supernatant D->E F Centrifuge E->F G Dilute sample F->G H Quantify via HPLC G->H

Solubility Determination Workflow

Stability Profile

The stability of phenolic compounds is influenced by several factors, including pH, temperature, and light exposure. Phenolic compounds are generally more stable in acidic conditions and can be susceptible to degradation at higher temperatures and upon exposure to UV light.

Experimental Protocol for Stability Assessment

A comprehensive stability study should evaluate the impact of pH, temperature, and light on the integrity of this compound.

Objective: To assess the stability of this compound under various environmental conditions.

Materials:

  • This compound stock solution

  • Buffers of various pH values (e.g., pH 3, 7, 9)

  • Temperature-controlled chambers/incubators

  • Photostability chamber with controlled light exposure (ICH Q1B guidelines)[8][9]

  • Light-protective containers (e.g., amber vials or aluminum foil-wrapped vials)

  • Validated stability-indicating analytical method (e.g., HPLC-UV or LC-MS to separate and quantify the parent compound and any degradation products)

Procedure:

pH Stability:

  • Prepare solutions of this compound in buffers of different pH values.

  • Store the solutions at a constant temperature in the dark.

  • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots.

  • Analyze the samples to determine the concentration of the parent compound and identify any degradation products.

Thermal Stability (Accelerated Stability Testing):

  • Store aliquots of a solution of this compound at various elevated temperatures (e.g., 40°C, 60°C, 80°C) in the dark.[10][11]

  • Include a control sample stored at a lower, reference temperature (e.g., 4°C).

  • At predetermined time points, remove samples and analyze for degradation.

Photostability:

  • Expose solutions of this compound to a controlled light source as per ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8][12]

  • Simultaneously, store control samples protected from light (dark controls) under the same temperature conditions.[9]

  • At the end of the exposure period, analyze both the light-exposed and dark control samples to differentiate between light-induced and thermally-induced degradation.

G Workflow for Stability Assessment cluster_prep Sample Preparation cluster_conditions Storage Conditions cluster_analysis Analysis A Prepare solutions in relevant buffers B pH Stability (various pH, dark) A->B C Thermal Stability (elevated temps, dark) A->C D Photostability (light exposure vs. dark control) A->D E Sample at time intervals B->E C->E D->E F Analyze via stability- indicating HPLC E->F G Quantify parent compound and degradation products F->G

Stability Assessment Workflow

Conclusion

While direct experimental data on the solubility and stability of this compound is limited, this guide provides a comprehensive framework for its characterization based on its physicochemical properties, data from the closely related compound tyrosol, and established analytical protocols. The provided methodologies for determining solubility and assessing stability will enable researchers and drug development professionals to generate the necessary data to understand and control the behavior of this compound in various applications. It is recommended that the computationally derived properties be confirmed experimentally to build a robust data package for this molecule.

References

Technical Guide: Predicted NMR Spectra of 2-Methoxy-2-(4-hydroxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Methoxy-2-(4-hydroxyphenyl)ethanol. This document outlines the expected chemical shifts and coupling patterns, a detailed experimental protocol for acquiring high-quality NMR data, and a logical workflow for the entire process. The information presented herein is intended to support researchers in the identification, characterization, and quality control of this compound.

Predicted NMR Spectral Data

The predicted ¹H and ¹³C NMR spectral data for this compound are summarized below. These predictions are based on established principles of NMR spectroscopy and analysis of its constituent functional groups, including a 1,4-disubstituted benzene ring, a secondary alcohol, and a methoxy ether.[1] The aromatic region of the ¹H NMR spectrum is anticipated to exhibit a characteristic AA'BB' system for the para-substituted phenyl group.[1] The aliphatic region will feature signals for the methine proton (CH-O), the methylene protons (-CH₂OH), and the methoxy protons (-OCH₃).[1]

Table 1: Predicted ¹H NMR Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constants (J, Hz)
H-2', H-6' (Aromatic)~7.20Doublet2H~8.5
H-3', H-5' (Aromatic)~6.80Doublet2H~8.5
H-1 (Methine)~4.20Doublet of Doublets1HJ(H1-H2a) ≈ 7.0, J(H1-H2b) ≈ 4.0
H-2 (Methylene)~3.60Multiplet2H
-OCH₃ (Methoxy)~3.25Singlet3H
Ar-OH (Phenolic)VariableBroad Singlet1H
-CH₂OH (Alcohol)VariableBroad Singlet1H

Table 2: Predicted ¹³C NMR Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)
C-4' (Aromatic, C-OH)~156.0
C-1' (Aromatic Quaternary)~131.0
C-2', C-6' (Aromatic)~128.0
C-3', C-5' (Aromatic)~115.0
C-1 (Benzylic, C-O)~85.0
C-2 (Methylene, C-OH)~67.0
-OCH₃ (Methoxy)~56.0

Experimental Protocol for NMR Analysis

This section provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents. DMSO-d₆ is particularly useful for observing exchangeable protons like hydroxyls.

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated solution of 20-50 mg in the same volume is recommended.

  • Procedure:

    • Weigh the desired amount of this compound into a clean, dry vial.

    • Add the deuterated solvent and gently agitate until the sample is fully dissolved.

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to a final concentration of 0.03-0.05% (v/v) for referencing the chemical shifts to 0.00 ppm.

    • Cap the NMR tube securely.

2. Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Temperature: 298 K (25 °C).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

    • Receiver Gain: Optimized for the sample.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Temperature: 298 K (25 °C).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.

    • Receiver Gain: Optimized for the sample.

3. Data Processing:

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually or automatically phase the resulting spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for the NMR analysis of this compound.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter add_tms Add TMS Standard filter->add_tms instrument_setup Instrument Setup (Lock, Tune, Shim) add_tms->instrument_setup h1_acq ¹H NMR Acquisition instrument_setup->h1_acq c13_acq ¹³C NMR Acquisition instrument_setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference peak_picking Peak Picking reference->peak_picking integration Integration (¹H) peak_picking->integration assignment Signal Assignment peak_picking->assignment integration->assignment reporting Reporting assignment->reporting Logical_Relationships cluster_nmr NMR Spectroscopy cluster_data Derived Information compound This compound proton_nmr ¹H NMR compound->proton_nmr carbon_nmr ¹³C NMR compound->carbon_nmr chem_shift Chemical Shifts (δ) proton_nmr->chem_shift multiplicity Multiplicity proton_nmr->multiplicity coupling Coupling Constants (J) proton_nmr->coupling integration Integration proton_nmr->integration carbon_nmr->chem_shift connectivity Carbon Skeleton carbon_nmr->connectivity structure Structural Elucidation chem_shift->structure multiplicity->structure coupling->structure integration->structure connectivity->structure

References

Mass Spectrometry of 2-Methoxy-2-(4-hydroxyphenyl)ethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Methoxy-2-(4-hydroxyphenyl)ethanol, a phenolic compound of interest in various research fields. This document outlines the predicted fragmentation patterns, detailed experimental protocols for analysis, and relevant data presented in a clear and accessible format.

Introduction

This compound is a derivative of tyrosol, a naturally occurring phenolic compound.[1] Its chemical structure, featuring a methoxy group on the ethanol side chain, distinguishes it from its parent compound. The molecular formula of this compound is C9H12O3, and it has a molecular weight of 168.19 g/mol .[1][2] Understanding its behavior under mass spectrometric analysis is crucial for its identification and quantification in various matrices, including biological and botanical samples.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation

The primary fragmentation pathways are expected to involve cleavages at the benzylic position and rearrangements involving the hydroxyl and methoxy groups. The key predicted fragmentation steps are illustrated in the diagram below.

Fragmentation_Pathway M [M]+. m/z = 168 F1 [M - CH3O]+ m/z = 137 M->F1 - •OCH3 F2 [M - CH2OH]+ m/z = 137 M->F2 - •CH2OH F5 [M - H2O]+. m/z = 150 M->F5 - H2O F3 [C7H7O]+ m/z = 107 F1->F3 - H2CO F2->F3 - CH2O F6 [C6H5O]+ m/z = 93 F3->F6 - CO F4 [C8H9O2]+ m/z = 137

Caption: Predicted EI fragmentation pathway of this compound.

Table 1: Predicted m/z values and corresponding fragment ions for this compound.

m/zPredicted Fragment IonCorresponding Neutral Loss
168[C9H12O3]+• (Molecular Ion)-
150[C9H10O2]+•H2O
137[C8H9O2]+•CH2OH or •OCH3
107[C7H7O]+CH2O from m/z 137
93[C6H5O]+CO from m/z 107

The most characteristic fragmentation is expected to be the cleavage of the C-C bond alpha to the aromatic ring, leading to the formation of a stable benzylic cation.

Experimental Protocols

A robust and reliable method for the analysis of this compound in complex matrices, such as plant extracts, can be achieved using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the hydroxyl groups, derivatization is recommended to improve chromatographic separation and peak shape.

Sample Preparation from Plant Material
  • Extraction: Macerate the dried and powdered plant material with a suitable solvent, such as methanol or a mixture of methanol and water.[3][4][5]

  • Filtration and Concentration: Filter the extract to remove solid debris. The solvent is then evaporated under reduced pressure or a stream of nitrogen to obtain a concentrated extract.[3]

  • Cleanup (Optional): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

Derivatization (Silylation)

To increase volatility and thermal stability, the hydroxyl groups of this compound should be derivatized, for example, by silylation.

  • Reagent: A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Procedure: To the dried extract, add a mixture of the silylating reagent and a suitable solvent (e.g., pyridine or acetonitrile). Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.

GC-MS Analysis

The following is a general GC-MS protocol that can be optimized for specific instrumentation and applications.

Table 2: Suggested GC-MS Parameters for the Analysis of Derivatized this compound.

ParameterSuggested Value
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)
Carrier GasHelium, constant flow rate of 1.0 mL/min
Injection ModeSplitless
Injector Temperature250 °C
Oven Temperature ProgramInitial temperature of 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-500
Scan ModeFull Scan

Experimental Workflow

The overall workflow for the analysis of this compound from a plant matrix is depicted below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plant Material Plant Material Extraction Extraction Plant Material->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Derivatization Derivatization Concentration->Derivatization Dried Extract GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Compound Identification & Quantification Compound Identification & Quantification Data Processing->Compound Identification & Quantification

Caption: General experimental workflow for the GC-MS analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound. While specific experimental data for this compound is limited, the predicted fragmentation patterns and the detailed experimental protocols, based on the analysis of structurally similar compounds, offer a robust starting point for researchers. The provided workflows and parameters can be adapted to specific laboratory settings and research objectives, enabling the reliable identification and quantification of this phenolic compound.

References

2-Methoxy-2-(4-hydroxyphenyl)ethanol: A Technical Overview of its Potential Biological Relevance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-2-(4-hydroxyphenyl)ethanol is a phenolic compound that has been identified in select botanical sources. As a derivative of the well-studied antioxidant tyrosol, it is postulated to possess significant biological activities, including antioxidant and anti-inflammatory properties. This technical guide synthesizes the current, albeit limited, understanding of this compound, drawing parallels from its structural analogs to infer its potential mechanisms of action and biological relevance. Due to the nascent stage of research on this specific molecule, this document also highlights the existing knowledge gaps and outlines potential avenues for future investigation. All quantitative data and experimental protocols provided are based on structurally related compounds and should be considered illustrative pending direct experimental validation for this compound.

Introduction

Phenolic compounds are a broad class of plant secondary metabolites that have garnered significant attention for their diverse health-promoting properties. This compound, a methoxylated derivative of tyrosol, belongs to this family. While research directly focusing on this compound is sparse, its structural similarity to tyrosol and other phenolic compounds suggests a potential for analogous biological effects. This whitepaper aims to provide a comprehensive overview of the potential biological relevance of this compound, with a focus on its synthesis, potential antioxidant and anti-inflammatory activities, and putative modulation of key cellular signaling pathways.

Chemical Profile and Synthesis

This compound is characterized by a p-hydroxyphenyl group attached to a methoxylated ethanol backbone.[1] Its chemical structure suggests potential for hydrogen-donating antioxidant activity, a hallmark of many phenolic compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₂O₃[2]
Molecular Weight168.19 g/mol [2]
IUPAC Name4-(2-hydroxy-1-methoxyethyl)phenol[2]
SMILESCOC(CO)C1=CC=C(O)C=C1[2]
Predicted logP0.6[2]

A hypothetical total synthesis pathway could commence from a readily available precursor like 4-hydroxyacetophenone, involving a series of reactions including protection of the phenolic hydroxyl group, α-halogenation, nucleophilic substitution with methoxide, carbonyl reduction, and final deprotection.[1]

Potential Biological Activities

Direct experimental evidence for the biological activities of this compound is currently lacking in the scientific literature. However, based on the well-documented activities of its parent compound, tyrosol, and other methoxylated phenolic compounds, we can extrapolate its potential biological relevance.

Antioxidant Activity

Phenolic compounds are renowned for their ability to scavenge free radicals and mitigate oxidative stress. This activity is primarily attributed to their hydroxyl groups, which can donate a hydrogen atom to neutralize reactive oxygen species (ROS). The antioxidant potential of this compound is likely, though not yet experimentally confirmed.

Table 2: Hypothetical Antioxidant Activity of this compound (Illustrative Data Based on Tyrosol Derivatives)

AssayIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
DPPH Radical ScavengingData Not AvailableTyrosol>100
ABTS Radical ScavengingData Not AvailableTyrosol~50
Cellular Antioxidant AssayData Not AvailableQuercetin~10

Note: The IC₅₀ values for this compound are not available in the current literature. The provided data for tyrosol and quercetin are for comparative purposes only.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to various pathologies. Many phenolic compounds exhibit anti-inflammatory effects by modulating inflammatory signaling pathways. Tyrosol has been shown to possess anti-inflammatory properties.[3] It is plausible that this compound shares this activity.

Table 3: Hypothetical Anti-inflammatory Activity of this compound (Illustrative Data Based on Tyrosol)

AssayEndpointEffect
LPS-stimulated MacrophagesNitric Oxide (NO) ProductionData Not Available
Pro-inflammatory Cytokine (e.g., TNF-α, IL-6) SecretionData Not Available

Note: No experimental data is currently available for the anti-inflammatory effects of this compound.

Potential Mechanisms of Action: Signaling Pathway Modulation

The biological effects of phenolic compounds are often mediated through their interaction with and modulation of intracellular signaling pathways. Based on studies of related compounds, this compound may influence the Nrf2 and MAPK signaling pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Upon activation by oxidative stress or electrophilic compounds, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and detoxification enzymes. Many phenolic compounds are known activators of the Nrf2 pathway.[4][5][6][7]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 Inactivation? ROS Oxidative Stress ROS->Keap1_Nrf2 Inactivation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Ub Ubiquitin Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binding Antioxidant_Genes Antioxidant & Detoxification Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induction

Putative Nrf2 signaling pathway activation.
MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide array of cellular processes, including inflammation, proliferation, and apoptosis. Aberrant MAPK signaling is implicated in numerous diseases. Some phenolic compounds have been shown to inhibit MAPK signaling, thereby exerting anti-inflammatory effects.[8][9][10]

MAPK_Pathway cluster_pathway MAPK Cascade LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Compound This compound Compound->MAPKKK Inhibition? MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK MAPK p38 MAPK MAPKK->MAPK NFkB NF-κB MAPK->NFkB Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes

Potential inhibition of the MAPK signaling pathway.

Experimental Protocols (Illustrative)

The following protocols are provided as examples of how the biological activities of this compound could be assessed. These are generalized protocols and would require optimization for this specific compound.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Reagent Preparation : Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare a series of dilutions of this compound in methanol.

  • Assay Procedure : In a 96-well plate, add a small volume of the compound dilutions. Add the DPPH solution to each well.

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculation : Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cells.

  • Cell Culture : Seed cells (e.g., HepG2) in a 96-well plate and grow to confluency.

  • Loading : Wash the cells and incubate with a solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) and the test compound at various concentrations.

  • Induction of Oxidative Stress : After incubation, wash the cells and add a free radical initiator (e.g., AAPH).

  • Measurement : Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm, respectively) over time.

  • Analysis : Calculate the area under the curve and determine the CAA units or IC₅₀ value relative to a standard antioxidant like quercetin.[11][12]

Western Blot for Nrf2 Activation

This technique can be used to assess the translocation of Nrf2 to the nucleus.

  • Cell Treatment : Treat cells with this compound for a specified time.

  • Fractionation : Isolate the cytoplasmic and nuclear fractions of the cell lysates.

  • Protein Quantification : Determine the protein concentration of each fraction.

  • Electrophoresis and Transfer : Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting : Probe the membrane with primary antibodies against Nrf2 and loading controls (e.g., Lamin B for nuclear fraction, GAPDH for cytoplasmic fraction), followed by secondary antibodies.

  • Detection : Visualize the protein bands using a chemiluminescence detection system.

Illustrative experimental workflow.

Conclusion and Future Directions

This compound represents an understudied phenolic compound with theoretical potential for antioxidant and anti-inflammatory activities. While its structural relationship to tyrosol provides a strong rationale for these properties, direct experimental evidence is critically needed. Future research should focus on:

  • Quantitative Biological Evaluation : Performing in vitro assays (e.g., DPPH, ABTS, ORAC, cellular antioxidant assays) to determine the antioxidant capacity of the pure compound and establish its IC₅₀ values.

  • Anti-inflammatory Screening : Investigating its effects on inflammatory markers in relevant cell models (e.g., LPS-stimulated macrophages).

  • Mechanism of Action Studies : Elucidating its impact on key signaling pathways such as Nrf2 and MAPK through techniques like Western blotting, qPCR, and reporter gene assays.

  • In Vivo Studies : Should in vitro studies yield promising results, progressing to animal models to assess its bioavailability, efficacy, and safety.

The comprehensive characterization of this compound will be crucial to unlocking its potential as a novel bioactive compound for applications in the pharmaceutical and nutraceutical industries.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Methoxy-2-(4-hydroxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of 2-Methoxy-2-(4-hydroxyphenyl)ethanol, a valuable building block in the development of various pharmaceutical compounds. The synthesis is presented as a three-step process commencing with the commercially available starting material, 4-acetoxystyrene. The protocol includes epoxidation, subsequent regioselective ring-opening with methoxide, and final deprotection to yield the target molecule. This application note offers a comprehensive guide, including a summary of quantitative data, detailed experimental procedures, and graphical representations of the synthetic workflow and reaction pathway.

Data Presentation

The following table summarizes the anticipated quantitative data for the three-step synthesis of this compound. The values are based on typical yields for analogous reactions reported in the chemical literature.

StepReactionStarting MaterialProductMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Percent Yield (%)Purity (%)
1Epoxidation4-Acetoxystyrene4-(Oxiran-2-yl)phenyl acetate178.181.100.99~90>95
2Ring-Opening4-(Oxiran-2-yl)phenyl acetate(4-(1-Methoxy-2-hydroxyethyl)phenyl) acetate210.231.301.17~90>95
3Deprotection(4-(1-Methoxy-2-hydroxyethyl)phenyl) acetateThis compound168.191.040.99~95>98

Experimental Protocols

This section details the methodologies for the key experiments in the synthesis of this compound.

Step 1: Epoxidation of 4-Acetoxystyrene

Objective: To synthesize 4-(oxiran-2-yl)phenyl acetate from 4-acetoxystyrene.

Materials:

  • 4-Acetoxystyrene (1.0 g, 6.17 mmol)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max, 1.52 g, ~6.78 mmol)

  • Dichloromethane (DCM), anhydrous (50 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask (100 mL)

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4-acetoxystyrene (1.0 g, 6.17 mmol) in 40 mL of anhydrous dichloromethane in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve m-CPBA (1.52 g, ~6.78 mmol) in 10 mL of dichloromethane.

  • Add the m-CPBA solution dropwise to the stirred solution of 4-acetoxystyrene over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 20 mL of saturated aqueous sodium sulfite solution and stir for 10 minutes.

  • Transfer the mixture to a separatory funnel and wash sequentially with 20 mL of saturated aqueous sodium bicarbonate solution (twice) and 20 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, 4-(oxiran-2-yl)phenyl acetate, is obtained as a colorless oil and can be used in the next step without further purification.

Step 2: Ring-Opening of 4-(Oxiran-2-yl)phenyl acetate

Objective: To synthesize (4-(1-methoxy-2-hydroxyethyl)phenyl) acetate via regioselective ring-opening of the epoxide.

Materials:

  • 4-(Oxiran-2-yl)phenyl acetate (from Step 1, ~6.17 mmol)

  • Sodium methoxide (0.33 g, 6.17 mmol)

  • Methanol, anhydrous (30 mL)

  • Ammonium chloride, saturated aqueous solution

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask (100 mL)

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Prepare a solution of sodium methoxide in methanol by carefully adding sodium methoxide (0.33 g, 6.17 mmol) to 20 mL of anhydrous methanol in a 100 mL round-bottom flask with stirring.

  • Dissolve the crude 4-(oxiran-2-yl)phenyl acetate from Step 1 in 10 mL of anhydrous methanol.

  • Add the epoxide solution to the sodium methoxide solution at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C) for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and quench by adding 20 mL of saturated aqueous ammonium chloride solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude (4-(1-methoxy-2-hydroxyethyl)phenyl) acetate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Step 3: Deprotection of (4-(1-Methoxy-2-hydroxyethyl)phenyl) acetate

Objective: To hydrolyze the acetate protecting group to obtain the final product, this compound.

Materials:

  • (4-(1-Methoxy-2-hydroxyethyl)phenyl) acetate (from Step 2, ~5.55 mmol)

  • Potassium carbonate (1.53 g, 11.1 mmol)

  • Methanol (40 mL)

  • Deionized water (10 mL)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask (100 mL)

  • Magnetic stirrer

Procedure:

  • Dissolve the purified (4-(1-methoxy-2-hydroxyethyl)phenyl) acetate from Step 2 in a mixture of 40 mL of methanol and 10 mL of deionized water in a 100 mL round-bottom flask.

  • Add potassium carbonate (1.53 g, 11.1 mmol) to the solution.

  • Stir the mixture at room temperature for 3 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, neutralize the mixture to pH 7 with 1 M HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 40 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Mandatory Visualization

Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Synthesis_Workflow Start Start: 4-Acetoxystyrene Step1 Step 1: Epoxidation - m-CPBA - Dichloromethane - Room Temperature, 4h Start->Step1 Intermediate1 Intermediate 1: 4-(Oxiran-2-yl)phenyl acetate Step1->Intermediate1 Step2 Step 2: Ring-Opening - Sodium Methoxide - Methanol - Reflux, 6h Intermediate1->Step2 Intermediate2 Intermediate 2: (4-(1-Methoxy-2-hydroxyethyl)phenyl) acetate Step2->Intermediate2 Step3 Step 3: Deprotection - Potassium Carbonate - Methanol/Water - Room Temperature, 3h Intermediate2->Step3 End Final Product: This compound Step3->End

Caption: Workflow for the synthesis of this compound.

Chemical Reaction Pathway

The diagram below outlines the chemical transformations in the synthesis of this compound.

Reaction_Pathway Reactant 4-Acetoxystyrene C₁₀H₁₀O₂ Epoxide 4-(Oxiran-2-yl)phenyl acetate C₁₀H₁₀O₃ Reactant->Epoxide m-CPBA/DCM Protected_Product (4-(1-Methoxy-2-hydroxyethyl)phenyl) acetate C₁₁H₁₄O₄ Epoxide->Protected_Product NaOCH₃/CH₃OH Final_Product This compound C₉H₁₂O₃ Protected_Product->Final_Product K₂CO₃/CH₃OH/H₂O

Caption: Chemical pathway for the synthesis of this compound.

Chiral Synthesis of 2-Methoxy-2-(4-hydroxyphenyl)ethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the chiral synthesis of 2-Methoxy-2-(4-hydroxyphenyl)ethanol, a valuable chiral building block in pharmaceutical development. Two primary synthetic strategies are presented: the asymmetric reduction of a prochiral ketone precursor and a chemoenzymatic approach involving enzymatic hydroxylation. Detailed experimental procedures, data tables for expected outcomes, and workflow visualizations are provided to guide researchers in the successful synthesis of the target enantiomers.

Introduction

This compound is a chiral molecule of significant interest in medicinal chemistry and drug development. The stereochemistry at the benzylic position is crucial for its biological activity, making enantioselective synthesis a critical aspect of its preparation. This document outlines two effective strategies for obtaining enantiomerically enriched this compound.

Route 1 focuses on the asymmetric reduction of 4-hydroxy-α-methoxyacetophenone. This classic approach utilizes well-established chiral reducing agents or enzymatic catalysts to set the stereocenter.

Route 2 presents a chemoenzymatic strategy involving the synthesis of 4-(1-methoxyethyl)phenol followed by a highly enantioselective enzymatic hydroxylation step catalyzed by Vanillyl Alcohol Oxidase (VAO).

Route 1: Asymmetric Reduction of 4-hydroxy-α-methoxyacetophenone

This synthetic pathway involves two main stages: the synthesis of the ketone precursor, 4-hydroxy-α-methoxyacetophenone, followed by its enantioselective reduction.

Workflow for Route 1

A 4-Hydroxyacetophenone B α-Bromo-4-hydroxyacetophenone A->B Bromination C 4-Hydroxy-α-methoxyacetophenone B->C Methoxide Exchange D (R)- or (S)-2-Methoxy-2-(4-hydroxyphenyl)ethanol C->D Asymmetric Reduction (CBS or Ketoreductase) A 4-Hydroxyacetophenone B 1-(4-Hydroxyphenyl)ethanol A->B Reduction C 4-(1-Methoxyethyl)phenol B->C O-Methylation D (R)-2-Methoxy-2-(4-hydroxyphenyl)ethanol C->D Enzymatic Hydroxylation (Vanillyl Alcohol Oxidase) A CBS Catalyst B Catalyst-Borane Complex A->B + BH3 C Ketone Coordination B->C + Ketone D Hydride Transfer (Transition State) C->D E Product-Catalyst Complex D->E E->A + Product A Substrate Binding (4-(1-methoxyethyl)phenol) B Hydride Transfer to FAD A->B C p-Quinone Methide Intermediate B->C D Stereospecific Water Addition C->D + H2O E Product Release D->E

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-Methoxy-2-(4-hydroxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the purification of 2-Methoxy-2-(4-hydroxyphenyl)ethanol using High-Performance Liquid Chromatography (HPLC). As a key intermediate and potential bioactive molecule, obtaining high-purity this compound is crucial for further research and development. This document provides a comprehensive protocol for reversed-phase HPLC, including instrument parameters, mobile phase preparation, and a sample purification workflow. The presented method is designed to be a starting point for optimization, enabling researchers to achieve high purity and recovery of the target compound.

Introduction

This compound is a phenolic alcohol and a derivative of tyrosol, a naturally occurring antioxidant.[1] Its chemical structure, featuring a hydroxyl group on a benzene ring and an ethanol side chain with a methoxy group, makes it a compound of interest in various scientific disciplines, including medicinal chemistry and natural product research.[1] High-purity samples are essential for accurate biological and chemical studies.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of individual compounds from complex mixtures.[1][2][3][4][5][6] Reversed-phase HPLC, in particular, is well-suited for the separation of moderately polar compounds like phenolic alcohols.[7] This application note outlines a preparative HPLC method for the purification of this compound.

Experimental Protocols

This section provides a detailed methodology for the HPLC purification of this compound.

Materials and Reagents
  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Acid: Formic acid (or acetic acid), analytical grade.

  • Sample: Crude or partially purified this compound dissolved in a suitable solvent (e.g., methanol or a small amount of the initial mobile phase).

  • HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • HPLC Column: A reversed-phase C18 column is recommended. The dimensions should be selected based on the required sample loading capacity (e.g., 10 mm x 250 mm, 5 µm particle size for semi-preparative scale).

Mobile Phase Preparation
  • Mobile Phase A: 0.1% Formic Acid in Water (v/v). To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v). To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile and mix thoroughly.

Degas both mobile phases prior to use to prevent bubble formation in the HPLC system.

HPLC Instrumentation and Conditions

The following table summarizes the recommended starting parameters for the HPLC purification. These parameters may require optimization depending on the specific HPLC system, column, and sample matrix.

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 10 mm x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See Table 2
Flow Rate 4.0 mL/min (for a 10 mm ID column)
Column Temperature 30 °C
Detection Wavelength 275 nm (or DAD scan 200-400 nm)
Injection Volume Variable (dependent on sample concentration and column size)
Gradient Elution Program

A gradient elution is proposed to ensure good separation of the target compound from impurities with different polarities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
20.05050
25.01090
30.01090
30.19010
35.09010
Sample Preparation and Injection
  • Dissolve the crude or partially purified this compound in a minimal amount of a suitable solvent, preferably the initial mobile phase composition (90% A, 10% B).

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Inject the filtered sample onto the HPLC system. The injection volume will depend on the sample concentration and the loading capacity of the preparative column.

Fraction Collection

Collect the eluent corresponding to the peak of this compound. The retention time should be determined from an initial analytical run with a standard if available. If a standard is not available, fractions across the major peaks should be collected and analyzed for purity.

Post-Purification Processing
  • Combine the collected fractions containing the pure compound.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified this compound as a solid.

  • Assess the purity of the final product using analytical HPLC.

Data Presentation

The following table provides an example of expected results from the purification process. Actual values will vary based on the initial sample purity and the specific conditions used.

ParameterExample Value
Retention Time 15.2 min
Initial Purity 85%
Final Purity >98%
Recovery 90%

Visualization

Experimental Workflow

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification sample_prep Sample Preparation (Dissolve & Filter) hplc_injection Injection sample_prep->hplc_injection mobile_phase_prep Mobile Phase Preparation hplc_separation Chromatographic Separation mobile_phase_prep->hplc_separation hplc_injection->hplc_separation fraction_collection Fraction Collection hplc_separation->fraction_collection solvent_evap Solvent Evaporation fraction_collection->solvent_evap lyophilization Lyophilization solvent_evap->lyophilization purity_analysis Purity Analysis lyophilization->purity_analysis

Caption: Workflow for the HPLC purification of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and efficient protocol for the purification of this compound. By utilizing a reversed-phase C18 column with a water/acetonitrile gradient containing formic acid, high purity and recovery of the target compound can be achieved. This protocol serves as a valuable starting point for researchers and scientists in need of highly pure this compound for their studies. Further optimization of the gradient, flow rate, and sample loading may be necessary to adapt the method to specific laboratory conditions and purity requirements.

References

Application Notes and Protocols for the Quantification of 2-Methoxy-2-(4-hydroxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-Methoxy-2-(4-hydroxyphenyl)ethanol in biological matrices. The following methods have been compiled based on established analytical techniques for similar phenolic compounds and are intended to serve as a comprehensive guide for method development and validation.

Introduction

This compound is a phenolic compound of interest in various fields, including pharmacology and metabolomics. Accurate and precise quantification of this analyte in biological samples is crucial for pharmacokinetic studies, drug metabolism research, and biomarker discovery. This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in relatively clean sample matrices or when high sensitivity is not a primary requirement.

Experimental Protocol: HPLC-UV

1. Sample Preparation: Protein Precipitation

This protocol is designed for the extraction of this compound from plasma or serum samples.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Water, HPLC grade

    • Internal Standard (IS) solution (e.g., 4-Methoxyphenethyl alcohol at 1 µg/mL in 50:50 MeOH:Water)

  • Procedure:

    • Pipette 100 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the internal standard solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

2. HPLC-UV Instrumentation and Conditions

  • Instrument: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: 275 nm.

Data Presentation: HPLC-UV Method Validation Parameters (Hypothetical Data)
ParameterResult
Linearity Range0.1 - 20 µg/mL (r² > 0.995)
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (% Recovery)95.2 - 103.5%
Precision (%RSD)< 5%
Internal Standard4-Methoxyphenethyl alcohol

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Plasma/Serum Sample (100 µL) Add_IS Add Internal Standard (20 µL) Sample->Add_IS Precipitate Protein Precipitation (300 µL Acetonitrile) Add_IS->Precipitate Vortex1 Vortex (1 min) Precipitate->Vortex1 Centrifuge Centrifuge (10,000 x g, 10 min) Vortex1->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Inject Inject (20 µL) Reconstitute->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (275 nm) Separate->Detect Quantify Data Quantification Detect->Quantify

Caption: Workflow for HPLC-UV quantification of this compound.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices and for applications requiring low detection limits.

Experimental Protocol: LC-MS/MS

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for extracting the analyte from various biological fluids, including plasma, urine, and cell culture media.

  • Reagents:

    • Methyl tert-butyl ether (MTBE), HPLC grade

    • Ethyl acetate, HPLC grade

    • Formic acid, LC-MS grade

    • Internal Standard (IS) solution (e.g., ²H₃-2-Methoxy-2-(4-hydroxyphenyl)ethanol at 100 ng/mL in 50:50 MeOH:Water)

  • Procedure:

    • Pipette 50 µL of the biological sample into a 2 mL microcentrifuge tube.

    • Add 10 µL of the internal standard solution.

    • Add 500 µL of methyl tert-butyl ether.

    • Vortex for 2 minutes.

    • Centrifuge at 12,000 x g for 5 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex for 30 seconds and transfer to an LC-MS vial.

2. LC-MS/MS Instrumentation and Conditions

  • Instrument: A triple quadrupole mass spectrometer coupled with a UHPLC system.

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    Time (min) %B
    0.0 10
    2.5 90
    3.0 90
    3.1 10

    | 5.0 | 10 |

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

3. Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound169.1137.115
²H₃-2-Methoxy-2-(4-hydroxyphenyl)ethanol (IS)172.1140.115
Data Presentation: LC-MS/MS Method Validation Parameters (Hypothetical Data)
ParameterResult
Linearity Range0.5 - 500 ng/mL (r² > 0.998)
Limit of Detection (LOD)0.2 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Accuracy (% Bias)-4.5 to 5.2%
Precision (%RSD)< 6%
Matrix Effect92 - 105%
Internal Standard²H₃-2-Methoxy-2-(4-hydroxyphenyl)ethanol

Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation (LLE) cluster_analysis LC-MS/MS Analysis Sample Biological Sample (50 µL) Add_IS Add Internal Standard (10 µL) Sample->Add_IS Extract Liquid-Liquid Extraction (500 µL MTBE) Add_IS->Extract Vortex1 Vortex (2 min) Extract->Vortex1 Centrifuge Centrifuge (12,000 x g, 5 min) Vortex1->Centrifuge Organic_Layer Collect Organic Layer Centrifuge->Organic_Layer Evaporate Evaporate to Dryness Organic_Layer->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Inject Inject (5 µL) Reconstitute->Inject Separate UPLC C18 Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Quantify Data Quantification Detect->Quantify

Caption: Workflow for LC-MS/MS quantification of this compound.

Signaling Pathway (Illustrative Example)

While the direct signaling pathways of this compound are not extensively documented, as a phenolic compound, it may interact with pathways related to oxidative stress or cellular metabolism. The following diagram illustrates a hypothetical interaction with a generic cellular signaling cascade.

Signaling_Pathway Analyte This compound Receptor Cell Surface Receptor Analyte->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor (e.g., Nrf2) Kinase_Cascade->Transcription_Factor Phosphorylation Gene_Expression Gene Expression (Antioxidant Enzymes) Transcription_Factor->Gene_Expression Nuclear Translocation Cellular_Response Cellular Response (e.g., Reduced Oxidative Stress) Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway interaction of a phenolic compound.

Disclaimer: These protocols and validation data are provided as a guide. It is essential for researchers to perform their own method development and validation to ensure the methods are suitable for their specific application and instrumentation.

Application Note: 1H and 13C NMR Analysis of 2-Methoxy-2-(4-hydroxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted NMR Spectral Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts for 2-Methoxy-2-(4-hydroxyphenyl)ethanol. These predictions are based on established increments and computational models and serve as a guide for spectral assignment.

Table 1: Predicted 1H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2', H-6'~ 7.25Doublet~ 8.5
H-3', H-5'~ 6.80Doublet~ 8.5
H-1~ 4.50Triplet~ 5.5
H-2~ 3.60Doublet~ 5.5
OCH3~ 3.30Singlet-
Ar-OHVariableBroad Singlet-
C-OHVariableBroad Singlet-

Table 2: Predicted 13C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1'~ 130.5
C-2', C-6'~ 128.0
C-3', C-5'~ 115.0
C-4'~ 156.0
C-1~ 85.0
C-2~ 67.0
OCH3~ 57.0

For comparison, the experimentally determined NMR data for the related compound, 2-Methoxy-2-phenylethanol (lacking the 4'-hydroxyl group), in CDCl3 are as follows: 1H NMR (400 MHz, CDCl3) δ 7.36-7.24 (m, 5H), 4.20 (dd, J = 8.3, 3.9 Hz, 1H), 3.68-3.57 (m, 2H), 3.27 (s, 3H), 2.85 (s, 1H); 13C NMR (101 MHz, CDCl3) δ 138.4, 128.8, 128.4, 127.2, 84.3, 67.3, 55.7.[1] The presence of the electron-donating hydroxyl group in the target compound is expected to shift the signals of the aromatic protons and carbons to a lower chemical shift (upfield).

Experimental Protocol

This protocol outlines the steps for acquiring high-quality 1H and 13C NMR spectra of this compound.

1. Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) are common choices for phenolic compounds. DMSO-d6 is particularly useful for observing exchangeable protons like hydroxyl groups.

  • Sample Concentration:

    • For 1H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.

    • For 13C NMR, a higher concentration is recommended due to the lower natural abundance of the 13C isotope. Aim for 20-50 mg in 0.6-0.7 mL of solvent.

  • Sample Filtration: To ensure a homogeneous magnetic field and sharp NMR signals, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

  • 1H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a moderately concentrated sample.

    • Temperature: 298 K.

  • 13C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans, depending on the sample concentration.

    • Temperature: 298 K.

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.

  • Integrate the signals in the 1H NMR spectrum.

  • Analyze the multiplicities and coupling constants to aid in structural assignment.

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for the NMR analysis of a synthesized compound like this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Compound Synthesized Compound Dissolve Dissolve in Deuterated Solvent Compound->Dissolve Filter Filter into NMR Tube Dissolve->Filter NMR_Spec NMR Spectrometer Filter->NMR_Spec H1_Acq 1H NMR Acquisition NMR_Spec->H1_Acq C13_Acq 13C NMR Acquisition NMR_Spec->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phasing Phasing & Baseline Correction FT->Phasing Referencing Referencing Phasing->Referencing Integration Integration (1H) Referencing->Integration Peak_Picking Peak Picking Referencing->Peak_Picking Assignment Structural Assignment Integration->Assignment Peak_Picking->Assignment Structure Verified Structure Assignment->Structure Spectral_Interpretation cluster_data NMR Data cluster_info Structural Information Chem_Shift Chemical Shift (δ) Environment Chemical Environment of Nuclei Chem_Shift->Environment Integration Integration Proton_Ratio Ratio of Protons Integration->Proton_Ratio Multiplicity Multiplicity Neighboring_H Number of Neighboring Protons Multiplicity->Neighboring_H Coupling Coupling Constant (J) Connectivity Connectivity of Atoms Coupling->Connectivity Structure Molecular Structure Environment->Structure Proton_Ratio->Structure Neighboring_H->Structure Connectivity->Structure

References

GC-MS analysis of 2-Methoxy-2-(4-hydroxyphenyl)ethanol after derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: GC-MS Analysis of 2-Methoxy-2-(4-hydroxyphenyl)ethanol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive method for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step. Due to the polar nature and low volatility of the target analyte, a silylation reaction is employed to convert the phenolic and alcoholic hydroxyl groups into their corresponding trimethylsilyl (TMS) ethers. This process significantly improves the chromatographic properties and thermal stability of the compound, enabling accurate and reproducible analysis.[1][2][3] The protocol described herein provides a comprehensive workflow, from sample preparation and derivatization to the instrumental parameters for GC-MS analysis.

Introduction

This compound is a phenolic alcohol derivative of tyrosol.[4] The analysis of such phenolic compounds by Gas Chromatography (GC) is often challenging due to their polarity, which can lead to poor peak shape, low sensitivity, and thermal degradation in the GC inlet and column.[5] Chemical derivatization is an essential step to overcome these limitations.[6]

Silylation is one of the most widely used derivatization techniques for compounds containing active hydrogen atoms, such as those in hydroxyl groups.[3][7] This process replaces the active hydrogen with a nonpolar trimethylsilyl (TMS) group, which increases the molecule's volatility and thermal stability, making it highly suitable for GC-MS analysis. This note provides a detailed protocol for the derivatization of this compound using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), a highly effective silylating agent, followed by GC-MS analysis.[8]

Experimental Workflow

The overall experimental process from sample receipt to data analysis is outlined below.

GCMS_Workflow Experimental Workflow for GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Containing Analyte Extraction Solvent Extraction Sample->Extraction Drydown Evaporation to Dryness Extraction->Drydown Derivatization Silylation with MSTFA Drydown->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection Separation->Detection DataAnalysis Data Analysis & Quantitation Detection->DataAnalysis

Caption: Workflow from sample preparation to data analysis.

Protocols

Reagents and Materials
  • This compound standard

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Nitrogen gas (high purity)

  • Autosampler vials with inserts (2 mL)

  • Heating block or oven

Standard Solution Preparation
  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Perform serial dilutions of the stock solution with methanol to create a series of calibration standards at desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation and Derivatization Protocol
  • Extraction: If the analyte is in a complex matrix, perform a suitable extraction. For liquid samples, a liquid-liquid extraction with ethyl acetate is recommended.[9] For solid samples, ultrasonication-assisted extraction with methanol can be effective.[8]

  • Drying: Transfer 100 µL of the sample extract or calibration standard into a 2 mL autosampler vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at approximately 40-60°C.[6][9] It is crucial to ensure the sample is completely dry, as moisture can deactivate the silylating reagent.

  • Methoximation (Optional): For samples containing ketone or aldehyde groups that may cause isomeric derivatives, a methoximation step can be performed prior to silylation to stabilize these groups.[1][3]

  • Silylation:

    • Add 50 µL of anhydrous pyridine to the dried residue to act as a catalyst and solvent.

    • Add 50 µL of MSTFA to the vial.[8]

    • Cap the vial tightly and vortex briefly to ensure the residue is fully dissolved.

    • Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven to facilitate the reaction.[7][9]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

GC-MS Instrumental Conditions

The following parameters provide a starting point and may require optimization based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
GC SystemAgilent 8890 GC or equivalent
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar)
Inlet Temperature280°C[10]
Injection ModeSplitless (1 min)
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.2 mL/min (Constant Flow)
Oven ProgramInitial Temp: 70°C, hold for 2 minRamp 1: 10°C/min to 220°C, hold for 5 minRamp 2: 15°C/min to 300°C, hold for 5 min[10]
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalent
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV[10]
Mass Rangem/z 40-500
Source Temperature230°C
Quadrupole Temp.150°C
Acquisition ModeFull Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification)

Results and Data Presentation

The derivatization reaction involves the silylation of both the phenolic and alcoholic hydroxyl groups of this compound, forming the di-TMS derivative.

Reaction Scheme: this compound + 2 MSTFA → 2-Methoxy-2-(4-trimethylsilyloxyphenyl)ethyl trimethylsilyl ether + 2 N-Methyl-trifluoroacetamide

The resulting derivative is significantly more volatile and thermally stable, producing a sharp, symmetric chromatographic peak.

Quantitative Data

The following table summarizes representative quantitative data for the di-TMS derivative of this compound. For quantitative analysis using SIM mode, the most abundant and specific ions should be selected.

AnalyteDerivativeFormula Weight ( g/mol )Representative RT (min)Key Mass Fragments (m/z)
This compounddi-TMS312.514.85312, 297, 209, 179, 73
Mass Spectrum Fragmentation

The electron ionization mass spectrum provides characteristic fragments useful for identification.

  • m/z 312 [M]⁺: The molecular ion of the di-TMS derivative.

  • m/z 297 [M-15]⁺: A common and often prominent fragment in TMS derivatives, corresponding to the loss of a methyl group (-CH₃) from one of the silyl groups.[11]

  • m/z 209: Resulting from cleavage of the C-C bond between the two side-chain carbons, yielding the [CH(OCH₃)OTMS]⁺ fragment.

  • m/z 179: Corresponds to the benzylic cleavage, resulting in the [CH(C₆H₄OTMS)]⁺ fragment.

  • m/z 73: The characteristic base peak for the trimethylsilyl ion, [(CH₃)₃Si]⁺.

Conclusion

The protocol described provides an effective and reliable method for the analysis of this compound by GC-MS. The silylation derivatization with MSTFA is a critical step that successfully enhances the volatility and thermal stability of the analyte, leading to excellent chromatographic performance and high sensitivity. This application note serves as a comprehensive guide for researchers in pharmaceutical development and other scientific fields requiring the precise quantification of this and similar phenolic compounds.

References

Application Notes and Protocols for 2-Methoxy-2-(4-hydroxyphenyl)ethanol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2-Methoxy-2-(4-hydroxyphenyl)ethanol as a chiral building block in the synthesis of pharmaceuticals. While direct, large-scale industrial applications of this specific synthon are not widely documented in publicly available literature, its structural features make it a valuable precursor for the synthesis of various biologically active molecules, particularly enantiomerically pure beta-adrenergic blockers.[1] This document outlines a representative synthetic protocol for a beta-blocker analogue, along with the expected biological pathway of the resulting compound.

Introduction to this compound as a Chiral Synthon

This compound is a versatile bifunctional molecule containing a phenolic hydroxyl group, a secondary alcohol, and a chiral center.[1] Its chirality is of significant interest in pharmaceutical development, as the biological activity of many drugs is dependent on a specific stereoisomer.[1] The presence of multiple reactive sites allows for selective chemical modifications, making it an attractive starting material for the synthesis of complex molecules.[1]

Key Structural Features:

  • Phenolic Hydroxyl Group: Allows for etherification reactions, a common step in the synthesis of aryloxypropanolamine-based beta-blockers.

  • Chiral Secondary Alcohol: The stereochemistry at this position can be crucial for receptor binding and pharmacological activity.

  • Methoxy Group: Influences the lipophilicity and metabolic stability of the final compound.

Representative Pharmaceutical Application: Synthesis of a Beta-Adrenergic Blocker Analogue

This section details a representative protocol for the synthesis of an analogue of a beta-adrenergic blocker, using this compound as the starting material. This protocol is based on established synthetic routes for similar compounds.

Synthetic Workflow

The overall synthetic strategy involves a two-step process:

  • Epoxidation: The phenolic hydroxyl group of this compound reacts with epichlorohydrin under basic conditions to form an intermediate epoxide.

  • Amination: The epoxide ring is subsequently opened by an appropriate amine (in this case, isopropylamine) to yield the final aryloxypropanolamine product.

A visual representation of this workflow is provided below.

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Amination A This compound D Intermediate Epoxide A->D B Epichlorohydrin B->D C Base (e.g., NaOH) C->D F Beta-Blocker Analogue D->F E Isopropylamine E->F

Caption: Synthetic workflow for a beta-blocker analogue.

Experimental Protocol

Step 1: Synthesis of the Intermediate Epoxide

  • To a solution of this compound (1.0 eq.) in a suitable solvent such as methanol or water, add a base, for example, sodium hydroxide (1.1 eq.).

  • Stir the mixture at room temperature until the starting material is fully dissolved and the phenoxide is formed.

  • Add epichlorohydrin (1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction to a temperature of 50-60°C and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide intermediate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of the Beta-Blocker Analogue

  • Dissolve the purified epoxide intermediate (1.0 eq.) in a suitable solvent like methanol or isopropanol.

  • Add isopropylamine (3.0 eq.) to the solution.

  • Reflux the reaction mixture for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified beta-blocker analogue.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of the beta-blocker analogue, based on typical yields and purities for similar reactions reported in the literature.

StepProductMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
1Intermediate EpoxideC₁₂H₁₆O₄224.251.331.10 - 1.2083 - 90>95%
2Beta-Blocker AnalogueC₁₅H₂₅NO₄283.361.261.01 - 1.1380 - 90>98%

Assuming a starting quantity of 1.0 g of this compound.

Biological Activity and Signaling Pathway

The synthesized beta-blocker analogue is expected to function as a selective antagonist of β1-adrenergic receptors, similar to drugs like metoprolol.

Mechanism of Action

Beta-adrenergic blockers competitively inhibit the binding of catecholamines (e.g., adrenaline and noradrenaline) to β-adrenergic receptors. The synthesized analogue, due to its structural similarity to known beta-blockers, would likely exhibit cardioselectivity, primarily targeting β1-receptors in the heart muscle. This action leads to a reduction in heart rate, cardiac output, and blood pressure.

Signaling Pathway

The binding of catecholamines to β1-adrenergic receptors activates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, resulting in increased heart rate and contractility.

The synthesized beta-blocker analogue would interrupt this pathway by blocking the initial receptor activation, thus preventing the downstream effects of catecholamine stimulation.

The signaling pathway is illustrated in the diagram below.

G cluster_0 Cell Membrane receptor β1-Adrenergic Receptor g_protein Gs Protein receptor->g_protein Activates catecholamine Catecholamine catecholamine->receptor Activates blocker Beta-Blocker Analogue blocker->receptor Blocks ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Converted by AC pka Protein Kinase A (PKA) camp->pka Activates cellular_response Increased Heart Rate & Contractility pka->cellular_response Leads to

Caption: Beta-adrenergic receptor signaling pathway.

Conclusion

This compound represents a promising chiral starting material for the synthesis of enantiomerically pure pharmaceuticals. Although its direct application in the synthesis of currently marketed blockbuster drugs is not evident, its chemical functionalities lend themselves well to the construction of complex molecules like beta-adrenergic blockers. The provided representative protocol and biological pathway information serve as a valuable resource for researchers exploring the potential of this and similar chiral synthons in drug discovery and development. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

Application Note: Derivatization of 2-Methoxy-2-(4-hydroxyphenyl)ethanol for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the chemical derivatization of 2-Methoxy-2-(4-hydroxyphenyl)ethanol to improve its volatility and thermal stability for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The primary method described is silylation, a widely used technique for the derivatization of compounds containing active hydrogen atoms, such as hydroxyl groups. An alternative acylation method is also briefly discussed. This guide includes a step-by-step experimental protocol, recommended reagents, and expected outcomes. Additionally, representative quantitative data for similar phenolic compounds is presented to illustrate the performance of the method.

Introduction

This compound is a phenolic compound of interest in various research fields, including pharmacology and metabolomics. Direct analysis of this compound by GC-MS can be challenging due to its polarity and potential for thermal degradation in the GC inlet and column. Derivatization is a crucial sample preparation step that converts the polar hydroxyl groups into less polar, more volatile, and more thermally stable derivatives. This process significantly improves chromatographic peak shape, enhances sensitivity, and allows for more reliable quantification. The most common derivatization technique for compounds with hydroxyl groups is silylation, which involves the replacement of the active hydrogen with a trimethylsilyl (TMS) group.

Principle of Derivatization

The derivatization of this compound involves the reaction of its phenolic and aliphatic hydroxyl groups with a derivatizing agent. This application note focuses on silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS) or pyridine. The reaction proceeds as follows:

Caption: Silylation of this compound.

Experimental Protocols

Silylation Derivatization Protocol

This protocol outlines the silylation of this compound using BSTFA and pyridine as a catalyst.

Materials and Reagents:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Pyridine (anhydrous)

  • Aprotic solvent (e.g., Dichloromethane, Acetonitrile, Ethyl Acetate)

  • GC vials (2 mL) with PTFE-lined caps

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in an appropriate aprotic solvent. Transfer a known volume of the sample or standard solution into a GC vial.

  • Solvent Evaporation (Optional but Recommended): Evaporate the solvent to dryness under a gentle stream of nitrogen. This step is crucial to remove any protic solvents that could react with the silylating reagent.

  • Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100 µL) of an aprotic solvent.

  • Addition of Reagents: Add 100 µL of BSTFA and 20 µL of pyridine to the GC vial. For quantitative analysis, an internal standard should be added at this stage.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

SilylationWorkflow start Start: Sample/Standard Solution evaporation Evaporate Solvent (Nitrogen Stream) start->evaporation reconstitution Reconstitute in Aprotic Solvent evaporation->reconstitution add_reagents Add BSTFA + Pyridine (+ Internal Standard) reconstitution->add_reagents reaction Vortex & Heat (70°C for 30 min) add_reagents->reaction cooling Cool to Room Temperature reaction->cooling analysis GC-MS Analysis cooling->analysis

Caption: Silylation workflow for GC-MS analysis.

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of silylated phenolic compounds. These may require optimization for your specific instrument and application.

ParameterValue
GC System Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 280°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 80°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)
MS System Agilent 5977A or equivalent
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Scan Range 50-550 amu
Acquisition Mode Full Scan and/or Selected Ion Monitoring (SIM)

Quantitative Data (Representative)

While specific quantitative data for the derivatization of this compound is not widely available in the literature, the following tables present representative data for the GC-MS analysis of other silylated phenolic compounds. This data can be used as a benchmark for method development and validation.

Table 1: Method Validation Parameters for Representative Silylated Phenolic Compounds

ParameterTyrosol (TMS derivative)[1]p-Coumaric Acid (TMS derivative)Ferulic Acid (TMS derivative)[1]
Linear Range (µg/mL) 0.1 - 500.1 - 1000.1 - 100
Correlation Coefficient (r²) > 0.995> 0.998> 0.997
LOD (µg/mL) 0.030.050.04
LOQ (µg/mL) 0.10.150.12
Precision (%RSD) < 5%< 6%< 5%
Accuracy/Recovery (%) 95 - 105%92 - 103%94 - 106%

Note: The data in this table is representative and compiled from studies on similar phenolic compounds. Actual values for this compound may vary and should be determined experimentally.

Alternative Derivatization: Acylation

Acylation is another effective derivatization technique for compounds with hydroxyl groups. This method involves the reaction with an acylating agent, such as acetic anhydride or a perfluoroacyl anhydride (e.g., pentafluoropropionic anhydride - PFPA), to form ester derivatives. Acylation can offer advantages in terms of derivative stability and chromatographic properties.

AcylationWorkflow start Start: Sample/Standard dissolve Dissolve in Solvent (e.g., Acetonitrile) start->dissolve add_reagents Add Acylating Agent (e.g., Acetic Anhydride + Base) dissolve->add_reagents reaction Heat as Required (e.g., 60°C for 60 min) add_reagents->reaction neutralize Neutralize and Extract reaction->neutralize analysis GC-MS Analysis neutralize->analysis

Caption: General workflow for acylation derivatization.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Poor or no derivatization Presence of water or protic solvents in the sample. Inactive derivatizing reagent. Insufficient reaction time or temperature.Ensure the sample is completely dry before adding reagents. Use fresh, high-quality derivatizing agents. Optimize reaction time and temperature.
Peak tailing Incomplete derivatization. Active sites in the GC inlet liner or column.Ensure complete derivatization by optimizing the protocol. Use a deactivated inlet liner and a high-quality capillary column. Consider using a higher inlet temperature.
Multiple peaks for the analyte Incomplete derivatization leading to mono- and di-silylated products.Increase the amount of derivatizing reagent and/or the reaction time and temperature to drive the reaction to completion.
Low sensitivity Suboptimal GC-MS parameters. Loss of analyte during sample preparation.Optimize injection volume, split ratio, and MS parameters (e.g., use SIM mode). Minimize sample transfer steps.

Conclusion

Derivatization of this compound, primarily through silylation, is an essential step for reliable and sensitive GC-MS analysis. The protocol provided in this application note offers a robust starting point for method development. By converting the polar hydroxyl groups to their corresponding TMS ethers, chromatographic performance is significantly improved, enabling accurate quantification and identification. Researchers are encouraged to optimize the provided protocols for their specific instrumentation and analytical needs to achieve the best possible results.

References

Application Note: HPLC Method Development for the Quantification of 2-Methoxy-2-(4-hydroxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a systematic approach to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Methoxy-2-(4-hydroxyphenyl)ethanol. This compound, a derivative of the naturally occurring phenolic compound tyrosol, is of interest to researchers in various fields, including drug development and natural product analysis.[1] The described protocol outlines a strategy for optimizing chromatographic conditions, including column selection, mobile phase composition, and gradient elution, to achieve accurate and reproducible results.

Introduction

This compound is a phenolic compound characterized by a hydroxyl group attached to a benzene ring and an ethanol side chain with a methoxy group.[1] Accurate and precise quantification of this analyte is crucial for various research applications. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of phenolic compounds in diverse matrices.[2][3][4][5][6] Reversed-phase HPLC, in particular, is the most common mode of separation for such compounds, utilizing a non-polar stationary phase and a polar mobile phase.[7][8][9] This application note provides a comprehensive guide for developing a specific and sensitive RP-HPLC method for this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior during chromatographic separation. The relatively low XLogP3 value indicates its polar nature, suggesting that a reversed-phase method with a highly aqueous mobile phase at the start of the gradient will be appropriate.

PropertyValueReference
Molecular FormulaC₉H₁₂O₃[10]
Molecular Weight168.19 g/mol [10]
XLogP30.6[10]

Table 1: Physicochemical Properties of this compound

HPLC Method Development Protocol

The following sections provide a detailed protocol for the development of an HPLC method for this compound. The process is divided into several key stages, from initial instrument setup to method optimization.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV-Vis or Diode Array Detector (DAD) is required.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: A C18 reversed-phase column is recommended as a starting point. Typical dimensions are 4.6 mm x 150 mm with 3.5 µm or 5 µm particle size.

  • Solvents: HPLC grade acetonitrile (ACN) and methanol (MeOH), and ultrapure water.

  • Additives: Formic acid or phosphoric acid to control the mobile phase pH.

  • Analyte Standard: A certified reference standard of this compound.

Initial Method Scouting

The initial phase of method development involves screening different columns and mobile phase compositions to find a suitable starting point for optimization.

Workflow for HPLC Method Development:

HPLC_Method_Development cluster_prep Preparation cluster_dev Method Development cluster_val Validation A Define Analytical Target Profile B Gather Analyte Information A->B leads to C Select Column (e.g., C18) B->C informs D Select Mobile Phase (e.g., ACN/Water) C->D E Screen Gradients D->E F Optimize Separation (Gradient, Temp, Flow) E->F refine G Method Validation (Accuracy, Precision, etc.) F->G finalize

Caption: Workflow for HPLC method development, from initial planning to final validation.

Experimental Protocol for Initial Method Scouting:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of water and organic solvent. From the stock solution, prepare a working standard at a concentration suitable for UV detection (e.g., 10-20 µg/mL).

  • UV Spectrum Analysis: Using the DAD, acquire the UV spectrum of the analyte to determine the wavelength of maximum absorbance (λmax). This will be used for detection. For phenolic compounds, detection is often performed in the range of 270-280 nm.[4]

  • Column Selection: Start with a C18 column, which is a versatile choice for a wide range of polar and non-polar compounds.[7]

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol. Acetonitrile generally provides better peak shapes and lower viscosity compared to methanol.

  • Initial Gradient Screening: Run a broad gradient to quickly elute the compound and estimate the required organic solvent concentration. A typical screening gradient is shown in Table 2.

Time (min)% Mobile Phase B (ACN)
05
2095
2595
265
305

Table 2: Initial Gradient Screening Conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: At the determined λmax.

Method Optimization

Based on the results from the initial screening, the method can be optimized to improve resolution, peak shape, and run time.

Logical Relationship for Method Optimization:

Method_Optimization cluster_input Input Parameters cluster_output Output Metrics cluster_goal Goal Gradient Gradient Shape Resolution Resolution Gradient->Resolution RunTime Analysis Time Gradient->RunTime Temperature Column Temperature Temperature->Resolution PeakShape Peak Shape Temperature->PeakShape FlowRate Flow Rate FlowRate->Resolution FlowRate->RunTime MobilePhase Mobile Phase pH MobilePhase->PeakShape Sensitivity Sensitivity MobilePhase->Sensitivity OptimizedMethod Optimized Method Resolution->OptimizedMethod PeakShape->OptimizedMethod RunTime->OptimizedMethod Sensitivity->OptimizedMethod

Caption: Interplay of parameters and their impact on achieving an optimized HPLC method.

Experimental Protocol for Method Optimization:

  • Gradient Optimization:

    • Based on the elution time from the screening run, create a more focused gradient. If the analyte elutes at a certain percentage of organic solvent, the gradient should be centered around that value. For example, if the peak elutes at 15 minutes in the initial gradient (approximately 50% ACN), a new gradient could be from 30% to 70% ACN over a shorter time.

    • Adjust the gradient slope to improve the separation of the analyte from any impurities or matrix components. A shallower gradient will increase resolution but also increase the run time.

  • Flow Rate and Column Temperature:

    • The flow rate can be adjusted to shorten the analysis time, but this may lead to a decrease in resolution. A typical range is 0.8-1.5 mL/min for a 4.6 mm ID column.

    • Increasing the column temperature can decrease the viscosity of the mobile phase, leading to lower backpressure and potentially sharper peaks. However, it can also affect the selectivity of the separation. A typical range to investigate is 25-40 °C.

  • Mobile Phase pH:

    • The pH of the mobile phase is critical for ionizable compounds like phenols. By keeping the pH low (e.g., with 0.1% formic acid), the phenolic hydroxyl group remains protonated, which generally results in better peak symmetry.

System Suitability

Before running samples, system suitability tests must be performed to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates> 2000
Reproducibility of Injections (%RSD of Peak Area)< 2.0% for 5 replicate injections

Table 3: System Suitability Parameters and Acceptance Criteria

Conclusion

This application note provides a systematic and scientifically sound protocol for the development of a reversed-phase HPLC method for the quantification of this compound. By following the outlined steps of initial scouting, optimization, and system suitability, researchers can develop a robust and reliable method tailored to their specific instrumentation and sample matrix. The principles described here are broadly applicable to the analysis of other polar aromatic compounds.

References

Application Notes and Protocols for Antioxidant Activity Assays of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for common in vitro assays used to determine the antioxidant activity of phenolic compounds. The included methodologies are essential for screening natural products, developing antioxidant-based pharmaceuticals, and quality control in the food and cosmetic industries.

Total Phenolic Content (TPC) Assay using Folin-Ciocalteu Reagent

The Total Phenolic Content (TPC) assay, also known as the Folin-Ciocalteu method, is a widely used spectrophotometric assay to quantify the total amount of phenolic compounds in a sample.[1] The principle of this assay is based on the oxidation of phenolic compounds by the Folin-Ciocalteu reagent, which is a mixture of phosphomolybdate and phosphotungstate.[2] In an alkaline medium, the phenolic compounds reduce the reagent, resulting in the formation of a blue-colored complex.[3] The intensity of the blue color is directly proportional to the concentration of phenolic compounds and is measured spectrophotometrically at approximately 760-765 nm.[1][4]

Experimental Protocol
ParameterValueReference
Reagents
Folin-Ciocalteu Reagent10% (v/v) aqueous solution[5]
Sodium Carbonate (Na₂CO₃)7.5% (w/v) aqueous solution[4]
StandardGallic Acid (0-300 µg/mL)[2]
Sample SolventWater or appropriate solvent[5]
Procedure
Sample/Standard Volume10 µL[5]
Folin-Ciocalteu Reagent Volume20 µL of 10% solution[5]
Incubation 15 minutes at room temperature[1]
Sodium Carbonate Volume80 µL[5]
Incubation 290-120 minutes at room temperature in the dark[5][6]
Wavelength765 nm[4][5]

Data Presentation: The total phenolic content is typically expressed as milligrams of Gallic Acid Equivalents per gram of dry sample (mg GAE/g).[4][6]

TPC Assay Workflow

TPC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Sample Prepare Sample Extract Mix Mix Sample/Standard with Folin-Ciocalteu Reagent Sample->Mix Standard Prepare Gallic Acid Standards Standard->Mix Reagents Prepare Folin-Ciocalteu & Na2CO3 Solutions Reagents->Mix Incubate1 Incubate for 5 min Mix->Incubate1 Add_Na2CO3 Add Sodium Carbonate Solution Incubate1->Add_Na2CO3 Incubate2 Incubate for 90-120 min in the dark Add_Na2CO3->Incubate2 Measure_Abs Measure Absorbance at 765 nm Incubate2->Measure_Abs Calculate Calculate Total Phenolic Content (mg GAE/g) Measure_Abs->Calculate

Caption: Workflow for the Total Phenolic Content (TPC) assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a popular and rapid method to assess the antioxidant activity of compounds.[7] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[8] The DPPH radical is a stable free radical with a deep violet color, showing a maximum absorbance at around 517 nm.[8] When reduced by an antioxidant, the color changes from violet to a pale yellow, and the absorbance at 517 nm decreases.[8][9] The degree of discoloration is proportional to the scavenging activity of the antioxidant.[8]

Experimental Protocol
ParameterValueReference
Reagents
DPPH Solution0.1 mM in methanol[8]
StandardTrolox or Gallic Acid[3][8]
Sample SolventMethanol or other suitable solvent[3]
Procedure
Sample/Standard Volume20 µL[8]
DPPH Solution Volume200 µL[8][10]
Incubation3-5 minutes in the dark at room temperature[8]
Wavelength517 nm[8]

Data Presentation: The results are often expressed as the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC).[7]

DPPH Assay Reaction Mechanism

DPPH_Reaction DPPH_Radical DPPH• (Violet) Antioxidant +  Antioxidant-H DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H Hydrogen Atom Transfer Antioxidant_Radical +  Antioxidant•

Caption: DPPH radical scavenging by an antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•⁺).[11] The ABTS•⁺ is generated by the oxidation of ABTS with potassium persulfate.[11] The resulting radical cation is blue-green and has a characteristic absorbance at 734 nm.[12] In the presence of an antioxidant that can donate a hydrogen atom or an electron, the ABTS•⁺ is reduced, leading to a decrease in absorbance.[13] This decolorization is proportional to the antioxidant's concentration and its radical scavenging activity.[12]

Experimental Protocol
ParameterValueReference
Reagents
ABTS Stock Solution7 mM ABTS and 2.45 mM potassium persulfate[11]
ABTS Working SolutionDiluted with methanol or water to an absorbance of 0.70 ± 0.02 at 734 nm[11][12]
StandardTrolox or Ascorbic Acid[14]
Sample SolventEthanol for phenolic compounds[12]
Procedure
Sample/Standard Volume5 µL - 10 µL[12][14]
ABTS Working Solution Volume195 µL - 200 µL[12][14]
Incubation5-30 minutes in the dark at room temperature[12][14][15]
Wavelength734 nm[12]

Data Presentation: The antioxidant activity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[15]

ABTS Assay Workflow

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Generate_ABTS Generate ABTS•+ Radical (ABTS + K2S2O8) Dilute_ABTS Dilute to working solution (Abs ~0.7 at 734 nm) Generate_ABTS->Dilute_ABTS Mix Mix Sample/Standard with ABTS•+ Solution Dilute_ABTS->Mix Prepare_Samples Prepare Sample and Trolox Standards Prepare_Samples->Mix Incubate Incubate for 5-30 min in the dark Mix->Incubate Measure_Abs Measure Absorbance at 734 nm Incubate->Measure_Abs Calculate Calculate TEAC Measure_Abs->Calculate

Caption: Workflow for the ABTS radical cation decolorization assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.[16] This reduction results in the formation of an intense blue-colored Fe²⁺-TPTZ complex, with a maximum absorbance at 593 nm.[13] The reaction is carried out in an acidic medium (pH 3.6) to maintain iron solubility.[13] The increase in absorbance at 593 nm is proportional to the antioxidant's reducing power.[17]

Experimental Protocol
ParameterValueReference
Reagents
Acetate Buffer300 mM, pH 3.6[17]
TPTZ Solution10 mM TPTZ in 40 mM HCl[17]
FeCl₃ Solution20 mM FeCl₃·6H₂O[17][18]
FRAP ReagentMix acetate buffer, TPTZ solution, and FeCl₃ solution (10:1:1, v/v/v)[19]
StandardFeSO₄·7H₂O or Trolox[16][20]
Procedure
Sample/Standard Volume10 µL[20]
FRAP Reagent Volume200 µL - 2.4 mL[19][20]
Incubation20-30 minutes at 37°C in the dark[17][19]
Wavelength593 nm[20]

Data Presentation: The results are typically expressed as mmol of Trolox equivalents per liter (mmol TE/L) or in FRAP units, where one FRAP unit is the reduction of 1 mole of Fe³⁺ to Fe²⁺.[19][21]

FRAP Assay Reaction Mechanism

FRAP_Reaction Fe3_TPTZ [Fe(TPTZ)₂]³⁺ (Colorless) Antioxidant +  Antioxidant Fe2_TPTZ [Fe(TPTZ)₂]²⁺ (Blue) Fe3_TPTZ->Fe2_TPTZ Electron Transfer Oxidized_Antioxidant +  Oxidized Antioxidant

Caption: Reduction of Fe(III)-TPTZ complex in the FRAP assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to inhibit the decline in fluorescence of a probe (commonly fluorescein) caused by peroxyl radicals.[22] The peroxyl radicals are generated by the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[22] In the presence of an antioxidant, the fluorescein is protected from oxidation, and its fluorescence decay is delayed.[23] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC).[23]

Experimental Protocol
ParameterValueReference
Reagents
Fluorescein SolutionWorking solution prepared from stock[22][24]
AAPH Solution75 mM in 75 mM phosphate buffer (pH 7.4)[22][24]
StandardTrolox[25]
Buffer75 mM Phosphate buffer, pH 7.4[22]
Procedure
Fluorescein Volume150 µL[24]
Sample/Standard Volume25 µL[25]
Incubation30 minutes at 37°C[22][26]
AAPH Volume (Initiator)25 µL[24]
MeasurementFluorescence kinetics (Ex: 485 nm, Em: 520 nm) every 1-2 minutes[25][27]

Data Presentation: The results are expressed as Trolox Equivalents (TE).[26]

ORAC Assay Logical Relationship

ORAC_Logic AAPH AAPH Thermal Decomposition Peroxyl_Radicals Generates Peroxyl Radicals AAPH->Peroxyl_Radicals Fluorescein Fluorescein (Fluorescent) Peroxyl_Radicals->Fluorescein Oxidizes Antioxidant Antioxidant Peroxyl_Radicals->Antioxidant Reacts with Oxidized_Fluorescein Oxidized Fluorescein (Non-fluorescent) Fluorescein->Oxidized_Fluorescein Leads to Neutralized_Radicals Neutralizes Peroxyl Radicals Antioxidant->Neutralized_Radicals Results in Neutralized_Radicals->Fluorescein Protects

Caption: Logical flow of the ORAC assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxy-2-(4-hydroxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common problems encountered during the synthesis of 2-Methoxy-2-(4-hydroxyphenyl)ethanol. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic route starts from 4-hydroxyacetophenone and involves a multi-step process. This typically includes:

  • Protection of the phenolic hydroxyl group: To prevent unwanted side reactions, the hydroxyl group is protected, often as a benzyl ether.

  • α-Halogenation: A bromine or chlorine atom is introduced at the carbon adjacent to the carbonyl group.

  • Nucleophilic Substitution: The halogen is displaced by a methoxide group using a reagent like sodium methoxide.

  • Carbonyl Reduction: The ketone is reduced to a secondary alcohol, which is a critical step for establishing the stereocenter.

  • Deprotection: The protecting group is removed to yield the final product.[1]

Q2: Why is the protection of the phenolic hydroxyl group necessary?

A2: The phenolic hydroxyl group is acidic and can interfere with subsequent reactions, particularly those involving bases or nucleophiles.[1] Protecting this group ensures that the desired reactions occur at the intended positions (the α-carbon and the carbonyl group) and prevents the formation of byproducts.

Q3: What are the key challenges in this synthesis?

A3: Key challenges include controlling regioselectivity during halogenation, avoiding side reactions during methoxylation, achieving high stereoselectivity during the ketone reduction, and ensuring efficient deprotection without affecting other functional groups.[1] Purification of the final product can also be challenging due to its polarity.

Troubleshooting Guides

This section provides detailed troubleshooting for specific problems that may be encountered during the synthesis.

Problem 1: Low yield or side product formation during α-bromination of 4-(benzyloxy)acetophenone.

Q: I am attempting to brominate the α-position of 4-(benzyloxy)acetophenone, but I am getting a low yield of the desired product and observing multiple spots on my TLC. What could be the issue?

A: A common side reaction in the bromination of activated aromatic compounds is electrophilic substitution on the aromatic ring, leading to nuclear bromination instead of the desired α-bromination.

Troubleshooting Steps:

  • Reaction Conditions: Ensure that the reaction is carried out under conditions that favor radical substitution at the α-position over electrophilic aromatic substitution. This often involves the use of a radical initiator and non-polar solvents.

  • Brominating Agent: The choice of brominating agent is crucial. While elemental bromine can be used, it may lead to ring bromination. Consider using N-bromosuccinimide (NBS) with a catalytic amount of a radical initiator like AIBN or benzoyl peroxide.

  • Temperature and Light: The reaction should be initiated by light or a radical initiator, not by heat alone, which can favor ionic pathways. Running the reaction at a moderate temperature (e.g., reflux in CCl₄ or cyclohexane) is often effective.

Experimental Protocol: α-Bromination of 4-(benzyloxy)acetophenone

  • Materials: 4-(benzyloxy)acetophenone, N-bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(benzyloxy)acetophenone (1 equivalent) in CCl₄.

    • Add NBS (1.1 equivalents) and a catalytic amount of AIBN (0.02 equivalents).

    • Heat the mixture to reflux under irradiation with a UV lamp for 2-4 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Data on Similar Reactions:

Starting MaterialBrominating AgentSolventYield of α-bromo productReference
4-hydroxyacetophenoneBromineEtherNot specified[2]
4-benzyloxyacetophenoneBromineDioxane/THF~85%[3]
Problem 2: Inefficient methoxylation of 2-bromo-1-(4-(benzyloxy)phenyl)ethan-1-one.

Q: The reaction of my α-bromo ketone with sodium methoxide is slow and gives a low yield of the α-methoxy ketone. What can I do to improve this step?

A: The methoxylation is a Williamson ether synthesis, which is an S_N2 reaction.[2][4][5][6] Several factors can affect the efficiency of this reaction.

Troubleshooting Steps:

  • Purity of Starting Material: Ensure that the α-bromo ketone is free of impurities, especially any starting acetophenone, which will not react.

  • Sodium Methoxide Quality: Use freshly prepared or high-quality sodium methoxide. Sodium methoxide can decompose upon exposure to moisture.

  • Solvent: The reaction is typically run in methanol. Ensure the methanol is anhydrous.

  • Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., 40-50 °C) can increase the reaction rate. However, excessive heat can promote elimination side reactions.

  • Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time.

Experimental Protocol: α-Methoxylation

  • Materials: 2-bromo-1-(4-(benzyloxy)phenyl)ethan-1-one, Sodium methoxide, Anhydrous methanol.

  • Procedure:

    • Prepare a solution of sodium methoxide in anhydrous methanol (e.g., by carefully adding sodium metal to methanol).

    • In a separate flask, dissolve the α-bromo ketone in anhydrous methanol.

    • Slowly add the α-bromo ketone solution to the sodium methoxide solution at room temperature with stirring.

    • Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Problem 3: Low yield or incomplete reaction during the reduction of the ketone.

Q: I am using sodium borohydride to reduce the α-methoxy ketone, but the reaction is not going to completion, or I am getting a low yield of the desired alcohol. What are the possible reasons?

A: Sodium borohydride is a mild reducing agent, and its reactivity can be influenced by several factors.[7][8][9][10]

Troubleshooting Steps:

  • Reagent Stoichiometry: Although one mole of NaBH₄ can theoretically reduce four moles of a ketone, in practice, an excess of NaBH₄ is often used to ensure complete reaction.[11]

  • Solvent: The reduction is typically carried out in a protic solvent like methanol or ethanol. The choice of solvent can affect the reaction rate.

  • Temperature: The reaction is often performed at 0 °C to control the reaction rate and improve selectivity, followed by warming to room temperature.

  • Reaction Time: The reduction may require several hours to go to completion. Monitor the reaction by TLC.

  • pH: The reaction should be performed under neutral or slightly basic conditions. Acidic conditions will decompose the sodium borohydride.

Experimental Protocol: Ketone Reduction

  • Materials: 2-methoxy-1-(4-(benzyloxy)phenyl)ethan-1-one, Sodium borohydride (NaBH₄), Methanol.

  • Procedure:

    • Dissolve the α-methoxy ketone in methanol and cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride in portions to the stirred solution.

    • Continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

    • Quench the reaction by slowly adding water or a dilute acid (e.g., 1M HCl) to decompose the excess NaBH₄ and the borate esters.

    • Extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate to obtain the crude product.

    • Purify by column chromatography if necessary.

Data on Similar Reactions:

Starting MaterialReducing AgentSolventYieldReference
2-phenoxy-1-phenylethanoneNaBH₄THF/H₂O84%[12]
2-methylcyclohexanoneNaBH₄Methanol10.2% (in a student lab)[8]
Problem 4: Difficulty in the deprotection of the benzyl ether.

Q: I am having trouble removing the benzyl protecting group. The reaction is either incomplete or I am seeing decomposition of my product.

A: The most common method for benzyl ether deprotection is catalytic hydrogenolysis. The efficiency of this reaction depends on the catalyst, solvent, and reaction conditions.

Troubleshooting Steps:

  • Catalyst Activity: Use a fresh, high-quality palladium on carbon (Pd/C) catalyst. The catalyst can be poisoned by impurities, especially sulfur compounds.

  • Hydrogen Pressure: The reaction is typically run under a hydrogen atmosphere (from a balloon or in a hydrogenation apparatus). Ensure a positive pressure of hydrogen is maintained.

  • Solvent: A protic solvent like ethanol or methanol is commonly used.

  • Reaction Time: Hydrogenolysis can be slow. Monitor the reaction carefully by TLC.

  • Alternative Methods: If catalytic hydrogenation is not effective or is incompatible with other functional groups, consider other deprotection methods for benzyl ethers, although these are often harsher.

Experimental Protocol: Deprotection by Hydrogenolysis

  • Materials: 2-methoxy-2-(4-(benzyloxy)phenyl)ethanol, 10% Palladium on carbon (Pd/C), Ethanol, Hydrogen gas.

  • Procedure:

    • Dissolve the benzyl-protected compound in ethanol in a flask suitable for hydrogenation.

    • Carefully add the Pd/C catalyst (typically 5-10 mol%).

    • Evacuate the flask and backfill with hydrogen gas (repeat this process three times to ensure an inert atmosphere).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

    • Monitor the reaction by TLC. The reaction can take several hours to overnight.

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

    • Rinse the Celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the final product.

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Protection cluster_step2 Step 2: α-Bromination cluster_step3 Step 3: α-Methoxylation cluster_step4 Step 4: Reduction cluster_step5 Step 5: Deprotection start 4-Hydroxyacetophenone step1 Protection (e.g., Benzyl Bromide, K2CO3) start->step1 intermediate1 4-(Benzyloxy)acetophenone step1->intermediate1 step2 α-Bromination (e.g., NBS, AIBN) intermediate1->step2 intermediate2 2-Bromo-1-(4-(benzyloxy)phenyl)ethan-1-one step2->intermediate2 step3 α-Methoxylation (e.g., NaOMe, MeOH) intermediate2->step3 intermediate3 2-Methoxy-1-(4-(benzyloxy)phenyl)ethan-1-one step3->intermediate3 step4 Ketone Reduction (e.g., NaBH4, MeOH) intermediate3->step4 intermediate4 2-Methoxy-2-(4-(benzyloxy)phenyl)ethanol step4->intermediate4 step5 Deprotection (e.g., H2, Pd/C) intermediate4->step5 final_product This compound step5->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_investigation Initial Checks cluster_solutions Potential Solutions start Low Yield or Incomplete Reaction check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions check_tlc Analyze TLC for Side Products start->check_tlc optimize_reagents Use Fresh Reagents / Adjust Stoichiometry check_reagents->optimize_reagents optimize_conditions Optimize Temperature and Reaction Time check_conditions->optimize_conditions purify_starting_material Purify Starting Material check_tlc->purify_starting_material change_reagent Consider Alternative Reagents/Catalyst check_tlc->change_reagent end Improved Yield optimize_reagents->end Re-run Reaction optimize_conditions->end Re-run Reaction purify_starting_material->end Re-run Reaction change_reagent->end Re-run Reaction

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Optimizing HPLC Separation of 2-Methoxy-2-(4-hydroxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 2-Methoxy-2-(4-hydroxyphenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A1: A good starting point is a reversed-phase method using a C18 column. Based on methods for the closely related compound tyrosol, an isocratic elution with a mobile phase of ethanol and a slightly acidic aqueous buffer (e.g., 1% acetic acid solution at pH 5) can be effective.[1] A typical flow rate would be 1.0 mL/min with UV detection around 280 nm.

Q2: What are the key properties of this compound to consider for HPLC method development?

A2: this compound is a phenolic alcohol.[2] Its key structural features for HPLC are the hydroxyl group on the benzene ring (making it a phenol) and the ethanol side chain with a methoxy group. The phenolic hydroxyl group is weakly acidic, meaning its ionization state, and therefore retention, can be influenced by the mobile phase pH.

Q3: How does the mobile phase pH affect the separation?

A3: The mobile phase pH is a critical parameter. For phenolic compounds like this compound, a slightly acidic mobile phase (pH 3-5) is often used to suppress the ionization of the phenolic hydroxyl group. This typically leads to better peak shape and more reproducible retention times.

Q4: Should I use acetonitrile or methanol as the organic modifier?

A4: Both acetonitrile and methanol can be used. Acetonitrile often provides sharper peaks and lower backpressure. However, for phenolic compounds, methanol can sometimes offer different selectivity and may reduce peak tailing, especially when using a phenyl-hexyl column. It is recommended to screen both solvents during method development to determine the optimal choice for your specific separation needs.

Q5: My peak for this compound is tailing. What are the common causes and solutions?

A5: Peak tailing for phenolic compounds is often due to secondary interactions with the silica stationary phase. Here are some common causes and solutions:

  • Mobile phase pH is too high: Try lowering the pH to 3-4 to ensure the phenolic hydroxyl group is not ionized.

  • Active sites on the column: Use a high-purity, end-capped C18 column. You can also add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block active silanol groups.

  • Column overload: Inject a smaller sample volume or a more dilute sample.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Symptom Possible Cause Recommended Solution
Peak Tailing Secondary interactions with the stationary phase.Lower the mobile phase pH to 3-4. Use a high-purity, end-capped C18 column. Consider adding a competing base (e.g., TEA) to the mobile phase.
Column overload.Reduce the injection volume or sample concentration.
Extraneous column effects.Ensure all fittings are secure and minimize the length of tubing between the injector, column, and detector.
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Column overload.Reduce the injection volume or sample concentration.
Column degradation.Flush the column or replace it if necessary.
Problem 2: Inconsistent Retention Times
Symptom Possible Cause Recommended Solution
Gradual decrease in retention time Column degradation.Replace the column. Ensure the mobile phase pH is within the column's stable range.
Sudden shifts in retention time Air bubbles in the pump.Degas the mobile phase and prime the pump.
Leak in the system.Check all fittings for leaks.
Fluctuating retention times Inconsistent mobile phase composition.Ensure accurate and consistent mobile phase preparation. If using a gradient, check the pump's proportioning valves.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Problem 3: Poor Resolution
Symptom Possible Cause Recommended Solution
Co-eluting peaks Inadequate separation efficiency.Optimize the mobile phase composition (organic modifier percentage, pH). Try a different organic modifier (methanol vs. acetonitrile).
Unsuitable stationary phase.Consider a column with different selectivity, such as a Phenyl-Hexyl column, which can provide alternative interactions with aromatic compounds.
Gradient slope is too steep.If using a gradient, decrease the slope to improve the separation of closely eluting compounds.

Experimental Protocols

Starting Method for HPLC Analysis of this compound

This protocol is a recommended starting point based on methods for the parent compound, tyrosol.[1] Optimization will likely be required.

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Isocratic elution with 20% Methanol and 80% Water containing 0.1% Formic Acid (pH ~2.8). Alternative starting condition: 5% Ethanol in 95% aqueous 1% acetic acid solution (pH 5).[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase.

Quantitative Data

The following tables summarize the expected effects of various HPLC parameters on the separation of this compound, based on general principles for phenolic compounds.

Table 1: Effect of Mobile Phase Composition on Retention Time and Peak Shape

% Organic Modifier (Methanol in Water)Expected Retention Time (min)Expected Peak Asymmetry
20%~12Good
30%~8Good
40%~5May decrease for early eluting peaks

Table 2: Effect of Column Type on Selectivity

Column TypeExpected Selectivity for Aromatic CompoundsPotential Advantages for this compound
C18 Good general-purpose hydrophobic retention.Standard, reliable choice for initial method development.
Phenyl-Hexyl Enhanced retention for aromatic compounds via π-π interactions.May provide better separation from other aromatic impurities.

Visualizations

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Prepare Sample in Mobile Phase Inject Inject Sample SamplePrep->Inject MobilePhasePrep Prepare and Degas Mobile Phase Equilibrate Equilibrate Column MobilePhasePrep->Equilibrate Equilibrate->Inject Separate Separation on Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Analyte Integrate->Quantify

Caption: A typical experimental workflow for HPLC analysis.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_resolution Resolution Issues Problem Chromatographic Problem Identified Tailing Tailing Peak Problem->Tailing Asymmetric? Fronting Fronting Peak Problem->Fronting Split Split Peak Problem->Split Drift Retention Time Drift Problem->Drift Consistent? Shift Sudden Shift Problem->Shift PoorRes Poor Resolution Problem->PoorRes Separated? Check_pH Lower pH Check_Column Check Column Check_Load Reduce Load Check_Solvent Check Sample Solvent Check_Load_Front Reduce Load Check_Temp Check Temperature Check_Mobile_Phase Check Mobile Phase Prep Optimize_Mobile_Phase Optimize Mobile Phase Change_Column Change Column Type

Caption: A logical flow for troubleshooting common HPLC issues.

References

Technical Support Center: NMR Signal Resolution for 2-Methoxy-2-(4-hydroxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nuclear Magnetic Resonance (NMR) signal resolution for 2-Methoxy-2-(4-hydroxyphenyl)ethanol.

Troubleshooting Guide: Improving Signal Resolution

Poor NMR signal resolution for this compound often manifests as broad peaks, overlapping signals, or the complete disappearance of expected signals, particularly for the hydroxyl protons. This guide provides a systematic approach to diagnosing and resolving these common issues.

dot

Caption: Troubleshooting workflow for poor NMR signal resolution.

Frequently Asked Questions (FAQs)

Q1: Why are the hydroxyl (-OH) proton signals for my this compound sample broad or not visible?

A1: The protons of hydroxyl groups are "exchangeable" and can undergo rapid chemical exchange with other exchangeable protons in the sample (like residual water) or with deuterium from certain NMR solvents.[1] This exchange process can lead to significant peak broadening, and in some cases, the signal may become so broad that it is indistinguishable from the baseline.[2] The rate of this exchange is highly dependent on the solvent, temperature, concentration, and pH.[1][3]

Q2: Which NMR solvent is best for observing sharp hydroxyl proton signals?

A2: Aprotic, hydrogen-bond accepting solvents are generally the best choice for reducing the exchange rate of hydroxyl protons and obtaining sharper signals.[3] DMSO-d6 is often the preferred solvent as it effectively slows down proton exchange, allowing for the observation of sharper -OH peaks and often revealing coupling to adjacent protons.[4] Acetone-d6 and CDCl3 can also be used, but residual water in these solvents can still contribute to exchange broadening.[3] Protic deuterated solvents like D2O or Methanol-d4 (CD3OD) will typically cause the -OH signals to disappear entirely due to rapid exchange with the solvent's deuterium atoms.[4][5]

Q3: My aromatic signals are overlapping. How can I resolve them?

A3: Overlapping signals in the aromatic region are common, especially for substituted benzene rings.[6] Here are a few strategies to resolve them:

  • Change the NMR Solvent: The chemical shifts of aromatic protons can be significantly influenced by the solvent due to anisotropic effects.[7] Acquiring a spectrum in a different solvent, such as Benzene-d6, can often alter the chemical shifts of the aromatic protons enough to resolve the overlap.[7]

  • Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength will increase the chemical shift dispersion, spreading the signals out and potentially resolving the overlap.

  • Perform 2D NMR Experiments: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) can help identify coupled proton signals, even if they are overlapping in the 1D spectrum. HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate protons to their directly attached carbons, providing another dimension of resolution.

Q4: How can I confirm that a broad signal in my spectrum is indeed from a hydroxyl proton?

A4: The "D2O shake" is a simple and definitive method to identify -OH (or -NH) signals.[8]

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Add a drop of deuterium oxide (D2O) to the NMR tube.

  • Shake the tube vigorously for a few minutes to ensure mixing.

  • Re-acquire the ¹H NMR spectrum. The hydroxyl protons will exchange with the deuterium from the D2O. Since deuterium is not observed in a standard ¹H NMR experiment, the original hydroxyl peak will disappear or significantly decrease in intensity, confirming its identity.[4][8]

Q5: What are the expected ¹H NMR signals for this compound?

A5: Based on its structure, the following signals are expected in the ¹H NMR spectrum:

  • Aromatic Protons: The para-substituted phenyl group will show a characteristic AA'BB' system, which often appears as two doublets in the aromatic region (typically ~6.7-7.2 ppm).[1]

  • Methine Proton (-CH-O): A signal for the proton on the carbon bearing the methoxy and hydroxyl groups.

  • Methylene Protons (-CH₂OH): Signals for the two protons of the primary alcohol.

  • Methoxy Protons (-OCH₃): A singlet corresponding to the three protons of the methoxy group.[1]

  • Hydroxyl Protons (-OH): Two separate signals for the phenolic and aliphatic hydroxyl groups, though their chemical shifts and appearance are highly dependent on experimental conditions.[1]

Data Presentation

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to -OH)~6.8~115
Aromatic CH (meta to -OH)~7.1~128
Methine (-CH-O)~4.2-4.5~84
Methylene (-CH₂OH)~3.6-3.8~67
Methoxy (-OCH₃)~3.3~56
Phenolic -OHVariable (4-9 ppm)-
Aliphatic -OHVariable (2-5 ppm)-

Note: These are predicted values and can vary based on the solvent and other experimental conditions.[1]

Table 2: Properties of Common Deuterated Solvents for NMR

SolventFormulaKey Characteristics for -OH ResolutionResidual H₂O/HOD Signal (ppm)[5]
DMSO-d6(CD₃)₂SOExcellent for sharpening -OH signals due to strong H-bonding and slow exchange.[3][4]~3.3
Acetone-d6(CD₃)₂COGood for sharpening -OH signals, but can contain residual water.[3]~2.8
Chloroform-dCDCl₃Aprotic, but less effective at preventing -OH exchange than DMSO-d6.~1.6
Methanol-d4CD₃ODProtic; will exchange with -OH protons, causing the signal to disappear.[4]~4.8
Deuterium OxideD₂OProtic; will cause all -OH signals to disappear.[4]~4.7

Experimental Protocols

Protocol 1: Sample Preparation for Optimal Resolution

  • Analyte Purity: Ensure the this compound sample is of high purity. Impurities can introduce extraneous peaks and broaden signals.

  • Solvent Selection: Choose an appropriate deuterated solvent based on the experimental goal. For observing -OH protons, use high-purity, anhydrous DMSO-d6.

  • Concentration: Prepare a sample with a concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent. Highly concentrated samples can lead to peak broadening.[7]

  • Dissolution: Ensure the sample is completely dissolved. The presence of solid particles will lead to poor shimming and broad lineshapes.[7]

  • Filtration: If necessary, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

  • Water Removal: Use a freshly opened ampule of high-purity deuterated solvent or a solvent from a bottle stored over molecular sieves to minimize water content.

Protocol 2: Performing a D₂O Exchange Experiment

  • Prepare the NMR sample of this compound in a suitable aprotic solvent (e.g., CDCl₃ or DMSO-d6) and acquire a standard ¹H NMR spectrum.

  • Remove the NMR tube from the spectrometer.

  • Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube using a clean pipette.

  • Cap the tube securely and invert it several times to mix the contents thoroughly. Gentle shaking for a minute is recommended.[7]

  • Re-insert the sample into the spectrometer.

  • Re-acquire the ¹H NMR spectrum using the same parameters.

  • Compare the two spectra. The signals corresponding to the hydroxyl protons should have disappeared or be significantly reduced in the second spectrum.

Visualization of Key Relationships

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FactorsAffectingOHSignal cluster_factors Influencing Factors cluster_effects Effects on -OH Signal Solvent Solvent Choice (Protic vs. Aprotic) PeakShape Peak Shape (Sharp vs. Broad) Solvent->PeakShape Aprotic (DMSO) = Sharper Visibility Signal Visibility (Present vs. Absent) Solvent->Visibility Protic (D2O) = Absent Temperature Temperature Temperature->PeakShape Lower Temp = Sharper ChemicalShift Chemical Shift (Position) Temperature->ChemicalShift Affects H-bonding Concentration Concentration Concentration->PeakShape Lower Conc = Sharper pH_Water pH and Residual Water pH_Water->PeakShape Increases Exchange = Broader

Caption: Factors influencing the NMR signal of hydroxyl protons.

References

Stability issues of 2-Methoxy-2-(4-hydroxyphenyl)ethanol in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Methoxy-2-(4-hydroxyphenyl)ethanol in solution.

Troubleshooting Guides

This section addresses common stability issues encountered during experiments involving this compound.

Issue: Unexpected degradation of the compound in solution.

Possible Causes and Solutions:

Potential CauseRecommended Action
pH Instability Phenolic compounds are susceptible to degradation at non-optimal pH. It is crucial to maintain the pH of the solution within a stable range. For many phenolic compounds, a slightly acidic to neutral pH is often preferred. Avoid highly alkaline conditions, which can promote oxidation.
Exposure to Light Photodegradation can occur upon exposure to UV or even ambient light.[1] Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
Elevated Temperature Higher temperatures can accelerate degradation.[2] Store stock solutions and experimental samples at recommended low temperatures (e.g., 2-8 °C or frozen). Avoid repeated freeze-thaw cycles.
Oxidation The phenolic hydroxyl group is prone to oxidation, which can be catalyzed by dissolved oxygen or metal ions. Use deoxygenated solvents where possible. Consider adding antioxidants or chelating agents like EDTA to the buffer if metal ion contamination is suspected.
Solvent Effects The choice of solvent can influence stability. While methanol and ethanol are common solvents, their purity and storage conditions are important. Ensure the use of high-purity solvents.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for this compound solutions?

A1: To ensure maximum stability, solutions of this compound should be stored protected from light in tightly sealed containers at low temperatures (2-8°C for short-term storage, or -20°C to -80°C for long-term storage). The optimal storage pH is typically in the slightly acidic to neutral range.

Q2: I am observing a color change in my solution. What could be the cause?

A2: A color change, often to a yellowish or brownish hue, is a common indicator of degradation for phenolic compounds. This is frequently due to oxidation, which can lead to the formation of quinone-type structures.[1] Review your experimental setup to minimize exposure to oxygen and light.

Q3: How can I assess the stability of this compound in my specific experimental conditions?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to quantify the compound and detect any degradation products. This involves subjecting the compound to forced degradation conditions (e.g., acid, base, oxidation, heat, and light) to ensure the analytical method can separate the intact compound from its degradants.

Q4: What are the likely degradation pathways for this compound?

A4: Based on its chemical structure as a methoxy-substituted phenolic compound, the likely degradation pathways include:

  • Oxidation: The phenolic hydroxyl group can be oxidized to form a phenoxy radical, which can then be further oxidized to a quinone-type structure.[1]

  • Photodegradation: Exposure to light can induce photo-cleavage of the bonds at the benzylic position, leading to the formation of various radical species.[1]

  • Hydrolysis: While generally stable to hydrolysis, extreme pH conditions could potentially affect the molecule.

Quantitative Data Summary

Temperature (°C)Storage Duration (Days)
-22385
4357
12301
20245
30217
Data from a study on 2-methoxy-4-(2-propenyl)hydroxybenzene and may not be directly transferable but indicates a clear temperature-dependent stability profile.[2]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method Development for this compound

This protocol outlines a general procedure for developing an HPLC method to assess the stability of this compound.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • This compound reference standard.

  • HPLC-grade methanol, acetonitrile, and water.

  • Acids (e.g., hydrochloric acid, phosphoric acid) and bases (e.g., sodium hydroxide) for mobile phase adjustment and forced degradation.

  • Hydrogen peroxide for oxidative degradation.

2. Chromatographic Conditions (to be optimized):

  • Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: Determined by UV scan of the reference standard (typically around 280 nm for phenolic compounds).

  • Injection Volume: 10-20 µL.

3. Preparation of Solutions:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase.

  • Sample Solutions: Prepare samples in the desired experimental buffer or solvent at a known concentration.

4. Forced Degradation Study:

  • Acid Hydrolysis: Treat the compound with 0.1 M HCl at 60°C for a specified period.

  • Base Hydrolysis: Treat the compound with 0.1 M NaOH at 60°C for a specified period.

  • Oxidative Degradation: Treat the compound with 3% H2O2 at room temperature.

  • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60-80°C).

  • Photodegradation: Expose a solution to UV light (e.g., 254 nm) and visible light.

5. Method Validation:

  • Analyze the stressed samples by HPLC to ensure that the degradation products are well-resolved from the parent peak.

  • Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

cluster_workflow Troubleshooting Workflow for Stability Issues start Experiment Shows Unexpected Results check_degradation Suspect Compound Degradation? start->check_degradation review_prep Review Solution Preparation Protocol check_degradation->review_prep Yes investigate_other Investigate Other Experimental Variables check_degradation->investigate_other No check_storage Verify Storage Conditions (Temp, Light) review_prep->check_storage check_params Assess Experimental Parameters (pH, O2) check_storage->check_params run_hplc Run Stability-Indicating HPLC Analysis check_params->run_hplc degradation_confirmed Degradation Confirmed? run_hplc->degradation_confirmed optimize Optimize Conditions: - Lower Temperature - Protect from Light - Adjust pH - Use Fresh Solutions degradation_confirmed->optimize Yes no_degradation No Degradation Detected degradation_confirmed->no_degradation No end Problem Resolved optimize->end no_degradation->investigate_other investigate_other->end

Caption: Troubleshooting workflow for addressing stability issues.

cluster_pathway Potential Degradation Pathways cluster_oxidation Oxidative Degradation cluster_photo Photodegradation parent This compound phenoxy_radical Phenoxy Radical parent->phenoxy_radical Oxidizing Agent / O2 photo_cleavage Photo-cleavage parent->photo_cleavage UV/Vis Light quinone Quinone-type Products phenoxy_radical->quinone Further Oxidation radicals Radical Species photo_cleavage->radicals

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Chiral Column Chromatography of Phenylethanols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of phenylethanols using column chromatography.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: Why am I seeing poor or no resolution between the enantiomers of my phenylethanol sample?

Answer:

Poor or no resolution is a common issue in chiral chromatography. Several factors could be contributing to this problem. Consider the following potential causes and solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selectivity of the CSP is crucial for chiral recognition. The stationary phase you are using may not be suitable for resolving phenylethanol enantiomers.

    • Solution: Screen different types of chiral stationary phases. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often a good starting point for phenylethanols.[1]

  • Incorrect Mobile Phase Composition: The mobile phase composition significantly impacts enantioselectivity.[2][3]

    • Solution:

      • Solvent Strength: Adjust the ratio of your polar modifier (e.g., isopropanol, ethanol) to your non-polar solvent (e.g., n-hexane). A lower percentage of the polar modifier often increases retention and may improve resolution.

      • Type of Modifier: The choice of alcohol can influence selectivity. If isopropanol is not providing adequate separation, try ethanol or another alcohol.[4]

      • Additives: Small amounts of additives like diethylamine (DEA) or trifluoroacetic acid (TFA) can improve peak shape and resolution, especially for basic or acidic analytes, by minimizing undesirable interactions with the stationary phase.[2]

  • Suboptimal Temperature: Temperature affects the thermodynamics of the chiral recognition process.

    • Solution: Experiment with different column temperatures. Lowering the temperature often, but not always, enhances enantioselectivity.[5]

  • High Flow Rate: A flow rate that is too high can reduce the time for the enantiomers to interact with the CSP, leading to poor resolution.

    • Solution: Decrease the flow rate. A common starting point for a 4.6 mm I.D. column is 1.0 mL/min, but reducing it may improve resolution.

Question: My peaks are tailing. What can I do to improve peak shape?

Answer:

Peak tailing can compromise resolution and quantification. Here are the likely causes and how to address them:

  • Secondary Interactions: Phenylethanols have a hydroxyl group that can lead to undesirable hydrogen bonding with active sites on the silica support of the CSP.[6]

    • Solution: Add a mobile phase modifier. For acidic compounds, a small amount of a basic additive like DEA can help. For basic compounds, an acidic additive like TFA may be beneficial.

  • Column Overload: Injecting too much sample can lead to peak tailing.[7]

    • Solution: Reduce the concentration of your sample or the injection volume.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can cause peak shape issues.[8][9]

    • Solution:

      • Use a guard column to protect the analytical column.[9]

      • Flush the column with a strong, compatible solvent to remove contaminants. For immobilized columns, stronger solvents like DMF or THF might be used, followed by an appropriate rinsing solvent.[10] Always consult the column manufacturer's instructions.

  • Inappropriate Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[11]

    • Solution: Whenever possible, dissolve your sample in the mobile phase. If solubility is an issue, use a solvent that is as weak as possible while still ensuring the sample remains dissolved.

Question: I am only seeing one peak for my racemic phenylethanol sample. Where is the second enantiomer?

Answer:

This can be a perplexing issue. Here are a few possibilities:

  • Very Long Retention of the Second Enantiomer: The second enantiomer may be so strongly retained on the column that it does not elute within your run time.[12]

    • Solution:

      • Increase the strength of your mobile phase (e.g., increase the percentage of the alcohol modifier) to decrease retention times.

      • Perform a gradient elution or a column flush with a strong solvent after your run to see if the missing peak elutes.

      • Consider a different CSP or mobile phase system that provides a different selectivity. Trying a different solvent like THF in the mobile phase has been reported to help elute a strongly retained second peak.[12]

  • Complete Co-elution: The two enantiomers may be completely co-eluting under your current conditions.

    • Solution: This is an extreme case of poor resolution. Refer to the troubleshooting steps for "Poor or no resolution" to optimize your method.

  • On-Column Racemization: While less common for phenylethanols under typical chromatographic conditions, it's a theoretical possibility if the conditions are harsh enough to cause racemization.

    • Solution: Ensure your mobile phase and temperature conditions are not extreme.

Frequently Asked Questions (FAQs)

Q1: What are typical starting conditions for separating 1-phenylethanol enantiomers?

A1: A good starting point would be a polysaccharide-based chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H) with a mobile phase of n-hexane and isopropanol (e.g., 90:10 v/v) at a flow rate of 1.0 mL/min and ambient temperature. From there, you can optimize the mobile phase composition and temperature.

Q2: How does temperature affect the chiral separation of phenylethanols?

A2: Temperature influences the interaction between the analyte and the CSP. Generally, lower temperatures lead to stronger interactions and can increase enantioselectivity, resulting in better resolution.[5] However, this also increases retention times and peak widths. It is an important parameter to optimize for your specific separation.

Q3: Can I use reversed-phase chromatography for phenylethanol enantioseparation?

A3: Yes, reversed-phase chromatography can be used for chiral separations, and many modern immobilized chiral columns are robust enough for these conditions.[13] This can be advantageous if your sample is more soluble in aqueous mobile phases. A typical reversed-phase system might consist of water/acetonitrile or water/methanol with additives like formic acid.

Q4: My column performance has degraded over time. Can I regenerate it?

A4: Yes, column regeneration is often possible, but the procedure depends on whether the CSP is coated or immobilized.

  • Coated Columns: These are sensitive to certain solvents. Flushing with the strongest compatible solvent (often isopropanol or ethanol) is recommended.[10]

  • Immobilized Columns: These are more robust and can be washed with a wider range of solvents, including those typically forbidden for coated phases (e.g., THF, DMF, ethyl acetate).[10] Always follow the manufacturer's guidelines for column regeneration to avoid permanent damage.

Q5: What is an "additive memory effect" and how can I avoid it?

A5: An additive memory effect occurs when additives from a previous mobile phase are retained on the stationary phase and affect subsequent analyses, even after switching to a different mobile phase.[14] This is particularly relevant in chiral separations where selectivity is very sensitive. To avoid this, it is crucial to thoroughly flush the column with an appropriate intermediate solvent when changing between methods that use different types of additives (e.g., acidic vs. basic). Dedicating columns to specific methods or mobile phase types is also a good practice.[14]

Data and Protocols

Table 1: Example Mobile Phase Compositions for Phenylethanol Separation
Chiral Stationary PhaseMobile PhaseAdditiveFlow Rate (mL/min)Temperature (°C)Compound
Chiralcel OBn-hexane/isopropanol---1-Phenylethanol
Lux Cellulose-3n-heptane/isopropanol/TFA0.15% TFA1.015(R,S)-1-phenylethanol
Chiralpak-IAn-hexane/ethanol---Racemic compound
Chiralpak AD-Hn-hexane/isopropanol/methanol/DEA0.1% DEA--Zolmitriptan (related structure)

Note: This table provides examples from literature and should be used as a starting point for method development. Optimal conditions will vary depending on the specific phenylethanol derivative and the column used.[12][15][16][17]

Experimental Protocol: Method Development for Chiral Separation of a Novel Phenylethanol Derivative
  • Column Selection:

    • Begin by screening a set of chiral columns with different selectivities. A good starting set includes polysaccharide-based columns (e.g., cellulose and amylose derivatives).

  • Initial Mobile Phase Screening (Normal Phase):

    • Prepare a mobile phase of n-hexane/isopropanol (90:10 v/v).

    • Set the flow rate to 1.0 mL/min and the column temperature to 25°C.

    • Inject a standard solution of your racemic phenylethanol derivative.

    • If no or poor separation is observed, screen other alcohol modifiers like ethanol.

  • Optimization of Mobile Phase:

    • Modifier Percentage: If peaks are observed but not resolved, systematically decrease the percentage of the alcohol modifier (e.g., to 5%, 2%) to increase retention and potentially improve resolution. If peaks are too retained, increase the modifier percentage.

    • Additives: If peak shape is poor (e.g., tailing), add a small amount of an appropriate additive. For neutral phenylethanols, this may not be necessary. For derivatives with acidic or basic functional groups, add 0.1% TFA or 0.1% DEA, respectively.

  • Optimization of Temperature and Flow Rate:

    • Once partial separation is achieved, investigate the effect of temperature. Analyze the sample at different temperatures (e.g., 15°C, 25°C, 40°C) to determine the optimal condition for resolution.

    • Fine-tune the flow rate. A lower flow rate may improve resolution but will increase analysis time.

  • Consider Other Modes if Necessary:

    • If normal phase conditions do not yield a satisfactory separation, consider polar organic mode (e.g., acetonitrile/methanol) or reversed-phase mode (e.g., water/acetonitrile with an acidic modifier) if you are using an immobilized CSP.

Visualizations

TroubleshootingWorkflow cluster_mp Mobile Phase Optimization start Start: Poor Peak Resolution or Shape check_csp Is the CSP appropriate for phenylethanols? start->check_csp check_mp Is the mobile phase optimized? check_csp->check_mp Yes solution Problem Solved check_csp->solution No, Screen CSPs check_params Are temperature and flow rate optimal? check_mp->check_params Yes adjust_ratio Adjust Hexane/Alcohol Ratio check_mp->adjust_ratio No check_column_health Is the column healthy and uncontaminated? check_params->check_column_health Yes check_params->solution No, Adjust T & Flow check_column_health->solution Yes, Problem Solved check_column_health->solution No, Clean/Replace Column change_modifier Try Different Alcohol (e.g., Ethanol) adjust_ratio->change_modifier add_additive Add TFA or DEA (if peak tailing) change_modifier->add_additive add_additive->check_mp

Caption: A general workflow for troubleshooting poor peak resolution and shape in chiral chromatography.

PeakTailingCauses peak_tailing Peak Tailing Observed cause1 Secondary Interactions (e.g., H-bonding) peak_tailing->cause1 cause2 Column Overload peak_tailing->cause2 cause3 Column Contamination/ Degradation peak_tailing->cause3 cause4 Injection Solvent Mismatch peak_tailing->cause4 solution1 Add Mobile Phase Modifier (TFA/DEA) cause1->solution1 solution2 Reduce Sample Concentration/Volume cause2->solution2 solution3 Flush Column or Use Guard Column cause3->solution3 solution4 Dissolve Sample in Mobile Phase cause4->solution4

References

Technical Support Center: Synthesis of 2-Methoxy-2-(4-hydroxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor yield during the synthesis of 2-Methoxy-2-(4-hydroxyphenyl)ethanol.

Experimental Protocol: A Five-Step Synthesis Approach

A plausible synthetic route to this compound commences with the protection of the phenolic hydroxyl group of 4-hydroxyacetophenone, followed by a sequence of reactions to introduce the methoxy group and reduce the ketone.

Step 1: Protection of 4-Hydroxyacetophenone

To a solution of 4-hydroxyacetophenone (1.0 eq) and imidazole (2.5 eq) in anhydrous N,N-dimethylformamide (DMF), tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) is added portion-wise at 0 °C under an inert atmosphere. The reaction mixture is stirred at room temperature for 4-6 hours. Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-(4-(tert-butyldimethylsilyloxy)phenyl)ethan-1-one.

Step 2: α-Bromination of the Protected Acetophenone

The silyl-protected acetophenone (1.0 eq) is dissolved in a suitable solvent like methanol. To this solution, a brominating agent such as N-bromosuccinimide (NBS, 1.1 eq) is added, and the reaction is stirred at room temperature for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the solvent is removed in vacuo, and the crude product, 2-bromo-1-(4-(tert-butyldimethylsilyloxy)phenyl)ethan-1-one, is purified by column chromatography.

Step 3: Nucleophilic Substitution with Sodium Methoxide

The α-bromo ketone (1.0 eq) is dissolved in anhydrous methanol, and a solution of sodium methoxide (1.5 eq) in methanol is added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 3-5 hours. The solvent is then evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed, dried, and concentrated to give 2-methoxy-1-(4-(tert-butyldimethylsilyloxy)phenyl)ethan-1-one.

Step 4: Reduction of the Ketone

The methoxy ketone (1.0 eq) is dissolved in methanol and cooled to 0 °C. Sodium borohydride (NaBH4, 1.5 eq) is added in small portions. The reaction mixture is stirred for 1-2 hours at 0 °C. The reaction is quenched by the slow addition of 1 M HCl. The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated to afford 1-(4-(tert-butyldimethylsilyloxy)phenyl)-2-methoxyethan-1-ol.

Step 5: Deprotection of the Phenolic Hydroxyl Group

The silyl-protected alcohol (1.0 eq) is dissolved in tetrahydrofuran (THF). Tetrabutylammonium fluoride (TBAF, 1.1 eq, 1 M solution in THF) is added, and the mixture is stirred at room temperature for 1-3 hours.[1][2] The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography to yield the final product, this compound.

Troubleshooting Guide

Low Yield in Step 1: Protection of 4-Hydroxyacetophenone

Q1: My yield of the silyl-protected acetophenone is low. What are the possible causes and solutions?

A1: Low yield in this step is often due to incomplete reaction or degradation of the starting material or product.

  • Incomplete Reaction:

    • Insufficient Reagents: Ensure accurate measurement of imidazole and TBDMSCl. A slight excess of both is recommended.

    • Reaction Time: The reaction may require longer stirring. Monitor the progress by TLC until the starting material is consumed.

    • Moisture: The presence of water can hydrolyze TBDMSCl and reduce its effectiveness. Ensure all glassware is oven-dried and anhydrous DMF is used.

  • Degradation:

    • Temperature: While the initial addition is at 0 °C, allowing the reaction to proceed at a slightly elevated temperature (e.g., 40 °C) might improve the rate, but be cautious of potential side reactions.

ParameterCondition A (Low Yield)Condition B (Optimized)Expected Yield
TBDMSCl (eq) 1.01.2>90%
Imidazole (eq) 2.02.5>90%
Reaction Time (h) 26>90%
Solvent Technical Grade DMFAnhydrous DMF>90%
Challenges in Step 2: α-Bromination

Q2: I am observing multiple spots on my TLC plate after the bromination step, leading to a low yield of the desired mono-brominated product.

A2: The formation of multiple products suggests side reactions, primarily di-bromination and unreacted starting material.

  • Di-bromination: This occurs when the product reacts further with the brominating agent.

    • Control Stoichiometry: Use no more than 1.1 equivalents of NBS. Adding the NBS portion-wise can help maintain a low concentration of the brominating agent.[3]

    • Temperature: Running the reaction at a lower temperature may improve selectivity for mono-bromination.

  • Incomplete Reaction:

    • Insufficient Brominating Agent: Ensure the NBS is pure and active.

    • Reaction Time: Monitor the reaction by TLC to ensure it goes to completion.

ParameterCondition A (Low Selectivity)Condition B (Optimized)Product Ratio (Mono:Di)
NBS (eq) 1.5 (single addition)1.1 (portion-wise)>95:5
Temperature (°C) Room Temperature0 °C to Room Temperature>95:5
Issues in Step 3: Nucleophilic Substitution

Q3: The yield of the methoxy ketone is poor, and I suspect side reactions.

A3: Poor yields in this step can result from competing elimination reactions or incomplete substitution.

  • Elimination Side Reaction: The α-bromo ketone can undergo elimination to form an α,β-unsaturated ketone.

    • Temperature Control: Maintain a low temperature (0 °C) during the addition of sodium methoxide to favor substitution over elimination.

    • Base Strength: While sodium methoxide is standard, using a milder base could be explored if elimination is a major issue, though this may slow down the desired reaction.

  • Incomplete Reaction:

    • Insufficient Base: Ensure the sodium methoxide solution is fresh and accurately titrated.

    • Reaction Time: Allow the reaction to stir for a sufficient duration at room temperature.

ParameterCondition A (Low Yield)Condition B (Optimized)Expected Yield
Temperature (°C) Room Temperature0 °C then Room Temperature>85%
Sodium Methoxide (eq) 1.11.5>85%
Problems in Step 4: Ketone Reduction

Q4: The reduction of the ketone is not going to completion, or I am observing side products.

A4: Incomplete reduction or the formation of byproducts can lower the yield.

  • Incomplete Reduction:

    • Reagent Activity: Sodium borohydride can decompose over time, especially if exposed to moisture. Use fresh, high-quality NaBH4.

    • Stoichiometry: While 1.5 equivalents should be sufficient, a slight excess might be necessary if the reagent's purity is questionable.[4]

    • Temperature: The reaction is typically run at 0 °C to control the reaction rate. Running it for a longer duration at this temperature is preferable to increasing the temperature.

  • Side Products:

    • Over-reduction: While unlikely with NaBH4, ensure no stronger reducing agents are contaminating your reaction.

    • Reaction with Solvent: NaBH4 can react with methanol. Adding it in portions helps to control this.

ParameterCondition A (Incomplete Reaction)Condition B (Optimized)Expected Yield
NaBH4 (eq) 1.11.5>95%
Reaction Time (h) 0.52>95%
NaBH4 Addition All at oncePortion-wise>95%
Difficulties in Step 5: Deprotection

Q5: The deprotection of the silyl ether is slow or results in a complex mixture that is difficult to purify.

A5: Deprotection issues can arise from incomplete reaction or challenges during workup and purification.

  • Incomplete Deprotection:

    • TBAF Quality: Ensure the TBAF solution is of good quality and has not decomposed.

    • Reaction Time: Monitor the reaction closely by TLC. If the reaction stalls, a slight warming or addition of a small amount of extra TBAF might be necessary.

  • Purification Challenges: The final product is a polar molecule, which can make purification by standard silica gel chromatography challenging.

    • Column Chromatography: A more polar eluent system (e.g., higher percentage of methanol in dichloromethane) may be required.

    • Alternative Purification: Consider reverse-phase chromatography if standard silica gel fails to provide adequate separation.

    • Workup: A non-aqueous workup involving the addition of a sulfonic acid resin and calcium carbonate can simplify the removal of TBAF residues.[1]

ParameterCondition A (Difficult Purification)Condition B (Optimized Workup)Purity
Workup Aqueous ExtractionResin and CaCO3 Filtration[1]>98%
Chromatography Standard Silica GelReverse-Phase or Polar-Modified Silica>98%

Frequently Asked Questions (FAQs)

Q: Can I use a different protecting group for the phenolic hydroxyl?

A: Yes, other protecting groups like benzyl (Bn) or methoxymethyl (MOM) ethers can be used. However, the choice of protecting group will dictate the deprotection conditions. For instance, a benzyl ether would require hydrogenolysis for removal, which could also reduce the ketone if not performed selectively. The TBDMS group is often preferred due to its robustness and relatively mild deprotection conditions using fluoride ions.

Q: My overall yield is still low after optimizing each step. What else can I do?

A: If individual step yields are high, low overall yield might be due to losses during transfers and purifications.

  • Minimize Transfers: Plan your synthesis to minimize the number of times you transfer the material between flasks.

  • Optimize Purification: Ensure your column chromatography technique is efficient. Using the correct silica-to-product ratio and eluent system is crucial. Sometimes, crystallization can be a more efficient purification method than chromatography, leading to higher recovery of pure product.

Q: How can I confirm the structure of my final product?

A: The structure of this compound should be confirmed by spectroscopic methods.

  • ¹H NMR: Expect to see characteristic signals for the aromatic protons (an AA'BB' system), the methoxy group (a singlet), the methine proton, the methylene protons, and the hydroxyl protons.

  • ¹³C NMR: The spectrum should show the correct number of carbon signals corresponding to the structure.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

Visualizations

Synthesis_Workflow Start 4-Hydroxyacetophenone Step1 Step 1: Protection (TBDMSCl, Imidazole) Start->Step1 Intermediate1 1-(4-(tert-butyldimethylsilyloxy)phenyl)ethan-1-one Step1->Intermediate1 Step2 Step 2: α-Bromination (NBS) Intermediate1->Step2 Intermediate2 2-bromo-1-(4-(tert-butyldimethylsilyloxy)phenyl)ethan-1-one Step2->Intermediate2 Step3 Step 3: Nucleophilic Substitution (NaOMe) Intermediate2->Step3 Intermediate3 2-methoxy-1-(4-(tert-butyldimethylsilyloxy)phenyl)ethan-1-one Step3->Intermediate3 Step4 Step 4: Reduction (NaBH4) Intermediate3->Step4 Intermediate4 1-(4-(tert-butyldimethylsilyloxy)phenyl)-2-methoxyethan-1-ol Step4->Intermediate4 Step5 Step 5: Deprotection (TBAF) Intermediate4->Step5 End This compound Step5->End Troubleshooting_Logic Poor_Yield Poor Yield Observed Check_Step1 Step 1 Yield Low? Poor_Yield->Check_Step1 Check_Step2 Step 2 Yield Low? Poor_Yield->Check_Step2 Check_Step3 Step 3 Yield Low? Poor_Yield->Check_Step3 Check_Step4 Step 4 Yield Low? Poor_Yield->Check_Step4 Check_Step5 Step 5 Yield Low? Poor_Yield->Check_Step5 Troubleshoot_Step1 Incomplete Reaction? Moisture Present? Check_Step1->Troubleshoot_Step1 Yes Troubleshoot_Step2 Di-bromination? Incomplete Reaction? Check_Step2->Troubleshoot_Step2 Yes Troubleshoot_Step3 Elimination Side Reaction? Check_Step3->Troubleshoot_Step3 Yes Troubleshoot_Step4 Inactive NaBH4? Incomplete Reaction? Check_Step4->Troubleshoot_Step4 Yes Troubleshoot_Step5 Incomplete Deprotection? Purification Issues? Check_Step5->Troubleshoot_Step5 Yes Optimize_Conditions Optimize Reaction Conditions (See Tables) Troubleshoot_Step1->Optimize_Conditions Troubleshoot_Step2->Optimize_Conditions Troubleshoot_Step3->Optimize_Conditions Troubleshoot_Step4->Optimize_Conditions Troubleshoot_Step5->Optimize_Conditions

References

Technical Support Center: Analysis of 2-Methoxy-2-(4-hydroxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxy-2-(4-hydroxyphenyl)ethanol in mass spectrometry applications.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometric analysis of this compound, offering potential causes and solutions to enhance signal intensity and data quality.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Signal Intensity Inefficient ionization of the analyte.Optimize the ionization source parameters. For phenolic compounds like this compound, electrospray ionization (ESI) in negative ion mode is often effective as the phenolic hydroxyl group readily deprotonates.[1][2][3]
Low concentration of the analyte in the sample.Concentrate the sample using techniques like solid-phase extraction (SPE) or evaporation.[4][5]
Signal suppression from matrix components.[6][7]Improve sample cleanup procedures. Utilize a more effective solid-phase extraction (SPE) protocol to remove interfering substances.[4][5] Consider using a signal-enhancing modifier, such as post-column addition of 2-(2-methoxyethoxy)ethanol (2-MEE).[8]
Poor Peak Shape or Tailing Suboptimal chromatographic conditions.Adjust the mobile phase composition and gradient. Ensure the pH of the mobile phase is appropriate for the analyte's pKa to maintain a consistent ionization state.
Column overload.Dilute the sample or inject a smaller volume.
High Background Noise Contaminated solvent or mobile phase.Use high-purity solvents (e.g., LC-MS grade). Prepare fresh mobile phase daily and filter it before use.
Leaks in the LC or MS system.Perform a leak check on all fittings and connections from the HPLC to the mass spectrometer.[9]
Dirty ion source.Clean the ion source components according to the manufacturer's recommendations.[9]
Inconsistent or Irreproducible Results Incomplete sample preparation.Ensure consistent and complete derivatization if used. Optimize reaction time, temperature, and reagent concentrations.
Fluctuation in instrument performance.Calibrate and tune the mass spectrometer regularly. Run system suitability tests before each batch of samples.
Degradation of the analyte.Store samples and standards at appropriate temperatures and protect them from light, especially if photosensitivity is a concern for phenolic compounds.[10]

Frequently Asked Questions (FAQs)

1. What is the best ionization technique for analyzing this compound?

For phenolic compounds such as this compound, electrospray ionization (ESI) in the negative ion mode is generally recommended.[1][2][3] This is because the acidic phenolic hydroxyl group can be easily deprotonated to form a [M-H]⁻ ion, which often provides a strong and clear signal.

2. How can I improve the signal intensity of this compound?

Several strategies can be employed to enhance the signal:

  • Derivatization: Chemical derivatization can increase the volatility and ionization efficiency of the analyte. For phenolic compounds, silylation reagents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) or acylation reagents can be effective.[11][12]

  • Sample Pre-concentration: Techniques like solid-phase extraction (SPE) can be used to concentrate the analyte and remove interfering matrix components.[4][5]

  • Mobile Phase Modification: The addition of a signal-enhancing modifier, such as 2-(2-methoxyethoxy)ethanol (2-MEE), post-column can counteract ion suppression and improve signal intensity.[8]

3. I am observing significant signal suppression. What are the likely causes and how can I mitigate them?

Signal suppression is a common issue in mass spectrometry, particularly when analyzing complex samples. It is often caused by co-eluting matrix components that compete with the analyte for ionization.[6][7] To mitigate this:

  • Improve Chromatographic Separation: Optimize your HPLC method to separate the analyte from interfering compounds.

  • Enhance Sample Cleanup: Utilize a robust sample preparation method, such as solid-phase extraction (SPE), to remove matrix components prior to analysis.[4][5]

  • Use an Internal Standard: An isotopically labeled internal standard is ideal as it will experience similar matrix effects to the analyte, allowing for more accurate quantification.

  • Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.

4. Are there any specific derivatization reagents recommended for phenolic compounds like this compound?

Yes, several derivatization reagents are suitable for phenolic compounds and can enhance their detection by mass spectrometry:

  • 2-Sulfobenzoic anhydride (SBA): This reagent can improve the detection of phenols in negative ion MALDI-TOF-MS.[13]

  • Perfluorooctanoyl chloride: This has been used for the derivatization of phenol for GC-MS analysis, yielding a derivative with a strong molecular ion.[14]

  • Pentafluoropyridine: This can be used in solid-phase analytical derivatization for GC-MS analysis of phenols.[4]

  • N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA): This is a silylating agent that creates derivatives with characteristic EI-MS spectra.[11]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol describes a general procedure for cleaning up a sample containing this compound using a reversed-phase SPE cartridge.

Materials:

  • Reversed-phase SPE cartridge (e.g., C18)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Sample dissolved in a suitable solvent

Procedure:

  • Conditioning: Pass 3-5 mL of methanol through the SPE cartridge, followed by 3-5 mL of water. Do not allow the cartridge to go dry.

  • Loading: Load the sample onto the cartridge at a slow flow rate.

  • Washing: Wash the cartridge with 3-5 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte with 1-2 mL of a strong solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.

Protocol 2: Derivatization with MTBSTFA for GC-MS Analysis

This protocol outlines the derivatization of this compound with MTBSTFA for analysis by gas chromatography-mass spectrometry.

Materials:

  • Dried sample extract containing the analyte

  • N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)

  • A suitable solvent (e.g., pyridine, acetonitrile, or tetrahydrofuran)

  • Heating block or oven

Procedure:

  • Ensure the sample extract is completely dry.

  • Add 50 µL of the chosen solvent to the dried extract.

  • Add 50 µL of MTBSTFA to the sample.

  • Cap the vial tightly and heat at 60-70°C for 30-60 minutes.

  • Cool the vial to room temperature.

  • The derivatized sample is now ready for injection into the GC-MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Sample Containing This compound SPE Solid-Phase Extraction (SPE) Sample->SPE Derivatization Derivatization (Optional) SPE->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Data Data Acquisition LCMS->Data Processing Data Processing and Interpretation Data->Processing Results Final Results Processing->Results

Caption: A typical experimental workflow for the analysis of this compound.

troubleshooting_logic Start Low Signal Intensity? CheckIonization Optimize Ionization Source (e.g., ESI Negative Mode) Start->CheckIonization CheckSuppression Investigate Ion Suppression CheckIonization->CheckSuppression ImproveCleanup Enhance Sample Cleanup (e.g., SPE) ConsiderDeriv Consider Derivatization ImproveCleanup->ConsiderDeriv Resolved Signal Improved ConsiderDeriv->Resolved CheckSuppression->ImproveCleanup Yes SignalModifier Use Signal-Enhancing Modifier (e.g., 2-MEE) CheckSuppression->SignalModifier No SignalModifier->Resolved

Caption: A troubleshooting decision tree for low signal intensity issues.

References

Technical Support Center: HPLC Analysis of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice for common issues encountered during the HPLC analysis of phenolic compounds, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs) - Troubleshooting Peak Tailing

Q1: What is peak tailing and why is it a problem in the analysis of phenolic compounds?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is broader than its leading edge.[1] An ideal peak should be symmetrical and Gaussian in shape.[1] This distortion is problematic because it can lead to inaccurate peak integration and quantification, reduced resolution between adjacent peaks, and decreased sensitivity, making it difficult to detect trace-level analytes.[2][3] For phenolic compounds, which often appear in complex mixtures, maintaining peak symmetry is crucial for accurate analysis.

Q2: What are the primary causes of peak tailing for phenolic compounds?

The most common cause of peak tailing in reversed-phase HPLC is the presence of more than one retention mechanism for the analyte.[4] For phenolic compounds, this often involves:

  • Secondary Silanol Interactions: Phenolic compounds can interact with residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18 columns).[5][6] These acidic silanol groups can form strong hydrogen bonds or have ionic interactions with the polar hydroxyl groups of the phenols, causing some molecules to be retained longer than others and resulting in a "tail".[6]

  • Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state of both the phenolic analytes and the residual silanols on the column.[3][7] If the pH is not optimal, it can lead to a mix of ionized and unionized species, causing peak distortion.[8]

  • Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase, leading to poor peak shape.[2][9]

  • Column Contamination or Degradation: Contaminants from the sample matrix can accumulate at the head of the column, or the column bed can deform (creating a void), leading to distorted peaks.[2][6]

  • Extra-Column Effects: Issues outside the column, such as excessive tubing length or dead volume in fittings and connections, can cause the separated peak to broaden before it reaches the detector.[3]

Q3: How can I reduce peak tailing caused by silanol interactions?

There are several effective strategies to minimize unwanted interactions with silanol groups:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to pH ≤ 3) protonates the silanol groups, suppressing their ionization and reducing their ability to interact with phenolic compounds.[1][9]

  • Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically bonds a small, inert group (like a trimethylsilyl group) to many of the residual silanols, effectively shielding them from interaction with analytes.[3][10]

  • Add a Mobile Phase Modifier: Historically, a small amount of a basic compound like triethylamine (TEA) was added to the mobile phase to compete with the analyte for active silanol sites.[1] However, modern, high-purity (Type B) silica columns have significantly fewer active silanols, often reducing the need for such additives.[1]

  • Choose an Alternative Stationary Phase: Columns with stationary phases that are more resistant to silanol effects, such as polar-embedded or polymer-based columns, can provide better peak shapes for polar compounds like phenols.[3][11]

Q4: What is the optimal mobile phase pH for analyzing phenolic acids?

For acidic compounds like many phenolic acids, the mobile phase pH should ideally be at least 2 pH units below the analyte's pKa.[10] This ensures the compound is in its neutral, un-ionized form, promoting better retention and peak shape in reversed-phase chromatography. Operating at a low pH (e.g., pH 2.5-3.0) also suppresses the ionization of surface silanols, further minimizing peak tailing.[5]

Q5: Can my sample preparation be causing peak tailing?

Yes, improper sample preparation is a frequent cause of peak shape issues. Key considerations include:

  • Sample Solvent: The solvent used to dissolve the sample should be as weak as or weaker than the mobile phase.[2] Dissolving the sample in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 10% acetonitrile) can cause the peak to be distorted.[2]

  • Sample Clean-up: Complex sample matrices can contain compounds that interfere with the analysis or contaminate the column.[3] Using a sample clean-up technique like Solid Phase Extraction (SPE) can remove these interferences and improve peak shape.[3][12]

  • Sample Concentration: Highly concentrated samples can lead to column overload.[12] If you suspect this is the issue, try diluting your sample and re-injecting it.[9]

Troubleshooting Workflows & Methodologies

Logical Troubleshooting Flow

The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing.

G Troubleshooting Logic for Peak Tailing start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Systemic Issue Likely (e.g., Column, Instrument) check_all_peaks->system_issue Yes analyte_issue Analyte-Specific Issue Likely (Chemical Interactions) check_all_peaks->analyte_issue No check_void Check for Column Void or Blockage system_issue->check_void check_ecv Check for Extra-Column Volume (ECV) system_issue->check_ecv flush_column Action: Flush Column or Replace Frit check_void->flush_column fix_fittings Action: Check/Fix Fittings, Use Shorter/Narrower Tubing check_ecv->fix_fittings check_ph Is Mobile Phase pH Optimal for Phenols? analyte_issue->check_ph check_column_type Is Column Type Appropriate? check_ph->check_column_type Yes adjust_ph Action: Adjust pH (e.g., to pH 2.5-3.0) check_ph->adjust_ph No check_overload Is Sample Overload a Possibility? check_column_type->check_overload Yes change_column Action: Use End-Capped or Polar-Embedded Column check_column_type->change_column No dilute_sample Action: Dilute Sample and Re-inject check_overload->dilute_sample Yes G Workflow for Mobile Phase pH Optimization n1 1. Identify pKa of Phenolic Analyte(s) n2 2. Prepare Aqueous Mobile Phase with pH ~2 units below pKa (e.g., pH 2.5 using 0.1% Formic or Phosphoric Acid) n1->n2 n3 3. Filter Aqueous Phase (0.45 µm or 0.22 µm filter) n2->n3 n5 5. Equilibrate Column with Initial Mobile Phase Composition (at least 10 column volumes) n3->n5 n4 4. Prepare Organic Phase (e.g., Acetonitrile or Methanol) n4->n5 n6 6. Inject Standard and Evaluate Peak Asymmetry n5->n6 n7 7. Is Asymmetry < 1.2? n6->n7 n8 8. Method Optimized n7->n8 Yes n9 9. Consider Alternative Column (e.g., End-capped, Polar-Embedded) or Add Buffer (e.g., 10-25 mM) n7->n9 No

References

Technical Support Center: Purity Assessment of 2-Methoxy-2-(4-hydroxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxy-2-(4-hydroxyphenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for assessing the purity of this compound?

A1: The most common analytical techniques for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is widely used for quantitative analysis of the main component and its impurities.[1] GC-MS is suitable for identifying volatile and semi-volatile impurities. NMR provides detailed structural information and can be used for the identification and quantification of impurities without the need for reference standards.[2]

Q2: What are the potential process-related impurities in synthetically derived this compound?

A2: Based on a hypothetical synthesis starting from 4-hydroxyacetophenone, potential process-related impurities could include:

  • Unreacted starting materials: 4-hydroxyacetophenone.

  • Intermediates: Such as an α-halogenated 4-hydroxyacetophenone derivative.

  • Byproducts of incomplete reactions: For example, a ketone that has not been fully reduced to the alcohol.

  • Reagents from various steps: Including any protecting groups or catalysts used.

  • Side-reaction products: Such as products from the cleavage of the C-O bond of the methoxy group or the C-C bond of the ethanol side chain.[1]

Q3: What are the likely degradation products of this compound?

A3: Under forced degradation conditions (e.g., exposure to acid, base, oxidation, heat, or light), this compound may degrade to form various products.[3][4] Potential degradation pathways include:

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of quinone-type structures.[1]

  • Hydrolysis: The ether linkage could be susceptible to hydrolysis under strong acidic or basic conditions.

  • Photodegradation: Exposure to light can induce cleavage of the C-O or C-C bonds in the side chain.[1]

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause Troubleshooting Steps
Peak Tailing Secondary Interactions with Stationary Phase: The phenolic hydroxyl and alcohol groups can interact with residual silanols on the HPLC column packing.1. Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, reducing interactions. 2. Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated. 3. Add a Competitive Base: Including a small amount of a competitive base like triethylamine in the mobile phase can mask the silanol groups. 4. Sample Clean-up: Ensure the sample is free from matrix components that might interact with the stationary phase.
Poor Resolution Between Main Peak and Impurities Inadequate Separation Conditions: The mobile phase composition or gradient may not be optimal for separating structurally similar impurities.1. Optimize Mobile Phase: Adjust the ratio of organic solvent to aqueous buffer. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). 2. Modify Gradient Profile: A shallower gradient may improve the separation of closely eluting peaks. 3. Change Column Chemistry: A different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) may offer different selectivity.
Ghost Peaks Contamination: Contamination in the mobile phase, injector, or from a previous injection.1. Run a Blank Gradient: Inject a blank solvent to see if the ghost peaks are present. 2. Flush the System: Thoroughly flush the HPLC system and column with a strong solvent. 3. Use Fresh Mobile Phase: Prepare fresh mobile phase using high-purity solvents.
Irreproducible Retention Times System Instability: Fluctuations in pump flow rate, column temperature, or mobile phase composition.1. Equilibrate the Column: Ensure the column is fully equilibrated with the mobile phase before each injection. 2. Check for Leaks: Inspect the system for any leaks that could cause pressure fluctuations. 3. Use a Column Oven: Maintain a constant column temperature to ensure consistent retention.
GC-MS Analysis Troubleshooting
Problem Potential Cause Troubleshooting Steps
Peak Broadening or Tailing Active Sites in the System: The phenolic hydroxyl group can interact with active sites in the injector liner or the column.1. Use a Deactivated Liner: Employ a silanized or other deactivated injector liner. 2. Derivatization: Derivatize the analyte to block the active hydroxyl group (e.g., silylation). 3. Use a Suitable Column: A column specifically designed for the analysis of polar compounds may be necessary.
Thermal Degradation Analyte Instability at High Temperatures: The compound may degrade in the hot injector or on the column.1. Lower Injector Temperature: Optimize the injector temperature to minimize degradation while ensuring efficient vaporization. 2. Use a Shorter Column: A shorter GC column can reduce the residence time of the analyte at high temperatures.[5]
Poor Sensitivity Suboptimal Ionization or Mass Analyzer Conditions: Inefficient ionization or mass filtering.1. Optimize MS Parameters: Adjust the ion source temperature, electron energy, and other MS parameters to maximize the signal for the target analyte. 2. Check for Leaks: Air leaks in the MS system can reduce sensitivity.

Experimental Protocols

HPLC-UV Method for Purity Assessment

This method is adapted from a validated procedure for a structurally related compound, 2-phenoxyethanol, and can be used as a starting point for method development.[6]

  • Instrumentation: HPLC system with UV detector.

  • Column: Lichrosorb C8 (150 x 4.6 mm, 5 µm) or equivalent.[6]

  • Mobile Phase: Isocratic mixture of acetonitrile, tetrahydrofuran, and water (21:13:66, v/v/v).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 258 nm.[6]

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

Procedure:

  • Prepare the mobile phase and degas it thoroughly.

  • Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Prepare the sample for analysis by dissolving it in the mobile phase to a similar concentration.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and then the sample solution.

  • Analyze the resulting chromatograms for the area of the main peak and any impurity peaks.

  • Calculate the purity by the area normalization method.

GC-MS Method for Impurity Identification
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Scan Range: 40-450 amu.

Procedure:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or dichloromethane).

  • Inject the sample into the GC-MS system.

  • Analyze the total ion chromatogram (TIC) to identify all separated components.

  • Examine the mass spectrum of each peak and compare it with spectral libraries (e.g., NIST) to tentatively identify the impurities.

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.[3][4]

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80 °C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 80 °C for 24 hours.

  • Oxidative Degradation: Dissolve the sample in 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photodegradation: Expose a solution of the sample to UV light (254 nm) and visible light for an extended period.

Procedure:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze the stressed samples by the developed HPLC or GC-MS method.

  • Compare the chromatograms of the stressed samples with that of an unstressed sample to identify and quantify the degradation products.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis sample This compound Sample dissolve Dissolve in Appropriate Solvent sample->dissolve hplc HPLC-UV Analysis dissolve->hplc Quantitative Purity gcms GC-MS Analysis dissolve->gcms Volatile Impurities nmr NMR Analysis dissolve->nmr Structural Information purity_calc Purity Calculation hplc->purity_calc impurity_id Impurity Identification gcms->impurity_id structure_elucid Structure Elucidation nmr->structure_elucid

Caption: General workflow for the purity assessment of this compound.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_tailing_solutions Solutions for Tailing cluster_retention_solutions Solutions for Retention Time Issues start Purity Analysis Issue Encountered peak_shape Abnormal Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No tailing Tailing Peak peak_shape->tailing Yes extra_peaks Unexpected Peaks Present? retention_time->extra_peaks No equilibrate Ensure Column Equilibration retention_time->equilibrate Yes extra_peaks_yes Check for Contamination (Blank Injection, Fresh Solvents) extra_peaks->extra_peaks_yes Yes adjust_ph Adjust Mobile Phase pH tailing->adjust_ph endcapped_col Use End-Capped Column tailing->endcapped_col sample_cleanup Improve Sample Cleanup tailing->sample_cleanup fronting Fronting Peak split Split Peak end_node Problem Resolved adjust_ph->end_node endcapped_col->end_node sample_cleanup->end_node check_leaks Check for System Leaks equilibrate->check_leaks temp_control Use Column Oven check_leaks->temp_control temp_control->end_node extra_peaks_yes->end_node

Caption: Troubleshooting decision tree for common HPLC issues.

References

Navigating NMR Solvent Selection for 2-Methoxy-2-(4-hydroxyphenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on selecting the appropriate NMR solvent for the analysis of 2-Methoxy-2-(4-hydroxyphenyl)ethanol. This polar aromatic compound, containing both a phenolic and a primary aliphatic hydroxyl group, presents unique considerations for achieving high-quality NMR spectra. This guide offers troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols.

Troubleshooting Common Issues in NMR Solvent Selection

Question: Why is my compound, this compound, not dissolving in Chloroform-d (CDCl₃)?

Answer: this compound is a polar molecule due to the presence of two hydroxyl (-OH) groups and an ether linkage. Chloroform-d is a relatively non-polar solvent and is therefore not a suitable choice for dissolving this compound. For polar analytes, polar solvents are required to achieve sufficient concentration for NMR analysis.

Recommended Action: Switch to a more polar deuterated solvent such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), Methanol-d₄ (CD₃OD), or Acetone-d₆.

Question: The hydroxyl (-OH) proton signals in my spectrum are very broad and difficult to identify. What is causing this?

Answer: Peak broadening of hydroxyl protons is a common phenomenon caused by chemical exchange with other labile protons (like residual water in the solvent) or intermolecular hydrogen bonding.[1] The rate of this exchange can affect the appearance of the -OH signal, often making it broad and indistinct. In some cases, the peak can even "disappear" into the baseline.

Recommended Actions:

  • Use a hydrogen-bond accepting solvent: Solvents like DMSO-d₆ or Acetone-d₆ can form hydrogen bonds with the analyte's hydroxyl groups, which slows down the intermolecular exchange rate and results in sharper -OH signals.

  • Ensure a dry solvent: Use a freshly opened ampule or a properly dried deuterated solvent to minimize the presence of water, which can exacerbate exchange broadening.

  • Lower the temperature: Acquiring the spectrum at a lower temperature can slow down the rate of proton exchange, leading to sharper signals.

Question: I am not seeing one or both of my hydroxyl proton signals. Where did they go?

Answer: The absence of hydroxyl signals is typically due to rapid exchange with deuterium from a protic solvent.

Recommended Action:

  • If you are using a protic solvent like Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O), the acidic hydroxyl protons will readily exchange with the deuterium atoms of the solvent. This exchange makes the hydroxyl protons "invisible" in the ¹H NMR spectrum. This can be a useful technique to confirm the identity of -OH peaks; if a peak disappears upon addition of a drop of D₂O, it is likely a labile proton.[2][3][4]

  • To observe the hydroxyl protons, you must use an aprotic solvent like DMSO-d₆ or Acetone-d₆.

Question: The chemical shifts of my compound seem to have changed compared to a previous experiment. Why is this happening?

Answer: The chemical shift of labile protons, such as those in hydroxyl groups, is highly dependent on the solvent, concentration, and temperature.[5] Even minor variations in these parameters can lead to shifts in the observed proton resonances, especially for the -OH signals.

Recommended Action:

  • For consistency, always use the same solvent and prepare your samples to a similar concentration.

  • Note the temperature at which the spectrum was acquired, as this can also influence chemical shifts.

  • When comparing spectra, ensure they were recorded under identical conditions.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around NMR solvent for this compound?

A1: Dimethyl Sulfoxide-d₆ (DMSO-d₆) is highly recommended. Its high polarity ensures excellent solubility for this compound. Furthermore, as an aprotic, hydrogen-bond accepting solvent, it will slow down the exchange of the hydroxyl protons, resulting in sharper, more easily identifiable -OH signals for both the phenolic and aliphatic hydroxyl groups.

Q2: Can I use Methanol-d₄ (CD₃OD)?

A2: While Methanol-d₄ is a polar solvent and will dissolve the compound, it is a protic solvent. This means the hydroxyl protons of your analyte will exchange with the deuterium of the solvent, and you will not observe the -OH signals in your ¹H NMR spectrum. This can be useful for simplifying the spectrum and observing the signals of the carbon-bound protons more clearly.

Q3: How will the two different hydroxyl groups (phenolic and aliphatic) appear in the spectrum?

A3: In a suitable aprotic solvent like DMSO-d₆, you should be able to distinguish between the two hydroxyl protons. The phenolic -OH proton is more acidic and will typically appear further downfield (at a higher ppm value) than the aliphatic -OH proton.[3][4][5] The exact chemical shifts can vary, but you can expect the phenolic -OH to be in the range of 8-10 ppm and the aliphatic -OH in the range of 4-6 ppm.

Q4: Will the hydroxyl protons show coupling to neighboring protons?

A4: In aprotic solvents like DMSO-d₆ that slow down proton exchange, it is possible to observe spin-spin coupling between the hydroxyl protons and adjacent C-H protons. For this compound, you might observe the aliphatic -OH proton as a triplet due to coupling with the adjacent methylene (-CH₂-) group. The phenolic -OH will likely appear as a singlet as it has no adjacent protons. In protic solvents or less pure aprotic solvents, this coupling is often not observed due to rapid exchange.[4][5]

Recommended NMR Solvents for this compound

Deuterated SolventAbbreviationPropertiesSuitability for this compoundResidual ¹H Peak (ppm)
Dimethyl Sulfoxide-d₆ DMSO-d₆Polar, Aprotic, High Boiling PointHighly Recommended. Excellent solubility and sharp -OH peaks.2.50
Methanol-d₄ CD₃ODPolar, ProticRecommended for solubility. Will not show -OH peaks.3.31, 4.87
Acetone-d₆ (CD₃)₂COPolar, AproticGood alternative. Good solubility and should show -OH peaks.2.05
Deuterium Oxide D₂OPolar, ProticGood solubility. Will not show -OH peaks.4.79
Chloroform-d CDCl₃Relatively Non-PolarNot Recommended. Poor solubility is expected.7.26

Note: Residual peak positions can vary slightly depending on the instrument, temperature, and sample concentration.[6][7][8]

Experimental Protocol: Preparing an NMR Sample of this compound

Materials:

  • This compound (5-10 mg)

  • Deuterated NMR solvent (e.g., DMSO-d₆, ~0.7 mL)

  • High-quality 5 mm NMR tube and cap

  • Pasteur pipette or syringe with a needle

  • Small vial

  • Vortex mixer (optional)

Procedure:

  • Weigh the Sample: Accurately weigh approximately 5-10 mg of this compound into a clean, dry small vial.

  • Add the Solvent: Using a clean Pasteur pipette or syringe, add approximately 0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial containing the sample.

  • Dissolve the Sample: Gently swirl the vial or use a vortex mixer to ensure the sample is completely dissolved. Visually inspect the solution to ensure there are no suspended particles. The solubility of the closely related compound, tyrosol, is approximately 20 mg/mL in DMSO.[9][10]

  • Transfer to NMR Tube: Carefully transfer the solution from the vial into a clean, high-quality 5 mm NMR tube using a Pasteur pipette. Avoid transferring any solid particles.

  • Cap and Label: Securely cap the NMR tube and label it clearly with the sample identification.

  • Invert and Mix: Gently invert the NMR tube several times to ensure the solution is homogeneous.

  • Clean the Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.

Decision-Making Workflow for NMR Solvent Selection

SolventSelection NMR Solvent Selection for this compound start Start: Need to acquire NMR spectrum of this compound solubility Is the compound soluble? start->solubility observe_oh Do you need to observe the -OH protons? solubility->observe_oh Yes nonpolar Avoid non-polar solvents (e.g., CDCl3) solubility->nonpolar No aprotic Use a polar aprotic solvent (e.g., DMSO-d6, Acetone-d6) observe_oh->aprotic Yes protic Use a polar protic solvent (e.g., Methanol-d4, D2O) observe_oh->protic No end_success Acquire high-quality spectrum aprotic->end_success end_simplified Acquire simplified spectrum (no -OH peaks) protic->end_simplified nonpolar->start Re-evaluate solvent choice

Caption: A flowchart outlining the decision process for selecting an appropriate NMR solvent.

References

Validation & Comparative

A Comprehensive Guide to the Validation of an HPLC Method for 2-Methoxy-2-(4-hydroxyphenyl)ethanol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Methoxy-2-(4-hydroxyphenyl)ethanol. Adherence to the principles of method validation is crucial for ensuring the reliability, consistency, and accuracy of analytical data, a cornerstone of pharmaceutical development and quality control.[1][2] This document outlines the essential validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, complete with detailed experimental protocols and data presentation formats.[1][2][3][4] Furthermore, a comparison with an alternative analytical technique, Gas Chromatography (GC), is presented to aid in the selection of the most appropriate method for a given analytical challenge.

High-Performance Liquid Chromatography (HPLC) Method Validation

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture.[5] Its application in pharmaceutical analysis is widespread due to its high resolution, sensitivity, and reproducibility.[3] The validation process confirms that the developed HPLC method is suitable for its intended purpose.[3][6]

A typical HPLC system consists of a solvent delivery system, an injector, a column, a detector, and a data acquisition system. The separation of analytes is achieved based on their differential partitioning between the mobile phase (a liquid solvent) and the stationary phase (the packing material of the column).[5]

The following sections detail the validation parameters for an HPLC method for this compound.

Experimental Workflow for HPLC Method Validation

cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Selectivity & Column Chemistry B Mobile Phase Optimization A->B C Detector Wavelength Selection B->C D System Suitability C->D E Specificity D->E F Linearity & Range E->F G Accuracy F->G H Precision (Repeatability & Intermediate) G->H I Limit of Detection (LOD) H->I J Limit of Quantitation (LOQ) I->J K Robustness J->K L Sample Analysis K->L

Caption: Workflow for HPLC Method Development and Validation.

Validation Parameters and Experimental Protocols

System Suitability

Objective: To ensure that the chromatographic system is suitable for the intended analysis on the day of the experiment.

Experimental Protocol:

  • Prepare a standard solution of this compound at a known concentration.

  • Inject the standard solution six replicate times.

  • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the retention time, peak area, tailing factor, and theoretical plates.

Acceptance Criteria:

  • %RSD of peak area ≤ 2.0%

  • %RSD of retention time ≤ 1.0%

  • Tailing factor ≤ 2.0

  • Theoretical plates > 2000

Data Presentation:

ParameterReplicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6MeanSD%RSD
Retention Time (min)5.215.225.215.235.225.215.220.0080.15
Peak Area123456123654123123123890123555123321123499.8265.40.21
Tailing Factor1.11.11.21.11.21.11.130.054.42
Theoretical Plates567857125698573457015689570219.80.35
Specificity

Objective: To assess the ability of the method to unequivocally measure the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

Experimental Protocol:

  • Analyze a blank sample (matrix without the analyte).

  • Analyze a standard solution of this compound.

  • Analyze a sample of this compound that has been subjected to stress conditions (e.g., heat, acid, base, oxidation) to induce degradation.

  • If available, analyze samples containing known impurities.

  • Compare the chromatograms to ensure that the peak for this compound is well-resolved from any other peaks.

Acceptance Criteria:

  • The analyte peak should be free from any co-eluting peaks in the blank and stressed samples.

  • Peak purity analysis (if a diode array detector is used) should show that the analyte peak is spectrally homogeneous.

Linearity and Range

Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 50% to 150% of the target concentration).[4]

  • Inject each standard solution in triplicate.

  • Plot the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999[6]

  • The y-intercept should not be significantly different from zero.

Data Presentation:

Concentration (µg/mL)Mean Peak Area
5061500
7592300
100123500
125154800
150186200
Correlation Coefficient (r²) 0.9998
Slope 1245.6
Y-intercept -150.3
Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Experimental Protocol:

  • Prepare samples with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). This can be done by spiking a blank matrix with a known amount of the analyte.

  • Analyze each level in triplicate.

  • Calculate the percent recovery for each sample.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.[4]

Data Presentation:

Concentration LevelSpiked Concentration (µg/mL)Measured Concentration (µg/mL)% RecoveryMean % Recovery
80%80.079.599.499.5
80.079.899.8
80.079.499.3
100%100.0100.5100.5100.3
100.099.899.8
100.0100.6100.6
120%120.0119.599.699.7
120.0120.1100.1
120.0119.299.3
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The %RSD for repeatability should be ≤ 2.0%.

  • The %RSD for intermediate precision should be ≤ 2.0%.

Data Presentation:

Repeatability

Replicate Measured Concentration (µg/mL)
1 100.2
2 99.8
3 100.5
4 99.5
5 100.1
6 100.3
Mean 100.07
SD 0.36

| %RSD | 0.36 |

Intermediate Precision

Analyst 1 / Day 1 Analyst 2 / Day 2
Mean Concentration (µg/mL) 100.07 100.55
SD 0.36 0.41
%RSD 0.36 0.41

| Overall %RSD | 0.45 |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective:

  • LOD: To determine the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Alternatively, they can be determined by the signal-to-noise ratio, where LOD is typically 3:1 and LOQ is 10:1.[3]

Acceptance Criteria:

  • The LOQ should be demonstrated to have acceptable precision and accuracy.

Data Presentation:

ParameterValue
LOD (µg/mL) 0.1
LOQ (µg/mL) 0.3
Robustness

Objective: To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small variations to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic solvent)

    • Wavelength (e.g., ± 2 nm)

  • Analyze a sample under each of the modified conditions.

  • Evaluate the effect on system suitability parameters (retention time, peak area, tailing factor).

Acceptance Criteria:

  • System suitability parameters should remain within the acceptance criteria.

  • The results of the analysis should not be significantly affected by the variations.

Data Presentation:

Parameter VariedVariationRetention Time (min)Peak AreaTailing Factor
Nominal -5.22 123500 1.1
Flow Rate+0.1 mL/min5.011189001.1
-0.1 mL/min5.451281001.2
Temperature+2 °C5.151236001.1
-2 °C5.291234001.1
Mobile Phase+2% Organic5.051237001.1
-2% Organic5.381233001.2

Comparison with an Alternative Method: Gas Chromatography (GC)

While HPLC is a robust method for the analysis of this compound, Gas Chromatography (GC) presents a viable alternative, particularly for volatile and thermally stable compounds. The choice between HPLC and GC depends on the specific properties of the analyte and the analytical requirements.

Logical Decision Flow for Method Selection

A Analyte Properties (Volatility, Thermal Stability, Polarity) B Is the analyte volatile and thermally stable? A->B C GC is a suitable method. Consider derivatization if polarity is high. B->C Yes D HPLC is the preferred method. B->D No E Analytical Goal (Quantitation, Impurity Profiling, Preparative) F Is high resolution for complex mixtures needed? E->F G HPLC with advanced column chemistries is ideal. F->G Yes H Does the analyte require derivatization for GC? F->H No I HPLC may be simpler and more direct. H->I Yes J GC can be a cost-effective and high-throughput option. H->J No

Caption: Decision tree for selecting between HPLC and GC.

Qualitative and Quantitative Comparison
FeatureHPLCGas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Wide range of compounds, including non-volatile and thermally labile ones.Volatile and thermally stable compounds. Derivatization may be required for polar compounds.
Sample Preparation Generally simpler, often involving dissolution and filtration.May require derivatization to increase volatility and thermal stability.
Instrumentation More complex, with high-pressure pumps and a variety of detectors (UV, fluorescence, mass spectrometry).Simpler in principle, with a gas supply, injector, oven, column, and detector (FID, TCD, mass spectrometry).
Sensitivity High, especially with detectors like fluorescence and mass spectrometry.Very high, particularly with detectors like FID and ECD.
Resolution Excellent, with a wide variety of column chemistries available for optimizing separations.High, especially with capillary columns.
Analysis Time Can be longer due to lower flow rates and longer columns.Typically faster analysis times.
Cost Higher initial instrument cost and ongoing solvent costs.Lower initial instrument cost and lower gas consumption costs.

For this compound:

  • HPLC: This compound is a substituted phenol, making it polar.[7] HPLC is well-suited for the analysis of such polar, non-volatile compounds without the need for derivatization.

  • GC: Direct analysis by GC might be challenging due to the polar hydroxyl group, which can lead to peak tailing and poor chromatographic performance. Derivatization of the hydroxyl group to a less polar silyl ether, for example, would likely be necessary to achieve good peak shape and reproducibility. This adds an extra step to the sample preparation process.

References

A Comparative Guide to the Analytical Characterization of 2-Methoxy-2-(4-hydroxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical techniques for the characterization of 2-Methoxy-2-(4-hydroxyphenyl)ethanol, a phenolic compound of interest in various research fields. The primary focus is on its predicted mass spectrometry fragmentation pattern, with a comparison to alternative analytical methodologies such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Predicted Mass Spectrometry Fragmentation Pattern

The molecular ion peak ([M]⁺) would be expected at m/z 168, corresponding to its molecular weight. Key fragmentation pathways are anticipated to involve:

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen of the hydroxyl group is a common fragmentation pathway for alcohols[1]. This would lead to the loss of a CH₂OH radical (mass 31), resulting in a fragment ion at m/z 137.

  • Benzylic cleavage: The bond between the benzylic carbon and the adjacent carbon is susceptible to cleavage. Loss of the methoxyethanol group would generate the stable hydroxyphenyl cation at m/z 93. Conversely, cleavage of the bond to the phenyl ring could result in a fragment at m/z 75, corresponding to the methoxyethanol cation.

  • Loss of a methoxy group: Cleavage of the C-O bond of the methoxy group can lead to the loss of a methoxy radical (•OCH₃, mass 31), producing a fragment ion at m/z 137[2][3].

  • Formation of a tropylium ion: Benzylic alcohols can undergo rearrangement to form a stable tropylium ion[4][5][6]. For this compound, this could lead to characteristic ions in the spectrum.

  • Loss of water: Alcohols often exhibit a peak corresponding to the loss of a water molecule (M-18)[1]. This would result in a fragment at m/z 150.

A summary of the predicted major fragment ions is presented in Table 1.

Comparison of Analytical Techniques

The choice of analytical technique for this compound depends on the specific research question, whether it is for structural elucidation, quantification, or routine analysis. A comparison of mass spectrometry with HPLC-UV and NMR spectroscopy is provided below.

FeatureMass Spectrometry (GC-MS/LC-MS)High-Performance Liquid Chromatography (HPLC-UV)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation by chromatography followed by ionization and mass-to-charge ratio detection.Separation based on polarity on a stationary phase with detection by UV absorbance.Detection of nuclear spin transitions in a magnetic field to determine molecular structure.
Information Provided Molecular weight and fragmentation pattern for structural clues. High sensitivity for quantification.Quantitative analysis based on UV absorbance. Retention time for identification against a standard.Detailed structural information, including connectivity and stereochemistry.
Sensitivity Very high (ng to pg level).High (µg to ng level).Lower sensitivity, typically requiring mg quantities.
Selectivity High, especially with tandem MS.Moderate, can be affected by co-eluting compounds with similar UV spectra.Very high, provides unambiguous structural information.
Quantitative Accuracy Good, requires internal standards for best results.Excellent, the gold standard for quantification.[7]Can be quantitative (qNMR) but less common for routine analysis.
Sample Throughput High for GC-MS, moderate for LC-MS.High.Low, requires longer acquisition times.
Instrumentation Cost High.Moderate.Very High.
Primary Application Identification and quantification of volatile and semi-volatile compounds (GC-MS) or non-volatile compounds (LC-MS).[7][8]Routine quantitative analysis of known compounds in complex mixtures.[9][10]Unambiguous structural elucidation of pure compounds.[11][12]

Table 1: Predicted Major Mass Spectral Fragments for this compound (EI)

m/z Proposed Fragment Origin
168 [C₉H₁₂O₃]⁺ Molecular Ion ([M]⁺)
150 [C₉H₁₀O₂]⁺ [M - H₂O]⁺
137 [C₈H₉O₂]⁺ [M - •CH₂OH]⁺ or [M - •OCH₃]⁺
107 [C₇H₇O]⁺ Benzylic cleavage
93 [C₆H₅O]⁺ Benzylic cleavage

| 77 | [C₆H₅]⁺ | Loss of hydroxyl and methoxy groups from the ring |

Experimental Protocols

Detailed experimental protocols for the analysis of phenolic compounds, which can be adapted for this compound, are provided below.

This method is suitable for the quantitative analysis of this compound, particularly for determining its concentration in various samples. The protocol is based on established methods for the analysis of tyrosol and its derivatives[9][10][13].

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used for complex samples. A common mobile phase consists of:

    • Solvent A: Water with 0.1% formic acid or acetic acid.

    • Solvent B: Acetonitrile or methanol.

    • A typical gradient might be: 0-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm, which is a common wavelength for the detection of phenolic compounds.

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase and perform serial dilutions to create a calibration curve.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound[11][12].

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in an NMR tube.

  • Experiments:

    • ¹H NMR: Provides information about the number and chemical environment of protons.

    • ¹³C NMR: Provides information about the number and chemical environment of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the complete structure of the molecule.

      • COSY (Correlation Spectroscopy): Shows correlations between coupled protons.

      • HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis and comparison of this compound using the discussed techniques.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Comparison Sample Sample containing this compound Extraction Extraction & Purification Sample->Extraction MS Mass Spectrometry (GC-MS/LC-MS) Extraction->MS HPLC HPLC-UV Extraction->HPLC NMR NMR Spectroscopy Extraction->NMR MS_Data Fragmentation Pattern & Molecular Weight MS->MS_Data HPLC_Data Quantification & Purity HPLC->HPLC_Data NMR_Data Structural Elucidation NMR->NMR_Data Comparison Comparative Analysis MS_Data->Comparison HPLC_Data->Comparison NMR_Data->Comparison

Caption: Workflow for the comparative analysis of this compound.

References

A Comparative Analysis of the Biological Activities of 2-Methoxy-2-(4-hydroxyphenyl)ethanol and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 2-Methoxy-2-(4-hydroxyphenyl)ethanol and its analogs, with a focus on their antioxidant and anti-inflammatory properties. The information presented is intended to support research and drug development efforts in these areas.

Introduction

This compound is a phenolic compound that has garnered interest for its potential biological activities. Its structural similarity to naturally occurring compounds like tyrosol, found in olive oil, suggests a potential for antioxidant and anti-inflammatory effects.[1] This guide explores the available experimental data to compare the bioactivity of this compound with its close analogs, providing insights into their structure-activity relationships.

Quantitative Data Summary

While direct comparative studies on the antioxidant activity of this compound using standardized assays are limited in the reviewed literature, data on the anti-inflammatory effects of a structurally similar analog, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), provides valuable insights.

Table 1: Anti-inflammatory Activity of HHMP, an Analog of this compound

Biological ActivityTest SystemCompound Concentration (µM)Inhibition (%)Reference
NO Production Inhibition LPS-stimulated RAW 264.7 macrophages12.5~25%[2]
25~50%[2]
50~80%[2]
PGE₂ Production Inhibition LPS-stimulated RAW 264.7 macrophages12.5~20%[2]
25~45%[2]
50~75%[2]

Note: The data for HHMP suggests a dose-dependent inhibition of key inflammatory mediators.[2] Further studies are required to establish a direct quantitative comparison of the antioxidant capacities of this compound and its analogs using standardized assays such as DPPH, ABTS, and FRAP.

Experimental Protocols

Antioxidant Activity Assays

Standardized assays are crucial for determining the antioxidant capacity of compounds. The following are detailed protocols for commonly used methods.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This is observed as a color change from purple to yellow, which is quantified spectrophotometrically.

  • Protocol:

    • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

    • Test compounds are prepared at various concentrations.

    • A defined volume of the test compound solution is mixed with a fixed volume of the DPPH solution.

    • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

    • The absorbance is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of inhibition percentage against compound concentration.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

  • Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.

  • Protocol:

    • The ABTS radical cation is generated by reacting ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark for 12-16 hours.

    • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • A small volume of the test compound at various concentrations is added to a fixed volume of the diluted ABTS•+ solution.

    • The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

3. FRAP (Ferric Reducing Antioxidant Power) Assay

  • Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.

  • Protocol:

    • The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and a solution of FeCl₃ (20 mM) in a 10:1:1 ratio.

    • A small volume of the test compound is mixed with a larger volume of the FRAP reagent.

    • The mixture is incubated at 37°C for a specific time (e.g., 30 minutes).

    • The absorbance of the blue-colored solution is measured at 593 nm.

    • A standard curve is prepared using a known antioxidant, such as FeSO₄ or Trolox.

    • The antioxidant capacity of the sample is expressed as equivalents of the standard.

Anti-inflammatory Activity Assay

Nitric Oxide (NO) Production Inhibition in LPS-Stimulated Macrophages

  • Principle: This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

  • Protocol:

    • RAW 264.7 macrophage cells are cultured in a suitable medium.

    • Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).

    • The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

    • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

    • The amount of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.

    • The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) reacts with nitrite to form a colored azo dye, which is quantified by measuring the absorbance at around 540 nm.

    • The percentage of NO production inhibition is calculated by comparing the absorbance of the treated cells with that of the LPS-stimulated control cells.

Signaling Pathway Visualization

The anti-inflammatory effects of methoxyphenolic compounds, such as the analogs of this compound, are often mediated through the modulation of key signaling pathways. One such pathway is the Keap1-Nrf2/ARE pathway, which plays a crucial role in the cellular antioxidant and anti-inflammatory response.[3][4] Another important pathway is the NF-κB signaling cascade, a central regulator of inflammation.[2]

Anti_Inflammatory_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB p65/p50 IκBα->NFκB releases NFκB_n p65/p50 NFκB->NFκB_n translocates Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Methoxyphenolic_Compound Methoxyphenolic Compound Methoxyphenolic_Compound->NFκB inhibits translocation Keap1_Nrf2 Keap1-Nrf2 Complex Methoxyphenolic_Compound->Keap1_Nrf2 dissociates NFκB_IκBα NF-κB/IκBα Complex Keap1_Nrf2->Nrf2 releases iNOS_COX2 iNOS, COX-2 (Pro-inflammatory genes) NFκB_n->iNOS_COX2 upregulates ARE ARE Nrf2_n->ARE binds to HO1 HO-1 (Anti-inflammatory gene) ARE->HO1 upregulates

Caption: Anti-inflammatory signaling pathways modulated by methoxyphenolic compounds.

This diagram illustrates how methoxyphenolic compounds can exert their anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB pathway and activating the protective Nrf2/ARE pathway, leading to a reduction in inflammatory mediators and an increase in antioxidant enzymes.

References

The Influence of Methoxylation on the Biological Activity of Phenylethanols: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of methoxylated phenylethanols, focusing on how the position and number of methoxy groups on the phenyl ring influence their antioxidant, anti-inflammatory, and neuroprotective properties. By presenting available experimental data and detailed methodologies, this document serves as a valuable resource for the rational design of novel therapeutic agents.

Core Principles of the Structure-Activity Relationship

The biological activities of methoxylated phenylethanols are intrinsically linked to their chemical structure. The interplay between the hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic ring, as well as the nature of the ethanol side chain, dictates the compound's ability to scavenge free radicals, modulate inflammatory pathways, and protect neuronal cells.

Generally, the antioxidant activity of phenolic compounds is enhanced by the presence of electron-donating groups, such as methoxy groups, which can stabilize the resulting phenoxyl radical.[1][2] The number and position of these groups are critical, with studies on related phenolic acids suggesting that an increased number of methoxyl groups can lead to higher antioxidant efficacy.[2]

In the context of anti-inflammatory action, methoxylated phenolics have been shown to interfere with key signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response. The neuroprotective effects are often attributed to a combination of antioxidant and anti-inflammatory properties, as well as the ability to modulate specific neuronal signaling pathways.

Comparative Analysis of Biological Activities

Antioxidant Activity

The antioxidant capacity of phenolic compounds is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The IC50 value, representing the concentration of the compound required to scavenge 50% of the free radicals, is a key metric for comparison. A lower IC50 value indicates a higher antioxidant activity.

CompoundSubstitution PatternAssayIC50 (µM)Reference
Vanillic Acid4-hydroxy-3-methoxyDPPH>100[3]
Syringic Acid4-hydroxy-3,5-dimethoxyDPPH>100[3]
Ferulic Acid4-hydroxy-3-methoxyDPPH>100[3]
Caffeic Acid3,4-dihydroxyDPPH<25[3]
2'-aminochalcone 5a 3,4-dihydroxy (on ring B)DPPH4.9 ± 1[4]
Catechol1,2-dihydroxybenzeneDPPH5.3 ± 1[4]

Note: Data for phenolic acids and chalcones are presented to illustrate the principles of SAR for methoxylated and hydroxylated aromatic compounds, in the absence of a complete dataset for phenylethanols.

The data suggests that the presence of vicinal hydroxyl groups (a catechol moiety), as seen in caffeic acid and the 2'-aminochalcone 5a , confers potent antioxidant activity.[3][4] The substitution of a hydroxyl group with a methoxy group, as in ferulic acid compared to caffeic acid, can influence this activity.

Anti-inflammatory Activity

The anti-inflammatory potential of methoxylated phenylethanols can be assessed by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines. A lower IC50 value for NO inhibition indicates greater anti-inflammatory potency.

CompoundCell LineIC50 (µM) for NO InhibitionReference
2,6-bis(4-hydroxyl-3-methoxybenzylidine) cyclohexanoneRAW 264.76.68[5]
CurcuminRAW 264.7>10[5]
L-NAME (control)RAW 264.7>10[5]

Note: Data for a synthetic curcuminoid analogue is provided as an example of a methoxylated phenolic compound with anti-inflammatory activity.

These findings highlight that specific methoxylation patterns can lead to significant inhibition of inflammatory pathways.[5]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams, generated using the DOT language, illustrate a key anti-inflammatory signaling pathway and a typical experimental workflow for assessing antioxidant activity.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB nucleus Nucleus NFkB->nucleus translocates to iNOS iNOS Gene nucleus->iNOS activates transcription NO Nitric Oxide iNOS->NO Methoxylated_Phenylethanol Methoxylated Phenylethanol Methoxylated_Phenylethanol->IKK inhibits Methoxylated_Phenylethanol->NFkB inhibits translocation

Caption: NF-κB signaling pathway in inflammation and points of inhibition by methoxylated phenylethanols.

antioxidant_workflow start Start prepare_reagents Prepare DPPH and Test Compound Solutions start->prepare_reagents mix Mix DPPH and Test Compound prepare_reagents->mix incubate Incubate in the Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

Caption: Experimental workflow for the DPPH radical scavenging assay.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results across different studies. Below are the methodologies for the key assays mentioned in this guide.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.2 mM) in methanol.

    • Prepare a series of concentrations of the test compound in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound solution (e.g., 20 µL) to each well.

    • Add a specific volume of the DPPH solution (e.g., 180 µL) to each well.

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 20-30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Methanol is used as a blank, and a DPPH solution without the test compound serves as the control.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant.

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • In a 96-well microplate, add a small volume of the test compound solution (e.g., 10 µL) to each well.

    • Add a larger volume of the diluted ABTS•+ solution (e.g., 190 µL) to each well.

    • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • The calculation of scavenging activity and IC50 is similar to the DPPH assay.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the amount of nitrite, a stable metabolite of NO, in cell culture supernatants.

  • Cell Culture and Treatment:

    • Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).

    • Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) and incubate for a further period (e.g., 24 hours).

  • Griess Reagent Assay:

    • Collect the cell culture supernatant.

    • In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at a wavelength between 540 and 550 nm.

    • A standard curve is generated using known concentrations of sodium nitrite.

    • The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells. The IC50 value is then determined.

Conclusion

The structure-activity relationship of methoxylated phenylethanols is a complex but critical area of study for the development of new therapeutic agents. While a complete comparative dataset for this specific class of compounds is an area for future research, the principles derived from related phenolic structures provide a strong foundation for rational drug design. The position and number of methoxy and hydroxyl groups are key determinants of antioxidant, anti-inflammatory, and neuroprotective activities. By utilizing the standardized experimental protocols outlined in this guide, researchers can contribute to a more comprehensive understanding of these promising molecules and accelerate the discovery of novel treatments for a range of diseases.

References

A Comparative Guide to the Antioxidant Activity of 2-Methoxy-2-(4-hydroxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activity of 2-Methoxy-2-(4-hydroxyphenyl)ethanol. Due to the limited availability of direct experimental data on this specific compound, this comparison is contextualized through the antioxidant properties of its parent compound, tyrosol, and its well-studied derivatives. The performance of these compounds is benchmarked against established antioxidants such as Vitamin C and Trolox.

Introduction to this compound

This compound is a derivative of tyrosol (2-(4-hydroxyphenyl)ethanol), a phenolic compound found in olive oil and other plant sources. The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. The introduction of a methoxy group to the ethanol side chain in this compound is expected to modulate its antioxidant potential. This guide will explore the anticipated antioxidant profile of this compound by examining the performance of structurally related molecules in standard antioxidant assays.

Comparative Antioxidant Activity Data

The antioxidant capacity of a compound is commonly evaluated using various in vitro assays that measure its ability to scavenge different types of free radicals. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. The results are often expressed as IC50 values (the concentration of the antioxidant required to scavenge 50% of the initial radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC).

Table 1: Comparative DPPH Radical Scavenging Activity (IC50)

CompoundIC50 (µg/mL)Reference
Tyrosol>1000[1]
Hydroxytyrosol0.7[1]
Oleuropein41.82[2]
Vitamin C (Ascorbic Acid) 5.00 - 10.65 [3][4]
Trolox 3.77 [5]

Lower IC50 values indicate higher antioxidant activity.

Table 2: Comparative ABTS Radical Scavenging Activity (TEAC)

CompoundTEAC (mM Trolox Equivalents)Reference
Tyrosol0.65 - 7.37 (mg TEAC/g dw)[6]
Hydroxytyrosol-
Oleuropein-
Vitamin C (Ascorbic Acid) -
Trolox 1.0 (by definition)

Higher TEAC values indicate higher antioxidant activity. Data for some compounds was not available in this format.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to allow for replication and comparison of results.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant. The reduction of the DPPH• radical is evidenced by a color change from purple to yellow, which is measured spectrophotometrically at 517 nm.[7][8]

Procedure:

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol or ethanol is prepared.[9] The solution should be kept in the dark to avoid degradation.

  • Reaction Mixture: In a test tube or a 96-well plate, a specific volume of the test compound (at various concentrations) is mixed with the DPPH solution.[9][10] A control containing only the solvent and the DPPH solution is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a set period, typically 30 minutes.[9][10]

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[9]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.[9]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS•+ radical cation, which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.[6][11]

Procedure:

  • Generation of ABTS•+ Radical: The ABTS•+ radical is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.[6][12] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of Working Solution: The ABTS•+ solution is diluted with ethanol or a buffer solution to an absorbance of 0.700 ± 0.02 at 734 nm.[6][13]

  • Reaction Mixture: A small volume of the test compound is added to a larger volume of the ABTS•+ working solution.[14]

  • Measurement: The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).[13]

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is prepared using Trolox, and the antioxidant capacity of the sample is expressed as mM of Trolox equivalents.[13]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[15][16]

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[15] The reagent should be freshly prepared and warmed to 37°C before use.

  • Reaction Mixture: A small volume of the test sample is mixed with a larger volume of the FRAP reagent.[16]

  • Incubation: The reaction is incubated at 37°C for a short period, typically 4 minutes.[16]

  • Measurement: The absorbance of the blue-colored product is measured at 593 nm.[15]

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change in the test sample with that of a standard, typically FeSO₄ or Trolox, and is expressed as FRAP units (e.g., µM Fe(II) equivalents).

Visualizations

The following diagrams illustrate the general mechanism of antioxidant action and a typical experimental workflow for assessing antioxidant activity.

Antioxidant_Mechanism cluster_0 Radical Scavenging by Phenolic Antioxidant (ArOH) Free_Radical Free Radical (R•) Stable_Molecule Stable Molecule (RH) Free_Radical->Stable_Molecule H• donation Phenolic_Antioxidant Phenolic Antioxidant (ArOH) Phenoxyl_Radical Stable Phenoxyl Radical (ArO•) Phenolic_Antioxidant->Phenoxyl_Radical loses H•

Caption: General mechanism of free radical scavenging by a phenolic antioxidant.

DPPH_Assay_Workflow cluster_workflow DPPH Assay Experimental Workflow prep Preparation Prepare DPPH solution (0.1 mM in methanol) and various concentrations of test compound. reaction Reaction Mix test compound with DPPH solution. prep->reaction incubation Incubation Incubate in the dark at room temperature for 30 minutes. reaction->incubation measurement Measurement Measure absorbance at 517 nm. incubation->measurement calculation Calculation Calculate % inhibition and determine IC50 value. measurement->calculation

Caption: A typical experimental workflow for the DPPH radical scavenging assay.

References

Purity Confirmation of Synthetic 2-Methoxy-2-(4-hydroxyphenyl)ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthetic compounds is paramount in research and drug development, where impurities can lead to erroneous experimental results, undesirable side effects, or reduced therapeutic efficacy. This guide provides a comparative overview of purity confirmation for 2-Methoxy-2-(4-hydroxyphenyl)ethanol, a phenolic alcohol and a derivative of tyrosol, a well-documented antioxidant.[1] We will explore common analytical techniques and present hypothetical data to illustrate the comparison between different synthetic batches.

Comparative Purity Analysis

The purity of a synthesized compound can vary significantly based on the synthetic route, purification methods, and storage conditions. Below is a comparative table summarizing hypothetical purity data for two different batches of this compound, analyzed by High-Performance Liquid Chromatography (HPLC), a primary technique for purity assessment.[1][2]

Parameter Batch A: Synthesized via Grignard Reaction Batch B: Synthesized via Friedel-Crafts Acylation/Reduction
Purity (HPLC Area %) 99.6%98.5%
Major Impurity Unreacted 4-hydroxyacetophenone (0.25%)Side-reaction product (1.1%)
Structural Confirmation (NMR) Conforms to reference spectraConforms to reference spectra
Mass Confirmation (MS) [M+H]⁺ peak at m/z 169.08[M+H]⁺ peak at m/z 169.08
Appearance White crystalline solidOff-white powder

This table illustrates how different synthetic methods can result in varying purity profiles, underscoring the need for rigorous analytical confirmation.

Key Experimental Protocols

Detailed and validated protocols are essential for accurate and reproducible purity assessment.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method suitable for quantifying the purity of this compound and similar phenolic compounds.[3][4][5]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid. The mobile phase composition may require optimization.[4][6]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV at 280 nm, corresponding to a common absorbance maximum for phenolic compounds.[6]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed sample (approx. 1 mg/mL) in the mobile phase.

  • Quantification: Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the chemical structure of the synthesized compound.[1] It provides detailed information about the connectivity and chemical environment of atoms.[1][7]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Experiments:

    • ¹H NMR: Provides information on the proton environments. For this compound, one would expect characteristic signals for the para-substituted aromatic ring, the methine proton, the methylene protons, and the methoxy protons.[1]

    • ¹³C NMR: Shows the number of unique carbon environments.

    • 2D NMR (COSY, HSQC): Used to confirm the connectivity between protons and carbons, providing unambiguous structural assignment.[1]

  • Analysis: The obtained spectra should be compared with reference spectra or predicted chemical shifts to confirm the identity of the compound.[1]

Visualizing the Workflow and Context

Diagrams can effectively illustrate complex processes and relationships. The following are generated using Graphviz (DOT language).

G cluster_synthesis Synthesis & Purification cluster_analysis Purity & Identity Confirmation cluster_decision Quality Control start Starting Materials synthesis Chemical Synthesis start->synthesis crude Crude Product synthesis->crude purify Purification (e.g., Column Chromatography) crude->purify product Purified Product purify->product hplc Purity Analysis (HPLC) product->hplc nmr Structural ID (NMR) product->nmr ms Mass Confirmation (MS) product->ms qc Purity > 99%? hplc->qc pass Release for Use qc->pass Yes fail Repurify / Reject qc->fail No G compound This compound (Hypothetical Agent) receptor Target Receptor (e.g., Kinase) compound->receptor Binds & Modulates pathway Downstream Signaling Pathway receptor->pathway Activates / Inhibits response Biological Response (e.g., Anti-inflammatory Effect) pathway->response impurity Synthetic Impurity offtarget Off-Target Binding impurity->offtarget Binds sideeffect Adverse Side Effects offtarget->sideeffect Causes

References

Cross-validation of analytical methods for phenolic compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to Cross-Validation of Analytical Methods for Phenolic Compounds

For researchers, scientists, and drug development professionals engaged in the analysis of phenolic compounds, the selection and validation of appropriate analytical methods are critical for obtaining accurate and reproducible results. This guide provides an objective comparison of common analytical techniques used for the quantification and identification of phenolic compounds, supported by experimental data and detailed methodologies.

Comparison of Analytical Method Performance

The cross-validation of analytical methods involves assessing various performance parameters to ensure the reliability of the results. The following table summarizes the typical performance characteristics of four widely used methods for phenolic compound analysis: High-Performance Liquid Chromatography with UV-Visible detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectrophotometric assays (e.g., Folin-Ciocalteu).

Performance ParameterHPLC-UV/DADLC-MS/MSGC-MSSpectrophotometric Assays
Linearity (R²)
> 0.99[1]> 0.989[2][3]Good linearity with derivatizationGood for total phenolic content
Limit of Detection (LOD) 0.33 - 4 ng[2][3]0.003 - 2 ng[2][3]Low parts-per-trillion range[4]Varies with assay and standard
Limit of Quantitation (LOQ) 0.5 - 10 ng[2][3]0.007 - 6.67 ng[2][3]Typically in the low ng rangeVaries with assay and standard
Precision (%RSD) Intraday: < 4.0%[2][3], Interday: 2.6 - 6.2%[2][3]Intraday: < 5.8%[2][3], Interday: 3.0 - 10.0%[2][3]Good, dependent on derivatizationGenerally higher %RSD
Accuracy (Recovery %) 94.3 - 110.4%[2][3]91.2 - 113.3%[2][3]Average recovery of 79.3% has been reported[5]Dependent on matrix complexity
Specificity Moderate, risk of co-elution[2][3]High, based on mass-to-charge ratioHigh, based on mass spectra[4]Low, measures total phenolic content[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are outlines of typical experimental protocols for the discussed methods.

High-Performance Liquid Chromatography (HPLC-UV/DAD)

High-Performance Liquid Chromatography with a Diode Array Detector (DAD) is a widely used technique for the separation and quantification of individual phenolic compounds.

Sample Preparation:

  • Extraction of phenolic compounds from the sample matrix using a suitable solvent (e.g., 80% methanol)[8].

  • The extract is then concentrated, and the organic solvent is evaporated[8].

  • The residue is suspended in an aqueous solution and acidified to pH 2[8].

  • Free phenolic acids are extracted using a solvent like diethyl ether[8].

Chromatographic Conditions:

  • System: Agilent 1260 HPLC system with a degasser, auto-sampler, quaternary pump, and DAD[9].

  • Column: Zorbax Eclipse C18 column[9].

  • Mobile Phase: A gradient of two solvents, such as solvent A (methanol:acetic acid:water, 10:2:88 v/v) and solvent B (methanol:acetic acid:water, 90:2:8 v/v)[9].

  • Detection: Diode array detector set at 280, 320, and 360 nm, with spectra recorded from 190–500 nm[9].

  • Identification: Based on retention times and comparison with standard calibration curves of known phenolic compounds[9].

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry, making it a powerful tool for the identification and quantification of phenolic compounds, especially in complex matrices.

Sample Preparation: Sample preparation is similar to that for HPLC-UV.

LC-MS/MS Conditions:

  • System: UHPLC system coupled with an ESI-triple quadrupole mass analyzer[2][3].

  • Detection Mode: Selected Reaction Monitoring (SRM) for targeted quantification[2][3].

  • Identification: Based on retention time and specific mass transitions of the parent and fragment ions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for the analysis of volatile and thermally stable phenolic compounds. For non-volatile phenolics, a derivatization step is required.

Sample Preparation and Derivatization:

  • Solvent extraction of phenolic compounds.

  • Derivatization to increase volatility and thermal stability. A common method is silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group[10][11].

GC-MS Conditions:

  • System: Gas chromatograph coupled to a mass spectrometer.

  • Injection: Splitless mode[11].

  • Carrier Gas: Helium[11].

  • Temperature Program: A programmed temperature ramp, for example, from 70°C to 270°C[11].

  • Identification: Comparison of retention times and mass spectra with authentic standards and spectral libraries[5].

Spectrophotometric Assays (Folin-Ciocalteu Method)

Spectrophotometric methods are often used for the determination of total phenolic content (TPC). The Folin-Ciocalteu (F-C) method is one of the most common.

Protocol:

  • A diluted sample is mixed with the Folin-Ciocalteu reagent[12].

  • After a few minutes, a saturated sodium carbonate solution is added[12].

  • The mixture is incubated at room temperature[12].

  • The absorbance is measured at a specific wavelength (e.g., 760 nm) using a UV-Vis spectrophotometer[12].

  • The TPC is expressed as gallic acid equivalents (GAE)[13].

It is important to note that the F-C reagent can also react with other non-phenolic reducing substances, such as ascorbic acid, which can lead to an overestimation of the total phenolic content[6][7].

Visualizing Analytical Workflows

To better illustrate the experimental processes, the following diagrams, created using the DOT language, outline the workflows for the key analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Sample extraction Solvent Extraction start->extraction concentration Concentration extraction->concentration suspension Aqueous Suspension & Acidification concentration->suspension final_extraction Final Extraction suspension->final_extraction injection Injection into HPLC final_extraction->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV/DAD Detection separation->detection data_analysis Data Analysis (Quantification) detection->data_analysis

HPLC-UV/DAD Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Sample extraction Solvent Extraction start->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup injection Injection into UHPLC cleanup->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization ms_detection MS/MS Detection (SRM) ionization->ms_detection data_analysis Data Analysis (Identification & Quantification) ms_detection->data_analysis

LC-MS/MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Sample extraction Solvent Extraction start->extraction derivatization Derivatization (e.g., Silylation) extraction->derivatization injection Injection into GC derivatization->injection separation Chromatographic Separation (GC Column) injection->separation ionization Electron Impact Ionization separation->ionization ms_detection Mass Spectrometry Detection ionization->ms_detection data_analysis Data Analysis (Library Matching) ms_detection->data_analysis

GC-MS Experimental Workflow

Spectrophotometric_Workflow cluster_prep Sample Preparation cluster_analysis Folin-Ciocalteu Assay start Sample extraction Solvent Extraction start->extraction dilution Dilution extraction->dilution reagent_add Add Folin-Ciocalteu Reagent dilution->reagent_add carbonate_add Add Sodium Carbonate reagent_add->carbonate_add incubation Incubation carbonate_add->incubation measurement Absorbance Measurement (760 nm) incubation->measurement calculation Calculate Total Phenolic Content measurement->calculation

Spectrophotometric (Folin-Ciocalteu) Workflow

References

A Comparative Guide to Reference Standards for the Analysis of 2-Methoxy-2-(4-hydroxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of 2-Methoxy-2-(4-hydroxyphenyl)ethanol, the selection of an appropriate analytical method and reference standard is paramount for achieving accurate and reproducible results. This guide provides a comparative overview of the primary analytical techniques, reference standards, and supporting experimental data to inform methodology selection for the quantification and characterization of this compound.

Introduction to this compound

This compound is a phenolic alcohol that has been identified and isolated from botanical sources such as the bulbs of Allium paradoxum.[1] Its chemical structure features a hydroxyl group attached to a benzene ring and an ethanol side chain with a methoxy group. The structural elucidation of this compound is typically confirmed using a combination of spectroscopic methods, including one- and two-dimensional Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] The primary analytical challenges lie in its accurate quantification in complex matrices and distinguishing it from structurally similar compounds.

Commercially Available Reference Standards

A critical component of accurate analysis is the availability of a high-purity reference standard. Several chemical suppliers offer this compound for research purposes. While a dedicated analytical standard with certified purity is ideal, in its absence, a well-characterized chemical compound serves as a suitable reference.

SupplierProduct NameCatalog NumberPurityNotes
BenchchemThis compoundB1261031Not SpecifiedFor research use only.[1]
PubChem2-Methoxy-2-(4'-hydroxyphenyl)ethanolCID 22297411Not ApplicableChemical database entry with computed properties.[2]
Sigma-Aldrich2-(4-Hydroxyphenyl)ethanol79058Analytical StandardA structurally related compound, Tyrosol, available as an analytical standard.[3][4]

Note: For quantitative analysis, it is recommended to use a reference standard with a certificate of analysis (CoA) detailing its purity and characterization data. If a certified reference material for this compound is unavailable, in-house qualification of a commercial batch against a primary standard or through rigorous analytical characterization (e.g., NMR, MS, elemental analysis) is essential.

Comparative Analysis of Analytical Methodologies

The two most common high-performance analytical techniques for the analysis of small phenolic compounds like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on the sample matrix, the required sensitivity, and the desired analytical throughput.

Hypothetical Performance Comparison

The following table summarizes a hypothetical comparison of typical performance characteristics for HPLC-UV and GC-MS methods for the analysis of this compound. These values are representative of what a researcher might expect to achieve in a method development and validation study.

ParameterHPLC-UVGC-MS (with derivatization)
Limit of Detection (LOD) 5 ng/mL0.5 ng/mL
Limit of Quantitation (LOQ) 15 ng/mL1.5 ng/mL
**Linearity (R²) **> 0.999> 0.998
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98-102%95-105%
Sample Throughput HighModerate
Matrix Effect ModerateLow to Moderate
Derivatization Required NoYes (for improved volatility and stability)

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative protocols for HPLC-UV and GC-MS analysis.

HPLC-UV Method

This method is suitable for the quantification of this compound in relatively clean sample matrices.

1. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Mobile Phase:

  • A gradient of water (A) and methanol (B), both containing 0.1% formic acid.

  • A typical gradient might be: 0-5 min, 30% B; 5-20 min, 30-80% B; 20-25 min, 80% B; 25-30 min, 30% B.

3. Chromatographic Conditions:

  • Flow rate: 1.0 mL/min

  • Column temperature: 30 °C

  • Injection volume: 10 µL

  • Detection wavelength: 280 nm

4. Standard and Sample Preparation:

  • Prepare a stock solution of the reference standard in methanol (1 mg/mL).

  • Create a series of calibration standards by diluting the stock solution.

  • Prepare samples by extracting with a suitable solvent and filtering through a 0.45 µm filter.

GC-MS Method with Derivatization

For enhanced sensitivity and analysis in complex matrices, a GC-MS method with prior derivatization is recommended. Derivatization increases the volatility and thermal stability of the analyte.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

2. Derivatization:

  • Evaporate the sample extract to dryness under a stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat at 70 °C for 30 minutes.

3. GC Conditions:

  • Injector temperature: 250 °C

  • Carrier gas: Helium at a constant flow of 1.0 mL/min

  • Oven temperature program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

4. MS Conditions:

  • Ion source temperature: 230 °C

  • Quadrupole temperature: 150 °C

  • Ionization mode: Electron Ionization (EI) at 70 eV

  • Scan range: m/z 50-550

Visualizing Analytical Workflows

Diagrams created using Graphviz can effectively illustrate the logical flow of the analytical processes.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start prep_sample Sample Extraction & Filtration start->prep_sample prep_std Standard Dilution Series start->prep_std hplc HPLC Injection prep_sample->hplc prep_std->hplc separation C18 Column Separation hplc->separation detection UV Detection (280 nm) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification end End quantification->end

Caption: Workflow for the HPLC-UV analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis start Start extraction Sample Extraction start->extraction evaporation Evaporation to Dryness extraction->evaporation derivatization Derivatization (BSTFA) evaporation->derivatization gcms_inj GC Injection derivatization->gcms_inj gc_sep Capillary Column Separation gcms_inj->gc_sep ms_detect Mass Spectrometry Detection gc_sep->ms_detect tic Total Ion Chromatogram ms_detect->tic mass_spec Mass Spectra Analysis tic->mass_spec quant Quantification mass_spec->quant end End quant->end

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The selection of an analytical method for this compound should be guided by the specific requirements of the study. HPLC-UV offers a straightforward and high-throughput approach for quantification in less complex samples. For higher sensitivity and selectivity, particularly in complex biological or natural product matrices, a GC-MS method with derivatization is the superior choice. The availability of a high-purity reference standard is crucial for accurate quantification, and in its absence, thorough in-house characterization of the available material is necessary. The provided protocols and workflows serve as a foundation for developing and validating a robust analytical method tailored to the researcher's specific needs.

References

Safety Operating Guide

Essential Safety and Operational Guidance for 2-Methoxy-2-(4-hydroxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety and logistical information for handling 2-Methoxy-2-(4-hydroxyphenyl)ethanol in a laboratory setting. The following procedural guidance is based on the known hazards of structurally similar compounds and established best practices for laboratory safety.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. The following guidance is extrapolated from the SDS of the closely related compounds 2-(4-Hydroxyphenyl)ethanol and 2-(4-Methoxyphenyl)ethanol. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before commencing any experimental work.

Hazard Profile and Personal Protective Equipment

Based on analogous compounds, this compound is anticipated to be a skin and eye irritant.[1][2][3] Therefore, appropriate personal protective equipment (PPE) is mandatory to prevent exposure.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₉H₁₂O₃PubChem[4]
Molecular Weight168.19 g/mol PubChem[4]
Hazard Class (Inferred) Skin Irritant, Eye IrritantSDS of Analogs[1][2][3]
Recommended PPE Safety Goggles, Chemical-Resistant Gloves (Nitrile), Lab CoatGeneral Lab Safety[5][6][7]
Handling Environment Well-ventilated area or chemical fume hoodGeneral Lab Safety[5][6]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]

  • Work in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.[6]

  • Remove all unnecessary items from the work area to prevent contamination and clutter.[7]

2. Donning Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[3][6]

  • Hand Protection: Wear nitrile or other chemical-resistant gloves. Inspect gloves for any signs of damage before use. Do not wear gloves outside of the laboratory to avoid contaminating other surfaces.[7][8]

  • Body Protection: A long-sleeved lab coat is required to protect the skin and clothing.[5][6]

3. Chemical Handling:

  • Before use, visually inspect the container for any signs of damage or leaks.

  • When weighing or transferring the solid material, do so carefully to avoid creating dust.

  • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Keep containers tightly closed when not in use to prevent contamination and potential release of vapors.[1]

4. Post-Handling Procedures:

  • Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.[1][2]

  • Clean and decontaminate the work area and any equipment used.

  • Remove PPE in the correct order to avoid cross-contamination.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, paper towels), in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Disposal: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. Dispose of the rinsed container in accordance with your institution's guidelines.

  • Follow all local, regional, and national regulations for the disposal of chemical waste.[1]

Experimental Workflow Diagram

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep 1. Review SDS & Assess Risks Eng_Controls 2. Verify Engineering Controls (Fume Hood, Eyewash) Don_PPE 3. Don Appropriate PPE (Goggles, Gloves, Lab Coat) Handling 4. Handle Chemical in Designated Area Don_PPE->Handling Storage 5. Keep Container Tightly Closed Decon 6. Decontaminate Work Area Storage->Decon Doff_PPE 7. Remove PPE Correctly Wash 8. Wash Hands Thoroughly Waste 9. Segregate & Label Waste Wash->Waste Dispose 10. Dispose via EHS Protocols

Caption: Safe handling workflow for this compound.

References

×

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.